5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde
Description
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Properties
IUPAC Name |
5-ethoxy-1,2-dimethylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-16-10-5-6-13-11(7-10)12(8-15)9(2)14(13)3/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSHTSRDVQADFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Characterization of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of the synthetic indole derivative, 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde. In the absence of experimentally acquired spectra in the public domain, this document leverages predictive methodologies and comparative analysis with structurally related analogs to offer a robust characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a detailed understanding of the spectroscopic features of this compound for identification, characterization, and quality control purposes. We will delve into the theoretical underpinnings of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a framework for the logical interpretation of future experimental findings.
Introduction
This compound belongs to the indole class of heterocyclic compounds, a scaffold of immense importance in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The precise elucidation of the structure and purity of such compounds is paramount in the drug discovery and development pipeline. Spectroscopic techniques remain the cornerstone of molecular characterization, providing a detailed fingerprint of a compound's chemical architecture.
This guide addresses the current gap in publicly available experimental spectroscopic data for this compound. By employing validated in silico prediction tools and drawing upon established knowledge of the spectroscopic behavior of indole derivatives, we present a detailed and scientifically grounded technical overview. This approach not only provides a valuable reference for researchers working with this specific molecule but also serves as a methodological example for the characterization of novel compounds where experimental data is not yet available.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. It is crucial to underscore that these are theoretical values and should be confirmed by experimental data when available. The predictions are based on established algorithms and a comprehensive understanding of substituent effects on spectroscopic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The predicted ¹H NMR spectrum provides insights into the electronic environment of the protons in the molecule. The chemical shifts are influenced by the aromatic indole core, the electron-donating ethoxy group, the methyl groups, and the electron-withdrawing aldehyde functionality.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H (CHO) | 9.8 - 10.2 | Singlet (s) | - |
| Aromatic-H (C4-H) | 7.9 - 8.2 | Singlet (s) | - |
| Aromatic-H (C6-H) | 6.8 - 7.1 | Doublet (d) | ~8.5 |
| Aromatic-H (C7-H) | 7.1 - 7.4 | Doublet (d) | ~8.5 |
| Ethoxy-CH₂ (O-CH₂) | 4.0 - 4.3 | Quartet (q) | ~7.0 |
| N-Methyl-H (N-CH₃) | 3.6 - 3.9 | Singlet (s) | - |
| C2-Methyl-H (C2-CH₃) | 2.5 - 2.8 | Singlet (s) | - |
| Ethoxy-CH₃ (O-CH₂-CH₃) | 1.3 - 1.6 | Triplet (t) | ~7.0 |
-
Expertise & Experience: The downfield shift of the aldehyde proton is a classic feature, arising from the strong deshielding effect of the carbonyl group. The aromatic protons' chemical shifts are influenced by the electron-donating ethoxy group at C5, which is expected to shift the C4, C6, and C7 protons to varying degrees. The quartet and triplet for the ethoxy group are characteristic of an ethyl group spin system. The singlet nature of the methyl groups confirms the absence of adjacent protons.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde-C (CHO) | 185 - 190 |
| C2 | 145 - 150 |
| C3a | 135 - 140 |
| C7a | 130 - 135 |
| C5 | 155 - 160 |
| C4 | 110 - 115 |
| C6 | 112 - 117 |
| C7 | 105 - 110 |
| C3 | 115 - 120 |
| Ethoxy-CH₂ (O-CH₂) | 63 - 68 |
| N-Methyl-C (N-CH₃) | 30 - 35 |
| C2-Methyl-C (C2-CH₃) | 10 - 15 |
| Ethoxy-CH₃ (O-CH₂-CH₃) | 14 - 18 |
-
Expertise & Experience: The carbonyl carbon of the aldehyde is expectedly the most downfield signal. The carbons of the indole ring have characteristic chemical shifts, with C5 being significantly downfield due to the directly attached oxygen atom of the ethoxy group. The upfield signals correspond to the aliphatic carbons of the methyl and ethoxy groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | 1650 - 1680 | Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |
| C-O Stretch (Ether) | 1230 - 1270 (asymmetric) | Strong |
| 1020 - 1060 (symmetric) | Strong | |
| C-N Stretch | 1300 - 1350 | Medium |
-
Expertise & Experience: The most prominent peak is anticipated to be the strong C=O stretch of the conjugated aldehyde. The presence of both aromatic and aliphatic C-H stretches is also expected. The strong C-O stretching bands are indicative of the ethoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₃H₁₅NO₂), the expected molecular weight is approximately 217.27 g/mol .
-
Predicted Molecular Ion Peak (M⁺): m/z = 217
-
Predicted Fragmentation Pattern:
-
Loss of the ethoxy group (-OC₂H₅): m/z = 172
-
Loss of the aldehyde group (-CHO): m/z = 188
-
Loss of a methyl group (-CH₃): m/z = 202
-
-
Expertise & Experience: In electron ionization (EI) mass spectrometry, the molecular ion peak is expected to be observed. Common fragmentation pathways for indole derivatives include cleavage of substituents from the aromatic ring. The stability of the indole core would likely lead to fragments where the indole ring system remains intact.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above. These protocols are based on standard practices in organic chemistry and are designed to yield high-quality, reproducible data.
NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
Tune and match the NMR probe for both proton (¹H) and carbon (¹³C) frequencies.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 16 scans are sufficient for a sample of this concentration.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) will likely be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons for each peak.
-
Peak pick both spectra to identify the precise chemical shifts of all signals.
-
IR Data Acquisition
Caption: Workflow for IR data acquisition using an ATR accessory.
-
Sample Preparation (using an Attenuated Total Reflectance - ATR - accessory):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum. A typical acquisition would involve 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
If necessary, apply an ATR correction to the spectrum.
-
Perform a baseline correction to obtain a flat baseline.
-
Peak pick the spectrum to identify the wavenumbers of the absorption bands.
-
Mass Spectrometry Data Acquisition
Caption: Workflow for Mass Spectrometry data acquisition.
-
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile solvent such as methanol or acetonitrile.
-
-
Instrumental Setup:
-
Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Set up the data acquisition method. For a start, an electron ionization (EI) source with a mass range of m/z 50-500 would be appropriate.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. This can be done via direct infusion or through a gas or liquid chromatograph.
-
Acquire the mass spectrum.
-
-
Data Processing:
-
Process the raw data using the instrument's software.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Comparative Analysis with Analogs
To bolster the confidence in the predicted data, a comparative analysis with known spectroscopic data of structurally similar compounds is invaluable.
-
1,2-Dimethyl-1H-indole-3-carbaldehyde: The ¹H NMR of this analog will show similar signals for the N-methyl, C2-methyl, and aldehyde protons. The aromatic region will differ due to the absence of the C5-ethoxy group, leading to different chemical shifts and coupling patterns for the aromatic protons.[1]
-
5-Methoxy-1,2-dimethyl-1H-indole-3-carbaldehyde: This compound is a very close analog. The primary difference in the ¹H NMR will be the singlet for the methoxy group protons instead of the quartet and triplet of the ethoxy group. The effect of the methoxy and ethoxy groups on the aromatic protons' chemical shifts will be very similar.
-
Indole-3-carbaldehyde: The parent compound provides a baseline for the indole core's spectroscopic features. The absence of N-methylation and C2-methylation will result in a significantly different NMR spectrum, including the presence of an N-H proton signal.[2]
By comparing the predicted data for our target molecule with the experimental data of these analogs, we can validate the predicted chemical shifts and fragmentation patterns, thereby increasing the trustworthiness of this guide.
Conclusion
This technical guide presents a comprehensive, albeit predictive, spectroscopic characterization of this compound. The provided ¹H NMR, ¹³C NMR, IR, and MS data, generated through reliable in silico methods and corroborated by comparative analysis with known analogs, offer a solid foundation for researchers. The detailed experimental protocols serve as a practical guide for the future acquisition of experimental data. It is our hope that this document will facilitate the research and development efforts involving this and other novel indole derivatives.
References
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-751. [Link]
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Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
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Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.). The Royal Society of Chemistry. [Link]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Link]
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An In-depth Technical Guide to 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde: Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde, a substituted indole derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and potential applications.
Introduction and Core Molecular Attributes
This compound belongs to the indole class of heterocyclic compounds, which are prevalent in numerous biologically active molecules. The core indole scaffold is functionalized with an ethoxy group at the 5-position, two methyl groups at the 1 and 2-positions, and a carbaldehyde (formyl) group at the 3-position. This specific substitution pattern is anticipated to modulate the electronic and steric properties of the indole ring, thereby influencing its reactivity and biological interactions.
The aldehyde functionality at the C3 position is a versatile chemical handle for further synthetic modifications, making this compound a valuable intermediate for the synthesis of more complex molecular architectures.[1][2] Indole-3-carbaldehydes, in general, are known to be key precursors for a variety of biologically active compounds and natural products.[1]
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Profile
While a specific CAS Number for this compound is not consistently available in public databases, its properties can be reliably predicted based on its structure and data from closely related analogues.[3]
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C13H15NO2 | [3] |
| Molecular Weight | 217.26 g/mol | Calculated |
| Appearance | Expected to be a solid, ranging from light brown to brown | [4] |
| Synonyms | ASINEX-REAG BAS 10142234 | [3] |
Predicted Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, singlets for the two methyl groups (N-CH₃ and C2-CH₃), a quartet and a triplet for the ethoxy group, and a singlet for the aldehyde proton (CHO) at a downfield chemical shift (around 10 ppm).[5]
-
¹³C NMR: The carbon NMR would display signals for the indole core carbons, the methyl carbons, the ethoxy carbons, and a highly deshielded signal for the carbonyl carbon of the aldehyde group.
-
IR Spectroscopy: Key infrared absorption bands would include a strong C=O stretching vibration for the aldehyde (around 1650-1680 cm⁻¹) and C-O stretching for the ethoxy group.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis and Reaction Chemistry
The synthesis of this compound can be approached through established methods for indole derivatization. A common and effective method for introducing a formyl group at the C3 position of an indole ring is the Vilsmeier-Haack reaction.
Proposed Synthetic Pathway
A plausible synthetic route would start from 5-ethoxy-1,2-dimethyl-1H-indole. The formylation at the C3 position can then be achieved using a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).
Caption: Proposed Vilsmeier-Haack synthesis workflow.
Step-by-Step Experimental Protocol (Hypothetical)
-
Vilsmeier Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10°C.
-
Reaction with Indole Substrate: Dissolve 5-ethoxy-1,2-dimethyl-1H-indole in a suitable solvent and add it to the pre-formed Vilsmeier reagent.
-
Reaction Progression: Allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress using thin-layer chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the solution with an aqueous base (e.g., sodium hydroxide solution) until it is alkaline.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.
This protocol is based on the well-established Vilsmeier-Haack formylation of indoles.[6] The specific reaction conditions, such as temperature and reaction time, would need to be optimized for this particular substrate.
Potential Applications in Drug Discovery and Materials Science
Indole-3-carbaldehyde derivatives are recognized for their diverse biological activities and are valuable scaffolds in medicinal chemistry.[2]
As a Precursor for Bioactive Molecules
The aldehyde group serves as a versatile starting point for the synthesis of a wide range of derivatives. For instance, it can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.[7][8] These reactions can be used to link the indole core to other pharmacophores, potentially leading to compounds with novel biological activities. Indole derivatives have shown promise as antioxidant, anti-inflammatory, and anticancer agents.[2]
Role in Modulating Biological Pathways
The indole nucleus is a key component of many natural and synthetic molecules that interact with various biological targets. For example, indole-3-carbaldehyde itself is a metabolite of tryptophan and can act as an agonist at the aryl hydrocarbon receptor (AhR), influencing immune responses.[9] While the specific biological targets of this compound are yet to be elucidated, its structural similarity to other bioactive indoles suggests it could be a candidate for screening against a range of biological targets.
Caption: Hypothetical role in a cellular signaling pathway.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on data for similar compounds, it may cause skin and eye irritation.[10]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials. For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2-8°C is recommended.[4]
Conclusion
This compound is a promising heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents and functional materials. Its versatile aldehyde functionality, combined with the substituted indole core, offers numerous avenues for chemical modification and exploration of its biological activity. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully unlock its potential.
References
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P&S Chemicals. Product information, this compound. Available at: [Link]
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PubChem. CID 157980671. Available at: [Link]
- Wang, L., et al. (2019). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry.
-
Der Pharma Chemica. Synthesis and biological evaluation of indoles. Available at: [Link]
-
ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and 5-substituted-1-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde (6a,b). Available at: [Link]
-
PubChem. 5-(2-hydroxyethoxy)-1H-indole-3-carbaldehyde. Available at: [Link]
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Wikipedia. Indole-3-carbaldehyde. Available at: [Link]
- The Royal Society of Chemistry. (2021).
-
Organic Syntheses. Indole-3-aldehyde. Available at: [Link]
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ChemUniverse. 5-ETHOXY-1H-INDOLE-3-CARBALDEHYDE [P63110]. Available at: [Link]
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Hunan Hwat's Holding Group Co., Ltd. This compound. Available at: [Link]
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Chemsrc. 5-Methoxy-1H-indole-3-carbaldehyde. Available at: [Link]
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ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]
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Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available at: [Link]
-
MDPI. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Available at: [Link]
-
ResearchGate. Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. Available at: [Link]
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An In-depth Technical Guide to 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde, a substituted indole derivative of interest in medicinal chemistry and organic synthesis. This document will delve into its chemical identity, proposed synthesis, predicted physicochemical and spectroscopic properties, potential applications in drug discovery, and essential safety and handling protocols.
Chemical Identity and CAS Number
This compound is a synthetic organic compound featuring a core indole scaffold, which is a prevalent motif in numerous biologically active molecules. The structure is characterized by an ethoxy group at the 5-position, methyl groups at the 1 (N-methylation) and 2 (C2-methylation) positions, and a carbaldehyde (formyl) group at the 3-position.
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | This compound (Predicted) | 5-Ethoxy-1H-indole-3-carbaldehyde[2] |
| Molecular Formula | C13H15NO2 | C11H11NO2 |
| Molecular Weight | 217.26 g/mol | 189.21 g/mol |
| Appearance | Likely a solid | Light brown to brown solid |
| Boiling Point | Not determined | 381.8±22.0 °C (Predicted) |
| Density | Not determined | 1.228±0.06 g/cm3 (Predicted) |
| Storage | Store at 2-8°C under an inert atmosphere | Under inert gas (nitrogen or Argon) at 2-8°C |
Synthesis and Mechanistic Insights
The synthesis of this compound can be logically approached through a multi-step process, culminating in a Vilsmeier-Haack formylation. This classic reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles[5][6][7].
Proposed Synthetic Pathway
A plausible synthetic route would begin with the commercially available 5-ethoxyindole. The synthesis would proceed through N-methylation and C2-methylation, followed by formylation at the C3 position.
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An In-Depth Technical Guide to the Physical Properties of N-Methylated Indole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-methylated indole aldehydes are a pivotal class of heterocyclic compounds, serving as crucial intermediates in the synthesis of pharmaceuticals and bioactive molecules. Their physical properties—such as melting point, solubility, and spectroscopic signatures—are fundamental to their handling, purification, reaction kinetics, and ultimate application in drug development. This guide provides a comprehensive analysis of these characteristics, grounded in experimental data and established analytical techniques. We delve into the causal relationships behind observed properties, offer detailed protocols for their characterization, and present comparative data to inform laboratory practice.
Introduction: The Significance of N-Methylated Indole Aldehydes
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The addition of a methyl group to the indole nitrogen (N-methylation) and an aldehyde group, typically at the C3 position, significantly alters the molecule's electronic properties, reactivity, and biological interactions. N-methylation, for instance, removes the hydrogen bond donor capability of the indole nitrogen, which can profoundly impact receptor binding and solubility.
This guide focuses primarily on N-methyl-indole-3-carboxaldehyde (also known as 1-methyl-1H-indole-3-carbaldehyde), a representative and widely used member of this class. Understanding its physical properties provides a robust framework for predicting the behavior of its substituted analogues.
Core Physicochemical Properties
The physical state and solubility of a compound dictate the methodologies for its purification, formulation, and administration. N-methylated indole aldehydes are typically crystalline solids at room temperature.[1]
N-methyl-indole-3-carboxaldehyde generally appears as a white to light yellow or orange crystalline powder or chunks.[1][2] The color can be indicative of purity; highly pure samples tend to be lighter in color.
The melting point is a critical indicator of purity. For N-methyl-indole-3-carboxaldehyde, the literature value is consistently reported in the range of 70-72 °C .[1][3][4] This is substantially lower than its non-methylated counterpart, indole-3-carboxaldehyde, which melts at a much higher temperature of 193-198 °C.[5][6]
-
Causality: The significant drop in melting point upon N-methylation is primarily due to the disruption of intermolecular hydrogen bonding. In indole-3-carboxaldehyde, the N-H proton can form strong hydrogen bonds with the carbonyl oxygen of neighboring molecules, leading to a more stable and tightly packed crystal lattice that requires more energy to break. N-methylation replaces this proton with a methyl group, eliminating this key interaction and resulting in weaker van der Waals forces dominating the crystal packing.
The boiling point for N-methyl-indole-3-carboxaldehyde is reported as 186-189 °C at a reduced pressure of 3-4 Torr.[1][3] Extrapolation to atmospheric pressure is generally not performed as it would likely lead to decomposition.
Solubility is a crucial parameter for reaction setup, purification, and formulation. A summary of solubility for N-methylated and parent indole aldehydes is presented below.
| Compound | Water | DMSO | Methanol | Ethanol |
| N-Methyl-indole-3-carboxaldehyde | Insoluble[1] | Soluble | Soluble | Soluble |
| Indole-3-carboxaldehyde | Insoluble[5] | Soluble (~30 mg/mL)[7] | Soluble[8] | Readily Soluble[5] |
-
Experimental Insight: N-methyl-indole-3-carboxaldehyde is generally insoluble in water but shows good solubility in common organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol.[1][7][8] This behavior is expected for a moderately polar organic molecule. The parent compound, indole-3-carboxaldehyde, is also insoluble in water but soluble in organic solvents like DMSO and methanol.[5][7][8] For aqueous buffers, a common laboratory practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous solution.[7]
Spectroscopic and Structural Characterization
Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of N-methylated indole aldehydes.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The ¹H NMR spectrum of N-methyl-indole-3-carboxaldehyde shows characteristic signals. A sharp singlet for the N-methyl protons appears around 3.90 ppm .[9] The aldehydic proton is highly deshielded and appears as a singlet at approximately 10.01 ppm .[9] The aromatic protons on the indole ring typically resonate between 7.3 and 8.4 ppm.[9]
-
¹³C NMR: Key signals in the ¹³C NMR spectrum include the aldehyde carbonyl carbon at around 184.4 ppm and the N-methyl carbon at approximately 33.7 ppm .[9] The carbon atoms of the indole ring appear in the aromatic region (109-138 ppm).[9]
IR spectroscopy is used to identify key functional groups. For N-methyl-indole-3-carboxaldehyde, the most prominent absorption band is the strong C=O stretch of the aldehyde group, which typically appears in the region of 1650-1700 cm⁻¹. The spectrum will also show characteristic peaks for aromatic C-H stretching and C=C stretching.
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. Indole-3-carboxaldehyde exhibits absorption maxima (λmax) at approximately 243, 260, and 297 nm.[7] The N-methylated analogue is expected to have a similar absorption profile, reflecting the conjugated π-system of the indole ring and the aldehyde group.
The three-dimensional arrangement of atoms can be determined by X-ray crystallography. The crystal structure of N-methyl-indole-3-carboxaldehyde has been determined and is available in the Cambridge Structural Database (CSD), providing precise bond lengths and angles.[10]
Experimental Protocols
The following section provides standardized, step-by-step methodologies for the synthesis and characterization of N-methylated indole aldehydes.
A common and reliable method for synthesizing N-methylated indoles involves the deprotonation of the indole nitrogen followed by alkylation.
Objective: To synthesize N-methyl-indole-3-carboxaldehyde from indole-3-carboxaldehyde.
Materials:
-
Indole-3-carboxaldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or a milder base like potassium hydroxide (KOH).[9]
-
Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).
-
Anhydrous Dimethylformamide (DMF) or DMSO.[9]
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9]
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend indole-3-carboxaldehyde (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indole N-H. Performing this at 0 °C controls the exothermic reaction and prevents side reactions.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of indole may be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise via the dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cautiously quench it by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine. Causality: The water wash removes residual DMF, and the brine wash helps to remove dissolved water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-methyl-indole-3-carboxaldehyde.
The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized N-methylated indole aldehyde.
Caption: Workflow for the synthesis and characterization of N-methylated indole aldehydes.
Conclusion
The physical properties of N-methylated indole aldehydes are well-defined and directly influenced by their molecular structure. The replacement of the N-H proton with a methyl group is the single most important modification, leading to a dramatic decrease in melting point due to the loss of intermolecular hydrogen bonding. Spectroscopic data provide unambiguous fingerprints for identification and structural confirmation. The protocols and data presented in this guide offer researchers and drug development professionals a solid foundation for working with this important class of compounds, enabling more efficient synthesis, purification, and application in their scientific endeavors.
References
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Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved January 27, 2026, from [Link]
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved January 27, 2026, from [Link]
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Organic Syntheses. (n.d.). 1-methylindole. Retrieved January 27, 2026, from [Link]
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MDPI. (2018). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Retrieved January 27, 2026, from [Link]
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Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. (n.d.). Retrieved January 27, 2026, from [Link]
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An In-Depth Technical Guide to 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Scientific Context
This guide provides a comprehensive technical overview of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde, a substituted indole derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues and well-established synthetic methodologies to present a robust predictive model for its synthesis, characterization, and properties. This approach is grounded in the fundamental principles of organic chemistry and aims to provide field-proven insights for professionals in drug development and scientific research.
Molecular Overview and Significance
This compound belongs to the indole-3-carbaldehyde class of compounds. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The aldehyde functionality at the 3-position is a versatile synthetic handle, allowing for a wide range of chemical transformations to build molecular complexity.[1]
The specific substitutions on this indole core are noteworthy:
-
5-Ethoxy Group: An electron-donating group that can influence the electronic properties of the indole ring system, potentially modulating its biological activity and spectroscopic characteristics.[2]
-
N1-Methyl Group: N-alkylation of indoles can alter their metabolic stability, lipophilicity, and binding interactions with biological targets.[3]
-
C2-Methyl Group: Substitution at the 2-position can impact the molecule's conformation and steric profile, which is crucial for its interaction with enzymes and receptors.
The combination of these features makes this compound an interesting target for synthetic exploration and biological screening.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in a three-step sequence, starting from the commercially available 4-ethoxyaniline. This pathway leverages the classical Fischer indole synthesis, followed by N-methylation, and finally, a Vilsmeier-Haack formylation.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 5-Ethoxy-2-methyl-1H-indole via Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for constructing the indole ring.[4] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[5]
Protocol:
-
Formation of 4-Ethoxyphenylhydrazine: To a cooled solution of 4-ethoxyaniline in aqueous HCl, add a solution of sodium nitrite dropwise to form the diazonium salt. Subsequently, reduce the diazonium salt in situ with a solution of sodium sulfite to yield 4-ethoxyphenylhydrazine.
-
Condensation and Cyclization: React the 4-ethoxyphenylhydrazine with propanal in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, at elevated temperatures. The reaction proceeds through a phenylhydrazone intermediate, which undergoes a[6][6]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to afford 5-ethoxy-2-methyl-1H-indole.[4]
Causality: The choice of propanal as the carbonyl component directly leads to the desired 2-methyl substitution on the indole ring. The ethoxy group on the phenylhydrazine is carried through the reaction to the 5-position of the resulting indole.
Step 2: N-Methylation of 5-Ethoxy-2-methyl-1H-indole
Alkylation of the indole nitrogen is a standard procedure to introduce substituents at the N1 position.
Protocol:
-
Deprotonation: In an inert atmosphere, treat a solution of 5-ethoxy-2-methyl-1H-indole in an aprotic polar solvent like dimethylformamide (DMF) with a strong base such as sodium hydride (NaH) at 0 °C. This deprotonates the indole nitrogen to form the corresponding sodium salt.
-
Alkylation: Add a methylating agent, for example, methyl iodide (CH₃I), to the reaction mixture and allow it to warm to room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield 5-ethoxy-1,2-dimethyl-1H-indole.
Causality: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the indole nitrogen without competing side reactions. DMF is an excellent solvent for this type of reaction as it is polar and aprotic.
Step 3: Vilsmeier-Haack Formylation of 5-Ethoxy-1,2-dimethyl-1H-indole
The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[7] It introduces a formyl group (-CHO) with high regioselectivity at the electron-rich C3 position.[8]
Caption: Mechanism of the Vilsmeier-Haack Reaction on the indole substrate.
Protocol:
-
Vilsmeier Reagent Formation: In a flask under an inert atmosphere, cool phosphorus oxychloride (POCl₃) and add N,N-dimethylformamide (DMF) dropwise at 0 °C. This exothermic reaction forms the electrophilic Vilsmeier reagent, a chloroiminium salt.[8][9]
-
Formylation: To this pre-formed reagent, add a solution of 5-ethoxy-1,2-dimethyl-1H-indole in DMF. The reaction mixture is then typically stirred at room temperature or gently heated to ensure complete reaction.
-
Hydrolysis: The reaction is quenched by pouring it onto ice, followed by basification (e.g., with NaOH solution). This hydrolyzes the intermediate iminium salt to the desired aldehyde. The product, this compound, can then be isolated by filtration or extraction.
Causality: The indole ring is an electron-rich heterocycle, with the highest electron density at the C3 position. This inherent reactivity directs the electrophilic Vilsmeier reagent to attack this position preferentially, leading to the selective formation of the 3-carbaldehyde derivative.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| Appearance | Likely a solid at room temperature (e.g., off-white to pale yellow) |
| Melting Point | Estimated in the range of 100-150 °C |
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)
The predicted ¹H NMR spectrum will show characteristic signals for all the protons in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | 1H |
| Aromatic (C4-H) | ~ 8.1 | Singlet (s) | 1H |
| Aromatic (C6-H) | ~ 6.9 | Doublet (d) | 1H |
| Aromatic (C7-H) | ~ 7.2 | Doublet (d) | 1H |
| Ethoxy (-OCH₂CH₃) | ~ 4.1 | Quartet (q) | 2H |
| N-Methyl (-NCH₃) | ~ 3.8 | Singlet (s) | 3H |
| C2-Methyl (-CH₃) | ~ 2.6 | Singlet (s) | 3H |
| Ethoxy (-OCH₂CH₃) | ~ 1.4 | Triplet (t) | 3H |
Justification: The chemical shifts are estimated based on known data for 1-methyl-1H-indole-3-carbaldehyde, 5-methoxy-1-methyl-1H-indole-3-carbaldehyde, and other substituted indoles. The aldehyde proton is expected to be highly deshielded. The aromatic protons will exhibit shifts influenced by the electron-donating ethoxy group.
¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)
The predicted ¹³C NMR spectrum will provide information about the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~ 184 |
| C5 (C-OEt) | ~ 155 |
| C2 (C-CH₃) | ~ 145 |
| C7a | ~ 138 |
| C3a | ~ 125 |
| C4 | ~ 115 |
| C3 (C-CHO) | ~ 118 |
| C7 | ~ 110 |
| C6 | ~ 105 |
| Ethoxy (-OCH₂) | ~ 64 |
| N-Methyl (-NCH₃) | ~ 31 |
| C2-Methyl (-CH₃) | ~ 13 |
| Ethoxy (-CH₃) | ~ 15 |
Justification: These predictions are based on the established ¹³C NMR data for various substituted indole-3-carbaldehydes. The carbonyl carbon of the aldehyde is characteristically found at a very low field.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O stretch (aldehyde) | 1650 - 1680 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 2980 |
| C-O stretch (ethoxy) | 1200 - 1250 |
Justification: The most prominent peak will be the strong carbonyl stretch of the aldehyde. The presence of aromatic and aliphatic C-H stretches, as well as the C-O stretch of the ether linkage, will also be evident.[9][10]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak.
| Ion | Predicted m/z |
| [M]⁺ (Molecular Ion) | 217 |
| [M-1]⁺ (Loss of H from CHO) | 216 |
| [M-29]⁺ (Loss of CHO) | 188 |
| [M-45]⁺ (Loss of OEt) | 172 |
Justification: The fragmentation pattern will likely involve the loss of the formyl group and the ethoxy substituent, which are common fragmentation pathways for such molecules.
Potential Applications and Future Directions
Substituted indole-3-carbaldehydes are valuable intermediates in the synthesis of a wide range of biologically active compounds and functional materials.
-
Medicinal Chemistry: This molecule can serve as a scaffold for the development of novel therapeutic agents. The aldehyde can be converted into various other functional groups, such as amines, carboxylic acids, and heterocycles, to generate a library of compounds for screening against various biological targets.
-
Materials Science: The indole nucleus possesses interesting electronic properties, and derivatives can be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]
Further research on this compound would involve the validation of the proposed synthetic route, full experimental characterization of the molecule, and exploration of its reactivity in various chemical transformations to synthesize novel derivatives for biological and materials science applications.
References
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- Indole-3-carbaldehyde. (2022, October 16). ChemBK. Retrieved from https://www.chembk.com/en/chem/Indole-3-carboxaldehyde
- Fischer indole synthesis. (2023, November 13). In Wikipedia. Retrieved from https://en.wikipedia.org/wiki/Fischer_indole_synthesis
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- Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. (n.d.). ACS Publications. Retrieved from https://pubs.acs.org/doi/10.1021/op960057%2B
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- Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. (2017, August 6). ASIAN JOURNAL OF CHEMISTRY. Retrieved from https://www.researchgate.
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- Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. (2017, August 9). Retrieved from https://www.researchgate.net/publication/318985172_Manufacturing_synthesis_of_5-hydroxy-2-methyl-1H-indole
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Discovery and synthesis of novel ethoxy-indole derivatives
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Ethoxy-Indole Derivatives
Part 1: The Rationale - Targeting a Privileged Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3][4][5][6][7] Its structural resemblance to tryptophan allows it to interact with a wide array of biological targets, making it a fertile ground for drug discovery.[5][8] From the anti-cancer vinca alkaloids to modern kinase inhibitors, the indole framework is a recurring motif in successful therapeutics.[9][10][11][12]
However, the core scaffold is just the starting point. The true art of drug design lies in its functionalization. The strategic addition of substituents can profoundly alter a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-specific affinity and potency.[2][13] This guide focuses on the ethoxy group, a seemingly simple modification that provides a powerful tool for molecular optimization. The introduction of an ethoxy (-O-CH₂CH₃) moiety can fine-tune lipophilicity, introduce a hydrogen bond acceptor, and block sites of potential metabolism, thereby enhancing the drug-like properties of the parent indole.[14][15][16]
This document serves as a technical guide for researchers and drug development professionals, detailing the synthesis, characterization, and biological evaluation of novel ethoxy-indole derivatives. We will explore both classical and modern synthetic strategies, delve into the nuances of spectroscopic characterization, and outline a workflow for assessing therapeutic potential, with a focus on anticancer applications.
Part 2: Constructing the Core - Synthetic Methodologies
The successful synthesis of a target molecule requires a robust and flexible chemical strategy. For ethoxy-indole derivatives, the chemist's toolbox contains several powerful methods, each with distinct advantages and considerations.
The Classic Approach: Fischer Indole Synthesis
One of the oldest and most reliable methods for forming the indole ring is the Fischer Indole Synthesis, first reported in 1883.[17][18] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an appropriately substituted phenylhydrazine and an aldehyde or ketone.[11][18]
The primary advantage of this method is its directness in constructing the core indole scaffold.[19] However, its causality is rooted in harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups.[20] Furthermore, the use of unsymmetrical ketones can lead to mixtures of regioisomers, complicating purification and reducing the yield of the desired product.[20] For instance, the synthesis of an ethoxy-substituted indole via this method would begin with an ethoxy-phenylhydrazine, which is then reacted with a carbonyl compound under strong acid catalysis (e.g., polyphosphoric acid, zinc chloride).[17][18]
The Modern Approach: Palladium-Catalyzed Cross-Coupling
Modern synthetic chemistry offers milder and more versatile alternatives, with palladium-catalyzed cross-coupling reactions being paramount. The Buchwald-Hartwig amination, in particular, has revolutionized the synthesis of N-aryl indoles and related heterocycles.[21][22] This reaction enables the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine, including the indole nitrogen.[21][23]
The expertise behind choosing this method lies in its exceptional functional group tolerance and broad substrate scope, allowing for the late-stage diversification of complex molecules.[22][23] To synthesize an N-aryl ethoxy-indole, one could couple an ethoxy-substituted indole with an aryl bromide in the presence of a palladium catalyst and a suitable phosphine ligand (e.g., tBuXphos).[21][23] This approach avoids the harsh conditions of the Fischer synthesis and provides precise control over the final structure.
Caption: Diagram 1: Comparison of Synthetic Strategies.
Part 3: Structural Validation - The Spectroscopic Toolkit
The synthesis of a novel compound is incomplete without rigorous structural confirmation. A multi-technique spectroscopic approach provides a self-validating system, ensuring the identity and purity of the synthesized ethoxy-indole derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the precise structure of an organic molecule.
-
¹H NMR : Provides information on the chemical environment of hydrogen atoms. For an ethoxy-indole, one would expect to see the characteristic aromatic signals of the indole ring protons, typically between 6.0 and 8.0 ppm.[24] The ethoxy group itself would present a distinct quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a signature pattern confirming its presence.[25]
-
¹³C NMR : Reveals the carbon framework of the molecule. The indole ring carbons have characteristic shifts, and the two carbons of the ethoxy group would appear in the aliphatic region of the spectrum, further validating the structure.[25][26]
-
-
Mass Spectrometry (MS) : This technique determines the molecular weight of the compound with high accuracy, providing definitive confirmation of the molecular formula.[24] High-resolution mass spectrometry (HRMS) can determine the mass to within a few parts per million, leaving no ambiguity. The fragmentation pattern observed in the mass spectrum can also offer structural clues, often showing the loss of the ethyl group or the entire ethoxy moiety.[27][28]
-
Infrared (IR) Spectroscopy : While less definitive than NMR or MS, IR spectroscopy is a quick and simple method to identify the presence of key functional groups. The spectrum of an indole derivative would show characteristic N-H stretching (if unsubstituted on the nitrogen) and C-H aromatic stretching bands. The C-O stretch from the ethoxy group would also be visible.[24]
Part 4: From Molecule to Mechanism - Biological Evaluation
The ultimate goal of synthesizing novel ethoxy-indole derivatives is often the discovery of new therapeutic agents. The indole scaffold is prevalent in anticancer agents, making this a logical starting point for biological evaluation.[4][7][9][14][29] A typical discovery workflow involves a cascade of assays to identify and characterize the biological activity of the newly synthesized compounds.
The initial step is often a broad screen for cytotoxicity against a panel of human cancer cell lines.[9][10][30] The MTT assay is a common colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability.[9] From this assay, a key quantitative measure is derived: the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells and is a primary indicator of potency.[10][30]
Caption: Diagram 2: Biological Screening Cascade.
Part 5: Data-Driven Optimization - Structure-Activity Relationships (SAR)
Once initial biological data is obtained, the process of optimization begins. By systematically modifying the structure of the "hit" compounds and evaluating their corresponding activity, researchers can develop a Structure-Activity Relationship (SAR).[31][32] This analysis provides crucial insights into which parts of the molecule are essential for its biological effect.
For instance, the position of the ethoxy group on the indole ring, or the nature of other substituents, can dramatically impact potency.[33] This data-driven, iterative process of design, synthesis, and testing is the core of modern medicinal chemistry.
Table 1: Representative Cytotoxicity Data for a Series of Ethoxy-Indole Derivatives
| Compound ID | R¹ | R² | HCT116 IC₅₀ (µM)[9] | A549 IC₅₀ (µM)[10] |
| EI-01 | H | 5-OEt | 8.5 | 12.1 |
| EI-02 | H | 6-OEt | 15.2 | 25.8 |
| EI-03 | 4-Cl-Ph | 5-OEt | 1.2 | 2.5 |
| EI-04 | 4-F-Ph | 5-OEt | 1.8 | 3.1 |
| EI-05 | 4-Me-Ph | 5-OEt | 5.6 | 9.7 |
Data is hypothetical but representative of trends observed in the literature.
From the sample data in Table 1, a preliminary SAR can be deduced:
-
Positional Isomerism : The 5-ethoxy derivative (EI-01 ) shows greater potency than the 6-ethoxy isomer (EI-02 ), suggesting the position of this group is critical for target engagement.
-
N-Substitution : Substitution on the indole nitrogen (R¹) with an aryl group significantly enhances potency compared to the unsubstituted analogue (EI-01 vs. EI-03 , EI-04 , EI-05 ).
-
Electronic Effects : An electron-withdrawing group (Cl, F) on the N-phenyl ring (EI-03 , EI-04 ) results in higher potency than an electron-donating group (Me) (EI-05 ), pointing towards a specific electronic requirement in the binding pocket.
Part 6: Field-Proven Methodologies - Experimental Protocols
Trustworthiness in scientific research is built on reproducibility. The following protocols are detailed to be self-validating, providing clear, step-by-step instructions for key experiments.
Protocol 1: Synthesis of a Representative N-Aryl-5-Ethoxy-Indole via Buchwald-Hartwig Amination
This protocol describes the synthesis of a compound analogous to EI-03 from Table 1.
-
Reagent Preparation : To an oven-dried Schlenk tube under an argon atmosphere, add 5-ethoxyindole (1.0 mmol, 1 eq.), 1-bromo-4-chlorobenzene (1.1 mmol, 1.1 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand like tBuXPhos (0.04 mmol, 4 mol%).
-
Solvent and Base Addition : Add anhydrous toluene (5 mL) via syringe. Then, add sodium tert-butoxide (1.4 mmol, 1.4 eq.) to the mixture.
-
Reaction Execution : Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (5-ethoxyindole) is consumed (typically 12-24 hours).
-
Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of celite to remove the palladium catalyst. Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(4-chlorophenyl)-5-ethoxyindole.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol outlines the procedure for determining the IC₅₀ value of a synthesized compound.
-
Cell Seeding : Seed human cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment : Prepare a stock solution of the test compound (e.g., EI-03 ) in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound dilutions. Include wells with medium only (blank) and medium with 0.5% DMSO (vehicle control).
-
Incubation : Incubate the plate for 72 hours under the same conditions.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis : Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Part 7: Conclusion and Future Directions
The ethoxy-indole scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. By leveraging modern synthetic methods like palladium-catalyzed cross-coupling, researchers can efficiently generate diverse libraries of these compounds for biological screening. A rigorous approach to structural characterization and a systematic evaluation of biological activity, guided by SAR principles, can pave the way for the identification of potent and selective lead compounds. The methodologies and insights presented in this guide provide a solid framework for professionals in the field to embark on the discovery and development of the next generation of indole-based medicines.
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Introduction: The Significance of the 5-Ethoxyindole Scaffold
An In-Depth Technical Guide to the Characterization of 5-Ethoxyindole Compounds
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties and the ability of the nitrogen atom to act as a hydrogen bond donor and acceptor make it a versatile scaffold for interacting with various biological targets.[2] The 5-ethoxyindole moiety, a specific derivative, combines the foundational indole core with an electron-donating ethoxy group at the 5-position. This substitution significantly influences the molecule's electronic distribution, lipophilicity, and metabolic stability, making it a crucial building block in the development of novel therapeutics for oncology, infectious diseases, and central nervous system (CNS) disorders.[1][3][4]
This guide provides a comprehensive overview of the essential techniques and methodologies required for the unambiguous characterization of 5-ethoxyindole compounds. As a self-validating system, no single technique is sufficient. Instead, we will explore how a combination of synthetic strategy, spectroscopic analysis, and crystallographic studies provides a complete and trustworthy picture of the molecule's identity, purity, and three-dimensional structure. This approach is critical for researchers in drug discovery and development, where precise molecular characterization is paramount for reproducible biological results and intellectual property protection.
Part 1: Synthesis as the Foundation of Characterization
Before any characterization can begin, the target molecule must be synthesized. The chosen synthetic route is the first step in understanding the potential impurities and isomeric products that may arise. While numerous named reactions exist for creating the indole core, such as the Fischer, Bischler, and Leimgruber-Batcho syntheses, the selection of a method often depends on the availability of starting materials and the desired substitution pattern.[2][5][6][7]
A common and effective strategy for producing 5-substituted indoles is the Sundberg modification of the Fischer indole synthesis.[8] The causality behind this choice lies in its reliability for generating specific substitution patterns that other methods may struggle with.[2][8]
Caption: Generalized workflow for the synthesis of a 5-ethoxyindole derivative.
Experimental Protocol: Generalized Synthesis of a 5-Ethoxyindole
-
Hydrazone Formation: To a solution of 4-ethoxyphenylhydrazine hydrochloride in ethanol, add sodium acetate to liberate the free base. Introduce the corresponding ketone or aldehyde (e.g., pyruvic aldehyde dimethyl acetal) and stir at room temperature. The causality here is the classic condensation reaction between a hydrazine and a carbonyl compound to form the critical hydrazone intermediate.
-
Cyclization and Aromatization: The crude hydrazone is added to a strong acid catalyst, such as polyphosphoric acid or zinc chloride, and heated.[2] The acid protonates the hydrazone, facilitating the[2][2]-sigmatropic rearrangement, which is the key bond-forming step in the Fischer synthesis. Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[2]
-
Workup and Purification: The reaction mixture is cooled and quenched with ice water. The product is extracted using an organic solvent like ethyl acetate. The organic layers are washed, dried, and concentrated. The final purification is typically achieved via flash column chromatography on silica gel.[9] Purity is then assessed using techniques like HPLC and TLC.
Part 2: Spectroscopic and Structural Elucidation
The following techniques form a complementary suite for the definitive characterization of the synthesized 5-ethoxyindole compound. Each method provides a unique piece of structural information, and together they create a self-validating analytical system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-ethoxyindole, specific signals in both ¹H and ¹³C NMR spectra are expected.
Expertise & Experience: The key to interpreting the NMR of a 5-ethoxyindole is recognizing the characteristic patterns of the indole core and the ethoxy substituent. The ethoxy group presents a clear upfield triplet (for the -CH₃) and a corresponding quartet (for the -OCH₂-), a signature that is straightforward to identify. The aromatic region requires more careful analysis, often aided by 2D NMR, to assign the specific protons on the indole ring.
Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[10]
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Filter the solution through a small plug of cotton or glass wool into the NMR tube if any particulate matter is present.
-
Acquire ¹H, ¹³C, and, if needed for complex structures, 2D NMR (COSY, HSQC) spectra.[10]
Expected NMR Data for 5-Ethoxyindole Scaffold
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| N-H | ~8.0 (broad singlet) | - | Chemical shift is solvent-dependent. |
| H-2 | ~7.2 | ~124 | Often a triplet or multiplet. |
| H-3 | ~6.4 | ~103 | Doublet of doublets. |
| H-4 | ~7.2 | ~113 | Doublet. |
| H-6 | ~6.8 | ~112 | Doublet of doublets. |
| H-7 | ~7.1 | ~105 | Doublet. |
| -OCH₂- | ~4.1 (quartet) | ~64 | Characteristic quartet due to coupling with -CH₃. |
| -CH₃ | ~1.4 (triplet) | ~15 | Characteristic triplet due to coupling with -OCH₂-. |
| C-2 | - | ~124.2 | |
| C-3 | - | ~102.9 | |
| C-3a | - | ~128.5 | Quaternary Carbon. |
| C-4 | - | ~113.3 | |
| C-5 | - | ~154.0 | Carbon attached to the ethoxy group. |
| C-6 | - | ~112.0 | |
| C-7 | - | ~104.8 | |
| C-7a | - | ~131.0 | Quaternary Carbon. |
Note: Values are approximate and based on data for similar indole structures like 5-methoxyindole and 5-ethylindole. Actual shifts will vary with substitution and solvent.[10][11][12]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, thereby confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful, offering mass accuracy to within a few parts per million.
Expertise & Experience: For ESI-MS in positive ion mode, the expected peak will be the protonated molecule, [M+H]⁺. The trustworthiness of the data comes from matching the observed mass with the calculated theoretical mass for the proposed chemical formula. The isotopic pattern can also provide confirmatory evidence.
Protocol: Sample Preparation for ESI-MS
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[9]
-
The solution is then directly infused into the mass spectrometer or injected via an HPLC system.[7]
-
Data is acquired in the appropriate mass range. For 5-ethoxyindole (C₁₀H₁₁NO), the expected exact mass is approximately 161.0841 g/mol . The observed [M+H]⁺ ion would therefore be ~162.0919.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Expertise & Experience: The IR spectrum serves as a rapid check for key functional groups. The presence of a sharp N-H stretch around 3400 cm⁻¹ is a strong indicator of the indole ring. The C-O stretch of the ether linkage provides further confirmation of the ethoxy group. The absence of a strong carbonyl peak (~1700 cm⁻¹) confirms that the starting materials have been fully consumed and converted.
Protocol: Sample Preparation (ATR-IR)
-
Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically over a range of 4000-600 cm⁻¹.
Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Indole N-H | Stretch | 3400 - 3300 (sharp) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Alkyl C-H | Stretch | 2980 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Ether C-O | Stretch | 1250 - 1050 (strong) |
Reference data from studies on indole derivatives.[13][14][15][16]
X-ray Crystallography
For compounds that yield high-quality single crystals, X-ray crystallography provides the ultimate, unambiguous proof of structure. It reveals the precise 3D arrangement of atoms, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[17][18]
Expertise & Experience: Growing diffraction-quality crystals is often the most challenging step and can be more of an art than a science. The causality is that slow evaporation or vapor diffusion allows molecules to pack into a highly ordered, repeating lattice, which is necessary for coherent diffraction. The resulting crystal structure validates the connectivity determined by NMR and provides invaluable insight into the solid-state packing, which can influence physical properties like solubility and melting point.
Protocol: Crystal Growth and Analysis
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent. Use techniques like slow evaporation, vapor diffusion (e.g., diffusing a non-solvent like hexane into a solution in ethyl acetate), or slow cooling to promote crystal growth.
-
Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved and refined to yield a final model of the atomic positions.[19][20]
Example Crystallographic Data Parameters
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic[17] |
| Space Group | e.g., P2₁/c[13] |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit. |
| Z | Number of molecules in the unit cell. |
| R-factor | A measure of the agreement between the calculated and observed diffraction data. |
Part 3: Integrated Characterization Workflow
The power of this multi-technique approach lies in its self-validating nature. The proposed structure from NMR is confirmed by the molecular weight from MS. The functional groups identified by IR are consistent with this structure. Finally, X-ray crystallography can provide an absolute confirmation of the atomic connectivity and stereochemistry.
Caption: An integrated workflow for the complete characterization of a target compound.
Conclusion
The characterization of 5-ethoxyindole compounds is a systematic process that relies on the convergence of evidence from multiple analytical techniques. From a well-planned synthesis and rigorous purification to detailed spectroscopic and crystallographic analysis, each step provides essential, cross-validating data. This in-depth approach ensures the scientific integrity of the material, providing researchers, scientists, and drug development professionals with the confidence needed to advance their work, knowing their molecule is precisely what it is intended to be.
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A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology. [Link]
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Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, Oxford Academic. [Link]
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Swathi, K., et al. (2020). Synthesis and Characterization of Biologically Significant 5-[N,N-dialkylamino Alkoxy] Azaindole 2-one, 3-thiosemicarbazones and 5-[N,N-dialkylamino Alkoxy] Azaindole 3-hydrazone, 2-ones. PubMed. [Link]
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Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]
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Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
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(2025, August 7). Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. ResearchGate. [Link]
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Al-Hadedi, A. A. M., et al. (n.d.). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. NIH. [Link]
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5 Methoxyindole. mzCloud. [Link]
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Sereda, O., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]
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Kumar, A., et al. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]
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Applications of the Indole Scaffold in Medicinal Chemistry: Development of New Antioxidants, COX Inhibitors and Antitubercular Agents. Repositorio Aberto da Universidade do Porto. [Link]
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(2025, October 12). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis and Utility of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde
Abstract: The indole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its prevalence in bioactive natural products and pharmaceuticals.[1] Among its many derivatives, indole-3-carbaldehydes serve as exceptionally versatile intermediates for constructing more complex molecular architectures.[2][3] This guide provides a comprehensive overview of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde, a key building block for drug discovery and chemical research. We present a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, complete with mechanistic insights, troubleshooting, and characterization data. Furthermore, we explore its potential in downstream chemical transformations, equipping researchers with the knowledge to leverage this compound in their synthetic programs.
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the preeminent method for the formylation of electron-rich heterocyclic and aromatic compounds, including indoles.[4][5][6] The reaction's efficacy stems from its use of a mild electrophile, the Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halide donor such as phosphorus oxychloride (POCl₃).[6][7] For the indole scaffold, this reaction demonstrates remarkable regioselectivity, almost exclusively targeting the electron-rich C3 position of the pyrrole ring.
Principle and Mechanism
The synthesis of this compound proceeds through two primary stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates DMF to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[7] This step is highly exothermic and requires careful temperature control.
-
Electrophilic Aromatic Substitution: The Vilsmeier reagent is attacked by the nucleophilic C3 position of the 5-Ethoxy-1,2-dimethyl-1H-indole substrate. This forms a stable iminium salt intermediate.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt to yield the final aldehyde product and a secondary amine byproduct.[7]
Mechanistic Diagram
Caption: Key stages of the Vilsmeier-Haack formylation of an indole substrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 5-Ethoxy-1,2-dimethyl-1H-indole | >97% | Commercial | The starting material. Ensure it is dry. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich | Use from a sealed bottle. Anhydrous conditions are critical. |
| Phosphorus oxychloride (POCl₃) | Reagent grade, >99% | Acros Organics | Highly corrosive and moisture-sensitive. Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Fisher Scientific | Reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | - | Used for neutralization during workup. |
| Saturated Sodium Chloride (NaCl) solution (Brine) | ACS Grade | - | Used for washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | Drying agent. |
| Ethyl Acetate | HPLC Grade | - | For extraction and chromatography. |
| Hexanes | HPLC Grade | - | For chromatography. |
| Round-bottom flask, three-neck | - | - | Fitted with a dropping funnel, thermometer, and nitrogen inlet. |
| Magnetic stirrer and stir bar | - | - | - |
| Ice-water bath | - | - | For temperature control. |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - | For reaction monitoring. |
Detailed Step-by-Step Protocol
-
Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a nitrogen inlet, and a thermometer. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.
-
Vilsmeier Reagent Preparation: In a separate flask under nitrogen, add anhydrous DMF (1.5 equivalents) to anhydrous DCM (approx. 2 M concentration). Cool the solution to 0 °C using an ice-water bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via syringe or the dropping funnel over 20-30 minutes.
-
Expert Insight: This addition is exothermic. Maintaining the temperature between 0-5 °C is crucial to prevent the decomposition of the reagent and minimize side reactions. A colorless to pale yellow precipitate of the Vilsmeier reagent may form.
-
-
Substrate Addition: In the main reaction flask, dissolve 5-Ethoxy-1,2-dimethyl-1H-indole (1.0 equivalent) in anhydrous DCM. Cool this solution to 0 °C.
-
Reaction: Slowly add the pre-formed Vilsmeier reagent solution to the indole solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Self-Validation: Monitor the reaction's progress by TLC (e.g., 30% Ethyl Acetate/Hexanes). The starting indole spot should be consumed and a new, more polar spot corresponding to the product should appear.
-
-
Workup - Hydrolysis: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir vigorously for 30-60 minutes until the bubbling ceases.
-
Causality: This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes excess acid. Vigorous stirring is essential for complete hydrolysis.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then with saturated brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by either recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow from setup to the final pure product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete formation of Vilsmeier reagent (moisture). | Ensure all glassware is rigorously dried and use anhydrous solvents. Purchase fresh, sealed bottles of DMF and POCl₃. |
| Inactive starting material. | Check the purity of the starting indole. | |
| Multiple Products/Spots on TLC | Reaction temperature was too high. | Maintain strict temperature control (0-5 °C) during reagent formation and addition. |
| Over-reaction or side reactions. | Reduce reaction time and monitor carefully by TLC. Ensure the indole substrate is of high purity. | |
| Incomplete Hydrolysis | Insufficient stirring or time during workup. | After quenching, stir the biphasic mixture vigorously for at least 1 hour. A small amount of a phase-transfer catalyst can sometimes be beneficial. |
| Product is an Oil/Gummy Solid | Impurities are present. | Purify via flash column chromatography instead of recrystallization. |
Characterization of Product
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
-
Physical Properties: The compound is expected to be a pale yellow to light brown solid.[8]
-
Chemical Formula: C₁₃H₁₅NO₂[9]
-
Molecular Weight: 217.26 g/mol
Spectroscopic Analysis (Predicted)
| Technique | Expected Features |
| ¹H NMR | δ ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).δ ~7.0-8.0 ppm (m, 3H): Aromatic protons on the indole ring.δ ~4.1 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).δ ~3.7 ppm (s, 3H): N-methyl protons (-NCH₃).δ ~2.6 ppm (s, 3H): C2-methyl protons.δ ~1.4 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃). |
| ¹³C NMR | δ ~185 ppm: Aldehyde carbonyl carbon.δ ~155-160 ppm: C5 carbon attached to the ethoxy group.δ ~100-140 ppm: Aromatic and pyrrole ring carbons.δ ~64 ppm: Methylene carbon of the ethoxy group.δ ~31 ppm: N-methyl carbon.δ ~15 ppm: Methyl carbon of the ethoxy group.δ ~12 ppm: C2-methyl carbon. |
| FT-IR | ~1650-1670 cm⁻¹: Strong C=O stretch (conjugated aldehyde).~1240 cm⁻¹: C-O stretch (aryl ether).~2850-3000 cm⁻¹: C-H stretches (aliphatic and aromatic). |
| MS (ESI+) | m/z: 218.11 [M+H]⁺, 240.09 [M+Na]⁺. |
Note: Predicted NMR shifts are based on data from structurally similar compounds.[10][11]
Downstream Applications
This compound is not an end-product but a valuable intermediate. The aldehyde functional group is a gateway to a vast array of chemical transformations, making it a powerful tool for generating libraries of compounds in drug discovery programs.[1]
Potential Synthetic Transformations
Caption: Diverse chemical pathways accessible from the indole-3-carbaldehyde core.
Safety Precautions
All work must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
-
General Hazards: While a specific safety data sheet for the title compound is not available, related indole-3-carbaldehydes are known to cause skin, eye, and respiratory irritation.[12][13][14]
-
Reagent Hazards:
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle with extreme care.
-
DMF: A potential skin irritant and can be harmful if inhaled or absorbed through the skin.
-
-
Recommended PPE:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (nitrile or neoprene).
-
A flame-resistant lab coat.
-
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Quench any unreacted POCl₃ carefully before disposal.
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- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (2022). The Royal Society of Chemistry.
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- N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline Safety D
- Indole-3-carboxaldehyde Safety D
- 1H-Indole-3-carboxaldehyde Oxime Safety D
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- Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. (2019).
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
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- 5-ETHOXY-1H-INDOLE-3-CARBALDEHYDE. (n.d.). ChemicalBook.
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Application Notes and Protocols for 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde in Preclinical Drug Discovery
Document ID: ANP-2026-01-EDIMIC
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Derivatives of indole-3-carbaldehyde, in particular, have garnered significant attention for their therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[1][2][3][4] This document provides detailed application notes and experimental protocols for the investigation of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde , a novel indole derivative, with a primary focus on evaluating its potential as an anticancer agent. These guidelines are intended for researchers in academic and industrial drug discovery settings, offering a scientifically rigorous framework for initial in vitro screening and mechanism of action studies.
Introduction: The Rationale for Investigating this compound
The indole-3-carbaldehyde scaffold is a versatile starting point for the synthesis of compounds with diverse pharmacological activities.[4][5] The aldehyde functional group at the C3 position is particularly reactive, allowing for a wide range of chemical modifications to explore structure-activity relationships (SAR).[1][3] The core indole ring system itself is a key feature in many approved drugs and natural products.
This compound (Chemical Formula: C13H15NO2) is a distinct analog within this class.[6] The substituents on the indole ring are hypothesized to modulate its biological activity:
-
5-Ethoxy group: The introduction of an ethoxy group at the 5-position can influence the compound's lipophilicity and hydrogen bonding capacity, potentially affecting its membrane permeability and interaction with biological targets.
-
1,2-Dimethyl groups: Methylation at the N1 and C2 positions can enhance metabolic stability and alter the electronic properties of the indole ring, which may fine-tune its binding affinity to target proteins.
Given the established anticancer properties of many indole derivatives, a primary application for this novel compound is in the screening for cytotoxic and antiproliferative effects against various cancer cell lines.[7][8] The protocols outlined below provide a robust starting point for this investigation.
Core Experimental Workflow: From Initial Screening to Mechanistic Insights
The following workflow provides a logical progression for the in vitro evaluation of this compound.
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Application Notes & Protocols: 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde in Medicinal Chemistry
Introduction: The Strategic Value of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of novel therapeutic agents. Among the diverse family of indole derivatives, indole-3-carbaldehydes serve as exceptionally versatile intermediates for synthesizing a wide array of bioactive molecules.[1][2][3][5] These compounds are not only key precursors for complex indole alkaloids but also serve as foundational structures for molecules with demonstrated anti-inflammatory, anticancer, antimicrobial, and antioxidant activities.[1][3][6]
This guide focuses on a specific, functionalized derivative: 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde . The strategic placement of substituents on the indole core—an ethoxy group at the 5-position, and methyl groups at the 1- and 2-positions—is anticipated to modulate the compound's physicochemical and pharmacological properties. This document provides a detailed exploration of its potential applications, synthetic protocols, and methodologies for its incorporation into drug discovery workflows.
Chemical Structure and Physicochemical Properties
The unique substitution pattern of this compound is key to its potential in medicinal chemistry.
| Property | Value (Predicted) | Rationale for Importance in Drug Discovery |
| Molecular Formula | C₁₃H₁₅NO₂ | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 217.26 g/mol | Influences diffusion, absorption, and pharmacokinetic properties. |
| LogP (Predicted) | ~2.5-3.0 | The ethoxy and methyl groups increase lipophilicity, potentially enhancing membrane permeability. |
| Hydrogen Bond Donors | 0 | The N1-position is methylated, removing hydrogen bonding capability at this site. |
| Hydrogen Bond Acceptors | 2 (Oxygen atoms) | The carbonyl and ether oxygens can interact with biological targets. |
| Reactivity | High (Aldehyde) | The aldehyde at the C3 position is a key reactive handle for synthetic diversification. |
Core Applications in Medicinal Chemistry
The indole-3-carbaldehyde scaffold is a launchpad for developing novel therapeutics. The specific substitutions on our target compound suggest several promising avenues for investigation.
As a Scaffold for Anticancer Agents
Indole derivatives are well-established as anticancer agents, with some acting as tubulin polymerization inhibitors.[7] The aldehyde functionality of this compound can be readily converted into various heterocyclic systems known to possess cytotoxic activity.
Rationale for Application: The substitutions on the indole ring can enhance binding to specific biological targets. For instance, the 5-ethoxy group may provide favorable interactions within hydrophobic pockets of enzymes or receptors implicated in cancer progression. The N1-methylation prevents the formation of certain metabolites and can improve metabolic stability.
Workflow for Developing Anticancer Agents:
Caption: Workflow for anticancer drug discovery.
Development of Novel Anti-inflammatory Compounds
Derivatives of indole-3-carbaldehyde have shown promise as anti-inflammatory agents.[1] The aldehyde can be transformed into Schiff bases or other heterocyclic moieties that can inhibit key inflammatory mediators like COX enzymes or cytokines.
Rationale for Application: Chronic inflammation is a hallmark of many diseases. The structural features of this compound can be exploited to design selective inhibitors of inflammatory pathways. The lipophilicity imparted by the ethoxy and methyl groups may facilitate penetration into inflamed tissues.
Synthesis of Antimicrobial and Antiviral Agents
The indole nucleus is present in many natural products with antimicrobial and antiviral properties.[1][2] By modifying the aldehyde group, it is possible to generate compounds that mimic these natural products and exhibit potent activity against a range of pathogens.
Rationale for Application: The rise of drug-resistant microbes necessitates the development of new antimicrobial agents. The indole scaffold provides a robust starting point for creating compounds with novel mechanisms of action.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the Vilsmeier-Haack formylation, a standard method for the synthesis of indole-3-carbaldehydes.[8]
Materials:
-
5-Ethoxy-1,2-dimethyl-1H-indole (starting material)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 5-Ethoxy-1,2-dimethyl-1H-indole (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution. The Vilsmeier reagent will form in situ.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and stir until the ice has melted.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Self-Validation:
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
The expected ¹H NMR spectrum should show a characteristic singlet for the aldehyde proton around 9-10 ppm.
Protocol 2: Knoevenagel Condensation for Library Synthesis
This protocol describes a general procedure for derivatizing the aldehyde for screening purposes.
Materials:
-
This compound
-
An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine (as a catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the active methylene compound (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Self-Validation:
-
Confirm the structure of the condensed product by NMR and mass spectrometry. The disappearance of the aldehyde proton signal and the appearance of a new vinyl proton signal in the ¹H NMR are indicative of a successful reaction.
Synthetic Diversification Pathway:
Caption: Pathways for synthetic diversification.
Conclusion
This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers the potential for developing novel therapeutic agents with improved efficacy and pharmacokinetic profiles. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the full potential of this valuable scaffold.
References
- Mukhtar, N. A., Suleiman, M., Al-Maqtari, H. M., Das, K. T., & Jamalis, J. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry.
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National Center for Biotechnology Information. (n.d.). 5-Methoxyindole-3-carbaldehyde. PubChem. Retrieved from [Link]
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Chongqing Chemdad Co. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]
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ChemUniverse. (n.d.). 5-ETHOXY-1H-INDOLE-3-CARBALDEHYDE. Retrieved from [Link]
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
-
ResearchGate. (n.d.). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. Retrieved from [Link]
-
Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. Retrieved from [Link]
- Böttcher, C., et al. (2014).
-
Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Retrieved from [Link]
-
Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. Retrieved from [Link]
- Taylor, M., et al. (2017). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry.
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Application Notes and Protocols: 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde as a Novel Fluorogenic Probe for Cellular Imaging
Authored by: Senior Application Scientist, Advanced Imaging Division
Introduction: The indole scaffold is a privileged structure in medicinal chemistry and has increasingly been utilized in the design of fluorescent probes for molecular recognition and cellular imaging.[1] Indole derivatives possess unique photophysical properties, often exhibiting strong fluorescence emission and sensitivity to their local environment.[2][3] This sensitivity, manifesting as solvatochromism and responsiveness to pH or metal ions, makes them powerful tools for elucidating cellular structure and function.[2][4][5] Herein, we present a detailed guide for the application of a novel indole derivative, 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde, as a fluorogenic probe in fluorescence microscopy.
Compound Profile: this compound
This compound is a synthetic indole derivative. While specific data on this exact molecule is not extensively published, its structural features—an electron-rich indole core, an ethoxy group at the 5-position, and a carbaldehyde group at the 3-position—suggest it possesses environmentally sensitive fluorescent properties. The indole nucleus itself is known for its fluorescence, which can be modulated by substituents and the surrounding microenvironment.[2][3] The ethoxy and carbaldehyde groups are expected to influence the electron distribution within the indole ring, likely resulting in solvatochromic behavior where the emission wavelength shifts with solvent polarity.[6][5][7]
Principle of Action (Hypothesized): It is postulated that this compound functions as a fluorogenic probe that preferentially partitions into specific cellular compartments based on their polarity and viscosity. The fluorescence emission is expected to be enhanced and spectrally shifted upon localization within hydrophobic environments, such as lipid membranes or protein aggregates, a phenomenon observed with other indole-based dyes. The carbaldehyde group may also participate in reversible reactions with intracellular nucleophiles, potentially leading to changes in fluorescence upon binding to specific biomolecules.
Photophysical Properties (Hypothetical)
The photophysical characteristics of indole derivatives are highly dependent on the solvent environment.[6][5][7] The following table summarizes the expected solvatochromic properties of this compound based on the behavior of similar indole fluorophores.
| Solvent | Polarity Index | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |
| Dioxane | 2.2 | ~350 | ~430 | ~80 |
| Chloroform | 4.1 | ~355 | ~450 | ~95 |
| Ethyl Acetate | 4.4 | ~360 | ~465 | ~105 |
| Acetonitrile | 5.8 | ~365 | ~480 | ~115 |
| DMSO | 7.2 | ~370 | ~495 | ~125 |
| Methanol | 5.1 | ~370 | ~510 | ~140 |
| Water | 10.2 | ~375 | ~530 | ~155 |
Note: These values are hypothetical and intended for guidance. Actual spectral properties should be determined experimentally.
Experimental Protocols
I. Preparation of Stock Solutions
Rationale: Proper preparation and storage of the fluorescent probe are critical for reproducible results. Indole derivatives can be susceptible to degradation, particularly when exposed to light. Using a high-quality, anhydrous solvent is essential for maintaining the compound's integrity.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Aluminum foil
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO. For example, for a compound with a molecular weight of 217.26 g/mol , dissolve 2.17 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to minimize freeze-thaw cycles.
-
Wrap the tubes in aluminum foil to protect from light.
-
Store the stock solution at -20°C. When stored correctly, the solution should be stable for several months.
II. Live-Cell Staining and Imaging
Rationale: This protocol is designed for staining living cells. The optimal staining concentration and incubation time can vary depending on the cell type and experimental conditions. A titration experiment is recommended to determine the ideal parameters that provide bright staining with minimal cytotoxicity.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
10 mM stock solution of this compound in DMSO
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or a custom set based on the determined excitation/emission maxima)
Procedure:
-
Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.
-
Prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed complete cell culture medium. A starting concentration range of 1-10 µM is recommended. For example, to make a 5 µM working solution, add 5 µL of the 10 mM stock to 10 mL of medium.
-
Remove the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the working solution to the cells and incubate at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time should be determined empirically.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete medium.
-
Add fresh, pre-warmed complete medium or an appropriate imaging buffer to the cells.
-
Proceed with imaging on a fluorescence microscope.
III. Fixed-Cell Staining and Imaging
Rationale: For experiments requiring fixation, this protocol provides a standard method using paraformaldehyde. Fixation can sometimes alter the cellular environment and affect the staining pattern of environmentally sensitive probes. It is advisable to compare with live-cell staining to ensure the observed localization is not an artifact of fixation.
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
PBS, pH 7.4
-
10 mM stock solution of this compound in DMSO
-
Mounting medium
Procedure:
-
Culture cells on coverslips to the desired confluency.
-
Wash the cells once with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Prepare a working solution of the probe in PBS at a concentration of 1-10 µM.
-
Add the working solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Seal the coverslips and allow the mounting medium to cure before imaging.
Visualization of Experimental Workflow
Caption: Experimental workflow for cell staining and imaging.
Potential Applications and Mechanistic Insights
Given the properties of indole-based probes, this compound could be a valuable tool for several applications:
-
Lipid Droplet and Membrane Imaging: The hydrophobic nature of the probe may lead to its accumulation in lipid-rich environments, allowing for the visualization of lipid droplets and cellular membranes.
-
Protein Aggregate Detection: Changes in the microenvironment's viscosity and polarity upon protein aggregation could induce a fluorescent response from the probe, enabling the study of processes like amyloid formation.
-
Cellular Polarity Mapping: The solvatochromic properties of the probe could be exploited to map variations in polarity across different cellular compartments.
Hypothetical Signaling Pathway Investigation
Caption: Hypothetical use in monitoring protein aggregation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Signal | Staining concentration is too low. | Increase the probe concentration in a stepwise manner (e.g., 5, 10, 20 µM). |
| Incubation time is too short. | Increase the incubation time (e.g., 30, 60, 90 minutes). | |
| Incorrect filter set. | Verify the excitation and emission spectra of the probe and use the appropriate microscope filters. | |
| High Background | Staining concentration is too high. | Decrease the probe concentration. |
| Insufficient washing. | Increase the number and duration of wash steps after staining. | |
| Phototoxicity/Cell Death | Probe concentration is too high. | Reduce the probe concentration and/or incubation time. |
| Excessive light exposure during imaging. | Reduce the excitation light intensity and exposure time. Use a more sensitive camera. |
References
-
Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing. Available at: [Link]
-
A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. National Institutes of Health. Available at: [Link]
-
Indole-based fluorescent sensors for selective sensing of Fe2+ and Fe3+ in aqueous buffer systems and their applications in living cells. ResearchGate. Available at: [Link]
-
Solvent Effects in the Fluorescence of Indole and Substituted Indoles. ACS Publications. Available at: [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Fluorescence quenching of indolic compounds by aliphatic amino acids. Evidence for excited state complexes. ResearchGate. Available at: [Link]
-
Indole's solvatochromism revisited. AIP Publishing. Available at: [Link]
-
An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish. MDPI. Available at: [Link]
-
4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. PubMed. Available at: [Link]
-
The fluorescence of indoles and aniline derivatives. PubMed. Available at: [Link]
-
Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines. PubMed. Available at: [Link]
-
Small-molecule fluorogenic probes based on indole scaffold. RSC Publishing. Available at: [Link]
-
Solvatochromic Shifts Reconsidered: Field-Induced Mixing in the Nonlinear Region and Application to Indole. ACS Publications. Available at: [Link]
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The Versatile Building Block: 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde in Complex Molecule Synthesis
Introduction: Unlocking Molecular Complexity with a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and functional materials.[1] Within this esteemed family of heterocycles, 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde emerges as a highly versatile and strategically functionalized building block. The presence of an ethoxy group at the 5-position, a methyl group at the 2-position, and N-methylation significantly influences the electronic properties and steric environment of the indole core. This unique substitution pattern enhances its utility in the construction of complex molecular architectures, offering medicinal chemists a powerful tool for lead discovery and optimization.
The aldehyde functionality at the C-3 position serves as a versatile chemical handle, enabling a wide array of subsequent transformations. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for its use in the synthesis of diverse and complex molecules.
Synthesis of the Building Block: A Strategic Approach
The synthesis of this compound is most effectively achieved through a two-step process, beginning with the construction of the substituted indole core, followed by formylation at the C-3 position.
Part 1: Synthesis of 5-Ethoxy-1,2-dimethyl-1H-indole
The Fischer indole synthesis remains one of the most reliable and widely used methods for the preparation of substituted indoles.[2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone or aldehyde.
Proposed Synthetic Pathway:
Figure 1: Proposed synthesis of the precursor, 5-Ethoxy-1,2-dimethyl-1H-indole.
Experimental Protocol (General Procedure):
-
Hydrazone Formation: To a solution of 4-ethoxyphenylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add 2-butanone (1.1 eq). The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone.
-
Fischer Indole Cyclization: To the hydrazone mixture, add an acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂). The reaction is then heated to 80-100 °C and monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base. The product is extracted with an organic solvent, dried, and purified by column chromatography to yield 5-ethoxy-2-methyl-1H-indole.
-
N-Methylation: The resulting indole (1.0 eq) is dissolved in a polar aprotic solvent like DMF or acetone. A base such as potassium carbonate (K₂CO₃) (2.0 eq) is added, followed by the dropwise addition of methyl iodide (CH₃I) (1.2 eq). The reaction is stirred at room temperature until completion.
-
Final Purification: The reaction is quenched with water, and the product is extracted, dried, and purified to afford 5-ethoxy-1,2-dimethyl-1H-indole.
Part 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[4][5] The reaction utilizes the Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide (e.g., N,N-dimethylformamide, DMF) and a halogenating agent (e.g., phosphorus oxychloride, POCl₃).[6]
Figure 2: Workflow for the Vilsmeier-Haack formylation of 5-Ethoxy-1,2-dimethyl-1H-indole.
Detailed Experimental Protocol:
| Step | Procedure | Reagents and Conditions | Observations |
| 1 | Vilsmeier Reagent Preparation | In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-salt bath. | DMF is a colorless liquid. |
| 2 | Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cooled DMF with vigorous stirring. | The reaction is exothermic. A thick, pale-yellow to white precipitate of the Vilsmeier reagent may form. | |
| 3 | After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. | The mixture becomes a viscous slurry. | |
| 4 | Formylation | Dissolve 5-ethoxy-1,2-dimethyl-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane (DCM). | The indole precursor is typically a solid or oil. |
| 5 | Add the indole solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C. | The reaction mixture may change color. | |
| 6 | After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. | The reaction mixture may become a thick paste. | |
| 7 | Work-up and Isolation | Carefully pour the reaction mixture onto crushed ice with stirring. | The iminium intermediate hydrolyzes. The solution may become colored. |
| 8 | Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. | The product often precipitates as a solid. | |
| 9 | Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. | A solid product is obtained. | |
| 10 | Purification | Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound. | Pure crystalline solid. |
Applications in Complex Molecule Synthesis
The aldehyde functionality of this compound provides a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an invaluable precursor for the synthesis of complex, biologically active molecules.
Knoevenagel Condensation: Access to α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[7] This reaction is a powerful tool for creating α,β-unsaturated systems, which are themselves versatile intermediates.
General Reaction Scheme:
Figure 3: General scheme of the Knoevenagel condensation.
Protocol: Synthesis of 2-((5-Ethoxy-1,2-dimethyl-1H-indol-3-yl)methylene)malononitrile
| Step | Procedure | Reagents and Conditions |
| 1 | Reaction Setup | To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq). |
| 2 | Catalysis | Add a catalytic amount of piperidine (a few drops) to the mixture. |
| 3 | Reaction | Stir the reaction mixture at room temperature. Monitor the progress by TLC. |
| 4 | Isolation | The product often precipitates from the reaction mixture. If not, the reaction can be concentrated and the residue triturated with a non-polar solvent. |
| 5 | Purification | Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure product. |
Wittig Reaction: A Gateway to Alkenes
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[5] It involves the reaction of the indole-3-carbaldehyde with a phosphorus ylide (Wittig reagent).[8]
Protocol: Synthesis of 5-Ethoxy-1,2-dimethyl-3-vinyl-1H-indole
| Step | Procedure | Reagents and Conditions |
| 1 | Ylide Preparation | In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool to 0 °C. |
| 2 | Add a strong base such as n-butyllithium (n-BuLi) (1.1 eq) dropwise. Stir for 30 minutes at 0 °C to form the ylide. | |
| 3 | Wittig Reaction | Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. |
| 4 | Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC. | |
| 5 | Work-up | Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent. |
| 6 | Purification | Dry the organic layer, concentrate, and purify the residue by column chromatography. |
Synthesis of Bis(indolyl)methanes (BIMs)
Bis(indolyl)methanes are an important class of compounds with a wide range of biological activities.[9] They are typically synthesized by the electrophilic substitution of indoles with aldehydes or ketones, catalyzed by protic or Lewis acids.[10]
Protocol: Synthesis of 3,3'-((Phenyl)methylene)bis(5-ethoxy-1,2-dimethyl-1H-indole)
| Step | Procedure | Reagents and Conditions |
| 1 | Reaction Setup | To a solution of 5-ethoxy-1,2-dimethyl-1H-indole (2.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile, add the aldehyde (e.g., benzaldehyde, 1.0 eq). |
| 2 | Catalysis | Add a catalytic amount of a Lewis acid (e.g., InCl₃, Sc(OTf)₃) or a protic acid (e.g., p-toluenesulfonic acid). |
| 3 | Reaction | Stir the mixture at room temperature and monitor by TLC. |
| 4 | Work-up | Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. |
| 5 | Purification | Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography. |
Multicomponent Reactions: Building Complexity in a Single Step
Multicomponent reactions (MCRs) are powerful synthetic tools that allow the formation of complex molecules from three or more starting materials in a single pot, offering high atom economy and efficiency.[11] Indole-3-carbaldehydes are excellent substrates for various MCRs, leading to the rapid construction of diverse heterocyclic scaffolds.
Example: Synthesis of Pyrimido[4,5-b]indoles
Pyrimido[4,5-b]indoles are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities.[12] A four-component reaction has been developed for their synthesis.[9]
General Reaction Scheme:
Figure 4: Four-component synthesis of Pyrimido[4,5-b]indoles.
Protocol (General Procedure):
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), an aromatic aldehyde (1.0 eq), and ammonium iodide (2.0 eq) in a suitable solvent such as DMSO.
-
Reaction: Heat the mixture at an elevated temperature (e.g., 120 °C) for several hours, monitoring the reaction by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration. The crude product is then purified by column chromatography or recrystallization.
Biological Significance of 5-Ethoxyindole Derivatives
The incorporation of the 5-ethoxyindole moiety into various molecular scaffolds has been shown to impart a range of biological activities. Derivatives of indole-3-carbaldehyde have been reported to possess significant antimicrobial and anticancer properties.[1][13][14] The ethoxy group at the 5-position can enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic properties. The N-methylation and the methyl group at the C-2 position can influence the molecule's conformation and interaction with biological targets.
Table of Potential Biological Activities:
| Derivative Class | Potential Biological Activity | Rationale |
| Knoevenagel Adducts | Antimicrobial, Anticancer | The α,β-unsaturated system can act as a Michael acceptor, interacting with biological nucleophiles. |
| Bis(indolyl)methanes | Anticancer, Anti-inflammatory | Mimic the structure of naturally occurring bioactive compounds.[1] |
| Pyrimido[4,5-b]indoles | Antiviral, Anticancer | The fused heterocyclic system is a common pharmacophore in kinase inhibitors.[13] |
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of complex molecules. Its strategic functionalization provides a robust platform for a wide range of chemical transformations, enabling the efficient construction of diverse molecular architectures. The detailed protocols provided in this guide serve as a practical resource for researchers in drug discovery and materials science, facilitating the exploration of novel chemical space and the development of new functional molecules. The continued investigation into the reactivity and applications of this privileged scaffold is poised to yield further innovations in the field of synthetic organic chemistry.
References
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Chen, Y., Yang, R., Xiao, F., Li, T., Mao, G., & Deng, G. J. (2023). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. Catalysts, 13(3), 623. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent. BenchChem.
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Salman, A., Mahmoud, N., Abdel-Aziem, A., Mohamed, M., & Elsisi, D. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. [Link]
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Garnica-Gonzalez, Y., et al. (2015). Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane. Letters in Organic Chemistry, 12(5), 332-336. [Link]
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Garnica-Gonzalez, Y., et al. (2015). Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane. PubMed Central. [Link]
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Salman, A. A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. [Link]
-
Chen, Y., et al. (2023). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. ResearchGate. [https://www.researchgate.net/publication/369317586_Four-Component_Synthesis_of_9H-Pyrimido45-b]indoles_Using_Ammonium_Iodide_as_the_Nitrogen_Source]([Link])
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Soliman, H., Mubarak, A., & Elmorsy, S. S. (2015). An Efficient Synthesis of Bis(indolyl) Methanes and N,N'-Alkylidene Bis-amides by Silzic under Solvent Free Conditions. ResearchGate. [Link]
-
Nandi, G., Routh, S., & Islam, S. M. (2018). Synthesis of Bis(indolyl)methanes Using Hyper-Cross-Linked Polyaromatic Spheres Decorated with Bromomethyl Groups as Efficient and Recyclable Catalysts. ACS Omega, 3(2), 2348-2358. [Link]
-
El-Sayed, N. N. E., et al. (2022). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. ResearchGate. [Link]
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Organic Syntheses. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses. [Link]
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Capan, G., et al. (2009). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. PubMed. [Link]
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Salman, A. A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. ResearchGate. [Link]
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Tasneem, T., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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Kumar, A., et al. (2014). One-pot multi-component synthesis of pyrimido[4,5-b]indoles in solvent-free condition. ResearchGate. [Link]
-
Kapti, T., & Balci, M. (2013). The Chemistry of Ethyl 3-(2-Ethoxy-2-oxoethyl)-1H-indole-2-carboxylate: Synthesis of Pyrimido[4,5-b]indoles and Diethyl 4-Hydroxyquinoline-2,3-dicarboxylate via Intramolecular Cyclizations. ResearchGate. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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Wikipedia. Wittig reaction. [Link]
-
Rajitha, G., et al. (2011). Chemo Selective Synthesis and Evaluation of Antimicrobial Activity of Novel 5-hydroxyindole Derivatives. ResearchGate. [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
-
Al-Ostath, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. [Link]
- Patil, S. B., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3568-3580.
-
Esteb, J. J., et al. (2007). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. ResearchGate. [Link]
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Al-Warhi, T., et al. (2022). Chemical structures of indole-based molecules employed as anticancer agents. ResearchGate. [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]
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- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde
Introduction: The Versatile Indole Scaffold in Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. Its unique electronic properties and the ability to participate in various chemical transformations make it an ideal starting point for the synthesis of complex molecular architectures. Within this class of compounds, 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde stands out as a particularly valuable starting material. The presence of an aldehyde function at the C3 position, coupled with substitution at the N1, C2, and C5 positions, offers multiple avenues for synthetic diversification, enabling the construction of a diverse library of potential drug candidates.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of pharmaceutical intermediates. We will delve into key reaction pathways, provide detailed, field-proven protocols, and explain the underlying chemical principles that govern these transformations.
Strategic Importance of Functional Groups
The synthetic utility of this compound is rooted in the distinct reactivity of its constituent functional groups:
-
The C3-Carbaldehyde: This is the primary reactive handle for a multitude of transformations, including oxidation, reduction, and a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
-
The Indole Nucleus: The electron-rich nature of the indole ring allows for electrophilic substitution, although the existing substitution pattern will direct incoming electrophiles.
-
The N1-Methyl Group: This substitution prevents N-H related side reactions and can influence the conformational properties of the final products.
-
The C2-Methyl Group: The presence of a methyl group at the C2 position blocks this site from potential reactions, thereby enhancing the regioselectivity of transformations at other positions.
-
The C5-Ethoxy Group: This electron-donating group influences the electronic density of the indole ring, potentially modulating the biological activity of the resulting derivatives.
Synthetic Pathways and Key Intermediates
This section outlines several strategic synthetic transformations that can be applied to this compound to generate valuable pharmaceutical intermediates.
Reductive Amination: Accessing Indole-Based Amines
Reductive amination of the C3-aldehyde is a robust and highly versatile method for introducing a variety of amine functionalities. These resulting amines are crucial intermediates for the synthesis of compounds with a wide range of pharmacological activities, including serotonergic and dopaminergic receptor ligands.
Causality Behind Experimental Choices: The choice of a reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (STAB) is often preferred due to its mildness and tolerance of a wide range of functional groups. It is less basic than other common reducing agents like sodium cyanoborohydride, minimizing side reactions. The reaction is typically carried out in a chlorinated solvent like dichloroethane (DCE) or dichloromethane (DCM) which are good at solubilizing the reactants and the intermediate iminium ion.
Protocol 1: Synthesis of N-Benzyl-1-(5-ethoxy-1,2-dimethyl-1H-indol-3-yl)methanamine
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a solution of this compound (1.0 eq) in DCE, add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexanes gradient to afford the desired N-benzyl-1-(5-ethoxy-1,2-dimethyl-1H-indol-3-yl)methanamine.
Data Presentation:
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| This compound | 217.27 | 1.0 |
| Benzylamine | 107.15 | 1.1 |
| Sodium triacetoxyborohydride | 211.94 | 1.5 |
Visualization of Reductive Amination Workflow:
Caption: Workflow for the reductive amination of the starting indole aldehyde.
Wittig and Horner-Wadsworth-Emmons Reactions: Accessing Alkenyl Indoles
The aldehyde functionality is an excellent electrophile for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These transformations are fundamental for the synthesis of α,β-unsaturated esters, nitriles, and other vinylogous systems, which are precursors to a variety of bioactive molecules, including potential kinase inhibitors and anti-inflammatory agents.
Expertise & Experience: The HWE reaction is often preferred over the classical Wittig reaction in an industrial setting due to the water-soluble nature of the phosphate byproduct, which simplifies purification. The choice of base and reaction conditions can significantly influence the stereoselectivity (E/Z ratio) of the resulting alkene. For the synthesis of (E)-alkenes, a non-stabilized ylide is often generated using a strong, non-nucleophilic base like sodium hydride.
Protocol 2: Synthesis of (E)-Ethyl 3-(5-ethoxy-1,2-dimethyl-1H-indol-3-yl)acrylate
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and cool to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) to the cooled THF.
-
Add triethyl phosphonoacetate (1.2 eq) dropwise to the suspension of sodium hydride in THF.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield the desired (E)-ethyl 3-(5-ethoxy-1,2-dimethyl-1H-indol-3-yl)acrylate.
Data Presentation:
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| This compound | 217.27 | 1.0 |
| Triethyl phosphonoacetate | 224.16 | 1.2 |
| Sodium hydride (60%) | 40.00 (as 100%) | 1.2 |
Visualization of Horner-Wadsworth-Emmons Reaction Pathway:
Application Notes & Protocols: 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde in the Development of Advanced OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Preamble: Unlocking the Potential of a Novel Indole Precursor
The field of organic electronics continues to be a hotbed of innovation, with organic light-emitting diodes (OLEDs) at the forefront of display and lighting technologies. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials employed.[1] Indole derivatives have emerged as a promising class of materials due to their inherent electron-rich nature, high charge carrier mobility, and synthetic versatility, making them suitable for various roles within an OLED device, including as charge transport or emissive materials.[1][2]
This document serves as a comprehensive guide to the potential applications of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde , a compound not yet extensively explored in the OLED literature. Its structure, featuring an electron-donating ethoxy group and a reactive carbaldehyde moiety, presents a unique opportunity for the synthesis of novel, high-performance OLED materials. We will delve into a prospective synthesis of this precursor, its subsequent conversion into a functional OLED material, and the rigorous characterization and device testing protocols required to validate its performance.
Part 1: Synthesis of this compound - A Plausible Protocol
The introduction of a formyl group at the C3 position of an indole ring is most commonly achieved via the Vilsmeier-Haack reaction. The following is a detailed protocol for the synthesis of the title compound, adapted from established methodologies for indole-3-carbaldehydes.[3][4]
1.1. Materials and Reagents
-
5-Ethoxy-1,2-dimethyl-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
1.2. Step-by-Step Synthesis Protocol
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 5-Ethoxy-1,2-dimethyl-1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench it by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure This compound .
1.3. Structural Verification
-
¹H and ¹³C NMR: Confirm the structure by dissolving a small sample in an appropriate deuterated solvent (e.g., CDCl₃) and acquiring the NMR spectra. The presence of a singlet peak around 9-10 ppm in the ¹H NMR spectrum is characteristic of the aldehyde proton.
-
Mass Spectrometry (MS): Determine the molecular weight to confirm the identity of the synthesized compound.
-
FT-IR Spectroscopy: Identify the characteristic stretching frequencies, particularly the C=O stretch of the aldehyde group (around 1650-1700 cm⁻¹).
Part 2: From Precursor to Emitter - A Hypothetical Synthetic Pathway
The true value of This compound lies in its potential as a building block. The carbaldehyde group is a versatile handle for constructing more complex, conjugated molecules suitable for OLED applications. Here, we propose a Knoevenagel condensation to synthesize a donor-π-acceptor (D-π-A) type fluorescent emitter.
Caption: Workflow for material characterization.
Part 4: OLED Device Fabrication and Testing
The final validation of the material's potential is its performance in a functional OLED device.
4.1. Device Architecture and Fabrication
A standard multi-layer device architecture is proposed: ITO / HTL / EML / ETL / LiF / Al
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer (e.g., NPB)
-
EML: Emissive Layer (the newly synthesized material, doped into a host if necessary)
-
ETL: Electron Transport Layer (e.g., TPBi)
-
LiF: Electron Injection Layer
-
Al: Aluminum (Cathode)
Caption: A typical multi-layer OLED device structure.
4.2. Fabrication Protocol
-
Substrate Cleaning: Sequentially clean patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before use.
-
Layer Deposition: Deposit the organic layers and the cathode via high-vacuum thermal evaporation. The deposition rates and thicknesses should be precisely controlled using a quartz crystal monitor.
-
HTL: ~40 nm
-
EML: ~20 nm
-
ETL: ~30 nm
-
LiF: ~1 nm
-
Al: ~100 nm
-
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
4.3. Device Performance Testing
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Use a source meter and a calibrated photodiode to measure the J-V-L curves.
-
Electroluminescence (EL) Spectrum: Measure the EL spectrum at a constant voltage to determine the emission color and coordinates (CIE).
-
External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current density, and EL spectrum. An EQE of over 19% has been achieved with some indole-based emitters. [5][6]* Device Stability: Measure the operational lifetime of the device (e.g., T₅₀, the time for the initial luminance to decrease by 50%) at a constant current density.
Conclusion
While This compound is not an established OLED material, its chemical structure makes it a highly attractive precursor for the synthesis of novel, high-performance materials. The protocols outlined in this guide provide a comprehensive roadmap for its synthesis, characterization, and implementation in an OLED device. By following these rigorous experimental procedures, researchers can systematically evaluate its potential and contribute to the ongoing development of next-generation OLED technologies.
References
- Advancements in Organic Electronics: The Role of Indole Deriv
- Efficient and Stable Organic Light-Emitting Diodes Employing Indolo[2,3-b]indole-Based Thermally Activated Delayed Fluorescence Emitters - ACS Public
- New indole-based light-emitting oligomers: structural modification, photophysical behavior, and electroluminescent properties - PubMed.
- Efficient and Stable Organic Light-Emitting Diodes Employing Indolo[2,3- b]indole-Based Thermally Activated Delayed Fluorescence Emitters - PubMed.
- A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic G
- Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes - NIH.
- Photo-physical properties of substituted 2,3-distyryl indoles: Spectroscopic, comput
- A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic G
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P
- (PDF)
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- 6. Efficient and Stable Organic Light-Emitting Diodes Employing Indolo[2,3- b]indole-Based Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vilsmeier-Haack Formylation of N-Methylindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: Functionalizing the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous biologically active compounds. The functionalization of the indole ring is a critical step in the synthesis of these molecules. The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1][2] This reaction introduces a formyl group (-CHO), a valuable synthetic handle, onto the indole ring, typically at the C3 position due to its high electron density.[3] The resulting indole-3-carboxaldehydes are key intermediates in the synthesis of a wide array of pharmaceuticals and other functional molecules.[1][4]
This application note provides a comprehensive guide to the Vilsmeier-Haack formylation of N-methylindoles, detailing the underlying mechanism, a step-by-step experimental protocol, and critical safety considerations.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the indole ring.[5][6][7]
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[7][8] This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][9][10]
-
Electrophilic Attack and Hydrolysis: The electron-rich N-methylindole then acts as a nucleophile, attacking the Vilsmeier reagent.[7][11] This electrophilic aromatic substitution preferentially occurs at the C3 position of the indole. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final N-methylindole-3-carboxaldehyde.[6][10]
The choice of N-methylindole as a substrate is significant as the methyl group on the nitrogen atom prevents competing reactions at the N-H position, leading to a cleaner reaction profile compared to unsubstituted indole.
Visualizing the Reaction Pathway
The following diagrams illustrate the key steps in the Vilsmeier-Haack formylation of N-methylindole.
Caption: Reaction mechanism of Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of N-Methylindole-3-carboxaldehyde
This protocol provides a detailed procedure for the formylation of N-methylindole.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Methylindole | Reagent | Sigma-Aldrich or equivalent | --- |
| Phosphorus oxychloride (POCl₃) | Reagent | Sigma-Aldrich or equivalent | Highly corrosive and water-reactive |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich or equivalent | --- |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich or equivalent | Optional solvent |
| Sodium Acetate or Sodium Carbonate | ACS Grade | --- | For neutralization |
| Ethyl Acetate | ACS Grade | --- | For extraction |
| Brine (saturated NaCl solution) | --- | --- | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | --- | For drying |
| Crushed Ice | --- | --- | For quenching |
Step-by-Step Procedure
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Formation of the Vilsmeier Reagent:
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.[12] The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
-
Addition of N-Methylindole:
-
Dissolve N-methylindole in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add the N-methylindole solution dropwise to the Vilsmeier reagent mixture, again ensuring the temperature is maintained below 10 °C.
-
-
Reaction Progression:
-
Reaction Quenching and Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.
-
Crucially, slowly and carefully add the reaction mixture to the ice-water mixture. This "reverse quench" is essential to dissipate the heat from the exothermic hydrolysis of excess POCl₃.[8]
-
After the addition is complete, neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium acetate until the pH is approximately 7-8.[12][13]
-
-
Product Isolation and Purification:
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography to afford pure N-methylindole-3-carboxaldehyde.[11]
-
Caption: Experimental workflow for Vilsmeier-Haack formylation.
Safety Precautions: Handling Hazardous Reagents
The Vilsmeier-Haack reaction involves the use of hazardous chemicals that require strict safety protocols.
-
Phosphorus oxychloride (POCl₃):
-
Hazards: Highly corrosive, toxic by inhalation and ingestion, and reacts violently with water, releasing heat and toxic fumes.[14][15][16] Contact can cause severe skin and eye burns.[16][17]
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[16][17] An emergency shower and eyewash station should be readily accessible.[16]
-
Quenching: The quenching of POCl₃ is highly exothermic. Always add the reaction mixture containing POCl₃ to ice/water slowly and with vigorous stirring to control the temperature.[8] Never add water to the reaction mixture.
-
-
N,N-Dimethylformamide (DMF):
-
Hazards: DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It is also a suspected teratogen.
-
Handling: Use in a chemical fume hood and wear appropriate PPE. Avoid prolonged or repeated exposure.
-
Expected Results and Characterization
The final product, N-methylindole-3-carboxaldehyde, is typically a light yellow to orange or brown crystalline solid.[4] The expected melting point is in the range of 70-72 °C.[4]
Characterization Data for N-Methylindole-3-carboxaldehyde:
| Property | Value |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol |
| Appearance | Light yellow to orange/brown crystalline solid[4] |
| Melting Point | 70-72 °C[4] |
| Solubility | Insoluble in water[4] |
The purity and identity of the product can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Conclusion
The Vilsmeier-Haack formylation of N-methylindoles is a robust and efficient method for the synthesis of N-methylindole-3-carboxaldehydes. These compounds serve as crucial building blocks in the development of new therapeutic agents and other functional materials. By understanding the reaction mechanism and adhering to the detailed protocol and safety guidelines presented in this application note, researchers can confidently and safely perform this important transformation.
References
-
Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved from [Link]
-
Vilsmeier reagent - Wikipedia. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack Reaction - J&K Scientific LLC. (n.d.). Retrieved from [Link]
- Murakami, Y., et al. (1984). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES, 22(8), 1821.
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov. (n.d.). Retrieved from [Link]
-
Vilsmeier–Haack reaction of indole - YouTube. (2025). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Vilsmeier-Haack Reagent (Halomethyleneiminium Salt) - ResearchGate. (2025). Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
-
Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors - AIP Publishing. (2025). Retrieved from [Link]
-
indole-3-aldehyde - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Anti-Inflammatory Agents from 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Among these, indole derivatives have garnered significant attention for their potent anti-inflammatory properties.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and etodolac, both featuring an indole core, underscore the therapeutic importance of this heterocycle.[2][4] The mechanism of action for many of these agents involves the inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[5][6]
Indole-3-carbaldehydes are versatile intermediates in the synthesis of these bioactive molecules.[7][8] Their aldehyde functionality provides a reactive handle for various chemical transformations, including condensations and cyclizations, enabling the construction of diverse molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a specific, functionally rich starting material, 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde , as a precursor for novel anti-inflammatory agents. We will detail a proposed synthetic route to this key intermediate, its subsequent elaboration into a potential anti-inflammatory compound, and the protocols for its biological evaluation.
Part 1: Synthesis of the Key Intermediate: this compound
Experimental Workflow: Synthesis of the Key Intermediate
Caption: Proposed synthetic workflow for this compound.
Protocol 1.1: Synthesis of 5-Ethoxy-2-methyl-1H-indole
This step utilizes the classic Fischer indole synthesis. The reaction condenses an arylhydrazine with a ketone in the presence of an acid catalyst.
-
Materials: 4-Ethoxyphenylhydrazine hydrochloride, Methyl ethyl ketone, Glacial acetic acid, Ethanol.
-
Procedure:
-
To a solution of 4-ethoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol, add glacial acetic acid (catalytic amount).
-
Add methyl ethyl ketone (1.2 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-ethoxy-2-methyl-1H-indole.[9]
-
Protocol 1.2: N-Methylation to 5-Ethoxy-1,2-dimethyl-1H-indole
The indole nitrogen is methylated using a suitable methylating agent in the presence of a strong base.
-
Materials: 5-Ethoxy-2-methyl-1H-indole, Sodium hydride (NaH, 60% dispersion in mineral oil), Methyl iodide (CH₃I), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a suspension of NaH (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 5-ethoxy-2-methyl-1H-indole (1 equivalent) in anhydrous THF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 1.3: Vilsmeier-Haack Formylation
This reaction introduces a formyl (-CHO) group at the electron-rich C3 position of the indole ring.[10][11]
-
Materials: 5-Ethoxy-1,2-dimethyl-1H-indole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium hydroxide (NaOH).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, cool DMF (used as both reagent and solvent) to 0 °C.
-
Slowly add POCl₃ (1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 5 °C to form the Vilsmeier reagent.[12]
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of 5-ethoxy-1,2-dimethyl-1H-indole (1 equivalent) in DMF dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.[13]
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and then neutralize with a cold aqueous solution of NaOH until the pH is basic.
-
The precipitated product, this compound, is collected by filtration, washed thoroughly with water, and dried.[14]
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Part 2: Synthesis of a Potential Anti-Inflammatory Agent
The synthesized indole-3-carbaldehyde is an excellent precursor for creating compounds with anti-inflammatory potential. A common and effective strategy is the Knoevenagel or Claisen-Schmidt condensation to form indole-chalcone hybrids, which have shown promising anti-inflammatory and analgesic activities.[7][15][16]
Proposed Synthesis of an Indole-Chalcone Derivative
Caption: Inhibition of the NF-κB signaling pathway by the indole-chalcone derivative.
Conclusion
This compound represents a valuable and highly functionalized starting material for the synthesis of novel anti-inflammatory agents. The protocols outlined in this application note provide a clear and logical pathway from the synthesis of this key intermediate to its elaboration into a potential drug candidate and subsequent biological evaluation. By leveraging established synthetic methodologies and robust biological assays, researchers can effectively explore the therapeutic potential of new chemical entities derived from this versatile indole scaffold. The inhibition of the NF-κB pathway remains a promising strategy for the development of next-generation anti-inflammatory drugs, and indole derivatives are poised to play a significant role in this endeavor.
References
Sources
- 1. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole derivative XCR-5a alleviates LPS-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ask-ayurveda.com [ask-ayurveda.com]
- 5. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. goldbio.com [goldbio.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | TCI AMERICA [tcichemicals.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Application of Ethoxy-Indole Derivatives in Neurological Disorder Research
Abstract
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of ethoxy-indole derivatives in the study of neurological disorders. It provides an in-depth analysis of their mechanisms of action, comprehensive experimental protocols for both in vitro and in vivo assessment, and the scientific rationale behind these experimental designs. The content is rigorously referenced from authoritative scientific literature to ensure technical accuracy and reliability.
Introduction: Ethoxy-Indole Derivatives as Privileged Scaffolds in Neurotherapeutics
The indole core is a fundamental structural motif in a vast number of biologically active compounds, making it a "privileged scaffold" in medicinal chemistry. The strategic incorporation of an ethoxy group onto this indole framework can significantly alter the molecule's physicochemical and pharmacological properties. This modification often enhances lipophilicity, which is crucial for penetrating the blood-brain barrier, improves metabolic stability, and allows for fine-tuning the binding affinity to specific neurological targets.
Ethoxy-indole derivatives have shown considerable promise in the therapeutic landscape of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.[1][2] Their therapeutic efficacy is largely attributed to their ability to interact with key pathological mediators such as cholinesterases, monoamine oxidases (MAOs), and various ion channels.[3][4][5]
Key Advantages of the Ethoxy-Indole Scaffold:
-
Blood-Brain Barrier Permeability: The ethoxy group increases the molecule's lipophilicity, a critical factor for compounds targeting the central nervous system.
-
Enhanced Metabolic Stability: The ether linkage of the ethoxy group is generally more resistant to enzymatic cleavage compared to other functional groups, potentially leading to a longer duration of action.
-
Target Selectivity: The precise placement of the ethoxy group can confer selectivity for specific enzyme isoforms or receptor subtypes, thereby minimizing off-target side effects.
Application in Alzheimer's Disease: A Multi-Target Approach
Alzheimer's disease (AD) is a progressive neurodegenerative condition characterized by a decline in cognitive function and memory. The pathology of AD is complex, involving the formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, as well as deficits in cholinergic and monoaminergic neurotransmission.[6][7] Ethoxy-indole derivatives are being explored as multi-target-directed ligands (MTDLs) to concurrently address these multifaceted aspects of the disease.[8][9]
Mechanism of Action: Dual Inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase-B (MAO-B)
A cornerstone of AD therapy is the inhibition of acetylcholinesterase (AChE) to increase the levels of the neurotransmitter acetylcholine.[6][10] Additionally, monoamine oxidase-B (MAO-B), an enzyme that is upregulated in the brains of AD patients and contributes to oxidative stress, is another key therapeutic target.[8][11]
Certain ethoxy-indole derivatives have been rationally designed to inhibit both AChE and MAO-B simultaneously. The indole scaffold can effectively mimic the natural substrates of these enzymes, while the ethoxy group can be strategically positioned to interact with specific amino acid residues within their active sites, leading to potent inhibition.
Signaling Pathway of a Dual AChE and MAO-B Inhibitor
Caption: Dual inhibition of AChE and MAO-B by an ethoxy-indole derivative.
Experimental Protocol: In Vitro Evaluation of Dual AChE/MAO-B Inhibition
This protocol details the assessment of the inhibitory potency of a novel ethoxy-indole derivative against human AChE (hAChE) and human MAO-B (hMAO-B).
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Human recombinant MAO-B
-
Kynuramine
-
Phosphate buffer (pH 8.0)
-
96-well microplates
-
Microplate reader
-
Test ethoxy-indole derivative
-
Reference inhibitors (e.g., Donepezil for AChE, Selegiline for MAO-B)
Protocol Steps:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and reference inhibitors in dimethyl sulfoxide (DMSO).
-
Prepare working solutions of enzymes and substrates in the appropriate buffer.
-
Rationale: DMSO is a standard solvent for many organic compounds, and preparing stock solutions allows for accurate serial dilutions.
-
-
AChE Inhibition Assay (Ellman's Method):
-
To a 96-well plate, add 25 µL of phosphate buffer (pH 8.0), 25 µL of the test compound solution at various concentrations, and 25 µL of the hAChE solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Rationale: This pre-incubation period allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Add 25 µL of DTNB solution.
-
Initiate the enzymatic reaction by adding 25 µL of ATCI solution.
-
Measure the change in absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Causality: AChE hydrolyzes ATCI to produce thiocholine. Thiocholine then reacts with DTNB to form a yellow-colored product, and the rate of its formation is proportional to the enzyme's activity.
-
-
MAO-B Inhibition Assay (Kynuramine Assay):
-
In a 96-well plate, add 50 µL of phosphate buffer (pH 7.4), 25 µL of the test compound solution, and 25 µL of the hMAO-B solution.
-
Incubate at 37°C for 20 minutes.
-
Rationale: Similar to the AChE assay, this pre-incubation step is crucial for the inhibitor to interact with the enzyme.
-
Start the reaction by adding 25 µL of kynuramine solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 2M NaOH.
-
Measure the fluorescence with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Causality: MAO-B catalyzes the conversion of the non-fluorescent substrate kynuramine into the fluorescent product 4-hydroxyquinoline.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation:
| Compound | hAChE IC₅₀ (µM) | hMAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |
| Test Ethoxy-Indole | [Insert Value] | [Insert Value] | [Calculate: IC₅₀(AChE)/IC₅₀(MAO-B)] |
| Donepezil (Reference) | [Insert Value] | > 100 | - |
| Selegiline (Reference) | > 100 | [Insert Value] | - |
Application in Parkinson's Disease: Neuroprotection via MAO-B Inhibition
Parkinson's disease (PD) is defined by the progressive loss of dopaminergic neurons in the substantia nigra.[12] Inhibiting MAO-B is a well-established therapeutic strategy for PD because it increases the availability of dopamine in the synapse and reduces the production of neurotoxic reactive oxygen species (ROS) that are generated during dopamine metabolism.[2][13]
Mechanism of Action: Selective and Reversible MAO-B Inhibition
For the treatment of PD, selective and reversible MAO-B inhibitors are generally preferred over irreversible ones to minimize the risk of the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors. Ethoxy-indole derivatives can be engineered to bind reversibly to the active site of MAO-B, providing sustained but not permanent inhibition.
Experimental Workflow for In Vivo Evaluation
Caption: In vivo evaluation workflow for an ethoxy-indole derivative in a PD model.
Experimental Protocol: In Vivo Neuroprotective Effects in an MPTP-Induced Mouse Model of PD
This protocol describes how to evaluate the neuroprotective effects of an ethoxy-indole derivative in the widely used 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of PD.[14][15]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
Test ethoxy-indole derivative
-
Saline solution
-
Behavioral testing apparatus (Rotarod, Pole test)
-
HPLC system for neurochemical analysis
-
Antibodies for immunohistochemistry (e.g., anti-Tyrosine Hydroxylase)
-
Microscope
Protocol Steps:
-
Animal Grouping and Treatment:
-
Randomly divide the mice into four groups:
-
Group 1: Vehicle control (Saline)
-
Group 2: MPTP control (MPTP + Vehicle)
-
Group 3: Test compound (MPTP + Ethoxy-indole derivative)
-
Group 4: Positive control (MPTP + Selegiline)
-
-
Administer the test compound or vehicle (orally or intraperitoneally) for a specified duration before and/or after MPTP administration.
-
Rationale: The inclusion of these control groups is essential for validating the disease model and confirming the therapeutic effect of the test compound.
-
-
MPTP Administration:
-
Administer MPTP acutely or sub-acutely (e.g., 20 mg/kg, intraperitoneally, four times at 2-hour intervals) to induce dopaminergic neurodegeneration.
-
Causality: MPTP is a neurotoxin that is metabolized to MPP+, which selectively destroys dopaminergic neurons in the substantia nigra.
-
-
Behavioral Assessment:
-
Perform behavioral tests, such as the rotarod and pole tests, to assess motor coordination and bradykinesia at various time points after MPTP administration.
-
Rationale: These tests provide a functional measure of the integrity of the nigrostriatal dopamine system.
-
-
Neurochemical Analysis:
-
At the end of the experiment, sacrifice the animals and dissect the striatum.
-
Homogenize the tissue and measure the levels of dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.
-
Causality: A reduction in striatal dopamine levels is a key feature of both PD and the MPTP model. A neuroprotective agent is expected to lessen this reduction.
-
-
Immunohistochemical Analysis:
-
Perfuse the brains and process them for immunohistochemistry.
-
Stain brain sections with an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra.
-
Causality: This provides a direct measure of the survival of dopaminergic neurons and the neuroprotective effect of the treatment.
-
Data Presentation:
| Group | Rotarod Latency (s) | Striatal Dopamine (ng/mg tissue) | TH-positive Neurons (% of control) |
| Vehicle Control | [Insert Value] | [Insert Value] | 100 |
| MPTP Control | [Insert Value] | [Insert Value] | [Insert Value] |
| MPTP + Ethoxy-Indole | [Insert Value] | [Insert Value] | [Insert Value] |
| MPTP + Selegiline | [Insert Value] | [Insert Value] | [Insert Value] |
Application in Epilepsy: Modulation of Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. The underlying pathophysiology often involves an imbalance between excitatory and inhibitory neurotransmission, which is frequently linked to the dysfunction of ion channels.
Mechanism of Action: Targeting Ion Channels and Neurotransmitter Systems
Several ethoxy-indole derivatives have shown promise as anticonvulsant agents.[1][16] Their mechanisms of action can be multifaceted, including the modulation of voltage-gated ion channels and the enhancement of inhibitory neurotransmission. Some derivatives have also been found to influence the levels of biogenic amines, such as noradrenaline, dopamine, and serotonin, which play a role in seizure susceptibility.[1][16]
Logical Relationship of Anticonvulsant Action
Caption: Potential anticonvulsant mechanisms of ethoxy-indole derivatives.
Experimental Protocol: Evaluation of Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to identify compounds that are effective against generalized tonic-clonic seizures.[1][16]
Materials:
-
Male albino Wistar rats or ICR mice
-
Corneal electrodes
-
AC electroshock convulsiometer
-
Test ethoxy-indole derivative
-
Vehicle (e.g., 0.5% methylcellulose)
-
Reference anticonvulsant (e.g., Phenytoin)
Protocol Steps:
-
Animal Grouping and Dosing:
-
Randomly assign animals to different groups (Vehicle, Test compound at various doses, Reference compound).
-
Administer the compounds orally or intraperitoneally.
-
Rationale: Establishing a dose-response relationship is crucial for determining the potency of the test compound.
-
-
Maximal Electroshock Induction:
-
At the predetermined time of the drug's peak effect, apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s for mice) through corneal electrodes.
-
Causality: This electrical stimulus induces a characteristic tonic hindlimb extension seizure in unprotected animals.
-
-
Assessment of Protection:
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the complete abolition of the hindlimb tonic extensor component.
-
Rationale: A compound's ability to prevent this tonic hindlimb extension is indicative of its efficacy against generalized seizures.
-
-
Data Analysis:
-
Calculate the percentage of animals protected in each group.
-
Determine the ED₅₀ (the dose required to protect 50% of the animals from the seizure) using probit analysis.
-
Data Presentation:
| Treatment | Dose (mg/kg) | Number of Animals Protected / Total | % Protection | ED₅₀ (mg/kg) |
| Vehicle | - | [Insert Value] | [Insert Value] | - |
| Ethoxy-Indole (Dose 1) | [Insert Value] | [Insert Value] | [Insert Value] | \multirow{3}{}{[Insert Value]*} |
| Ethoxy-Indole (Dose 2) | [Insert Value] | [Insert Value] | [Insert Value] | |
| Ethoxy-Indole (Dose 3) | [Insert Value] | [Insert Value] | [Insert Value] | |
| Phenytoin (Reference) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion and Future Directions
Ethoxy-indole derivatives represent a versatile and highly promising class of compounds for the development of novel therapeutics for a range of neurological disorders. Their adaptable physicochemical properties and their capacity to interact with multiple pathological targets make them compelling candidates for further investigation. Future research should be directed towards optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Furthermore, exploring their therapeutic potential in other neurological and psychiatric conditions is a logical and promising avenue for future studies.
References
- Chesselet, M.-F. (2012). Animal Models of Neurological Disorders. Neurotherapeutics, 9(2), 239-240.
- Chesselet, M.-F. (2023). A new look at animal models of neurological disorders. Neurobiology of Disease, 180, 106085.
- Denya, I., Malan, S. F., Enogieru, A. B., Omoruyi, S. I., Ekpo, O. E., Kapp, E., ... & Joubert, J. (2018). Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. MedChemComm, 9(2), 357-370.
-
InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]
-
MD Biosciences. (n.d.). Cell-based Assays. Retrieved from [Link]
- MDPI. (2022). Animal Models for the Study of Neurological Diseases and Their Link to Sleep. International Journal of Molecular Sciences, 23(21), 13481.
- MDPI. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(3), 2642.
-
NeuroProof. (n.d.). In vitro Disease Models for Screening Services. Retrieved from [Link]
-
Pharmaron. (n.d.). in vitro Neurology Assay Services for Drug Discovery. Retrieved from [Link]
- PubMed Central (PMC). (2018). Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. Molecules, 23(10), 2533.
- PubMed. (2013). Evaluation of Anti-Epileptic Effect of New Indole Derivatives by Estimation of Biogenic Amines Concentrations in Rat Brain. Journal of Clinical and Diagnostic Research, 7(12), 2675-2678.
- ResearchGate. (2013). Evaluation of Anti-Epileptic Effect of New Indole Derivatives by Estimation of Biogenic Amines Concentrations in Rat Brain. Journal of Clinical and Diagnostic Research, 7(12), 2675-2678.
- Taylor & Francis Online. (2021). Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1944-1952.
- The Royal Society of Chemistry. (2018). Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. MedChemComm, 9(2), 357-370.
Sources
- 1. Evaluation of Anti-Epileptic Effect of New Indole Derivatives by Estimation of Biogenic Amines Concentrations in Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Look at Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solubility of Indole-3-Carbaldehyde Derivatives
Welcome to the technical support center for optimizing the solubility of indole-3-carbaldehyde derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshoot common challenges encountered during experimentation. This guide is structured in a question-and-answer format to directly address specific issues and provide in-depth, scientifically grounded solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of indole-3-carbaldehyde and its derivatives.
Q1: What is the general solubility profile of indole-3-carbaldehyde?
Indole-3-carbaldehyde is a crystalline solid that exhibits a distinct solubility pattern based on the polarity of the solvent.[1][2] It is generally soluble in polar organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol.[1][2][3] The solubility in these solvents is attributed to the ability of the aldehyde and the indole's N-H group to form hydrogen bonds. Conversely, its solubility is limited in non-polar solvents such as hexane and toluene.[1] A critical challenge for biological applications is its low solubility in water.[1][4][5]
Q2: My indole-3-carbaldehyde derivative won't dissolve in my desired aqueous buffer. What are the initial troubleshooting steps?
Low aqueous solubility is a common hurdle. Here’s a systematic approach to begin troubleshooting:
-
Solvent Pre-dissolution: For aqueous buffers, first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO.[2] Subsequently, dilute this stock solution with your aqueous buffer of choice. A common starting point is a 1:1 solution of DMSO and a buffer like PBS (pH 7.2).[2] Be mindful that the final concentration of the organic solvent should be compatible with your experimental system.
-
pH Adjustment: The solubility of many indole derivatives can be pH-dependent, especially if they possess ionizable functional groups.[6] Systematically adjusting the pH of your aqueous solution can significantly enhance solubility.
-
Gentle Heating and Sonication: Applying gentle heat or using a sonicator can aid in the dissolution process by providing the necessary energy to overcome the crystal lattice energy of the solid. However, be cautious about potential degradation of your compound at elevated temperatures.
Q3: How do substituents on the indole ring affect the solubility of my derivative?
Substituents can dramatically alter the physicochemical properties, including solubility, of an indole-3-carbaldehyde derivative.[7][8][9] The nature, position, and size of the substituent all play a role:
-
Polar Substituents: The introduction of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, can increase aqueous solubility by enhancing hydrogen bonding interactions with water.
-
Non-Polar Substituents: Conversely, bulky, non-polar (lipophilic) substituents will generally decrease aqueous solubility.
-
Ionizable Groups: Substituents that can be ionized (e.g., carboxylic acids or amines) will confer pH-dependent solubility.[6]
Section 2: Troubleshooting Guide - Advanced Solubilization Strategies
When initial troubleshooting steps are insufficient, more advanced formulation strategies may be necessary. This section provides a detailed guide to these techniques.
Problem: My compound precipitates out of solution upon dilution of the DMSO stock into my aqueous medium.
This is a common indication that the aqueous solubility limit has been exceeded. The following strategies can be employed to address this issue.
A co-solvent system involves using a mixture of solvents to increase the solubility of a poorly soluble compound.[10] By blending a water-miscible organic solvent (the co-solvent) with water, you can create a more favorable environment for dissolving hydrophobic molecules.[10]
-
Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous environment, thereby decreasing the interfacial tension between the hydrophobic solute and the solvent.[10]
-
Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used co-solvents in pharmaceutical formulations.[10][11]
Experimental Protocol: Screening for an Optimal Co-Solvent System
-
Prepare stock solutions of your indole derivative in various water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol) at a high concentration.
-
In separate vials, prepare a series of aqueous buffer solutions containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v).
-
Add a small, fixed volume of the stock solution to each co-solvent/buffer mixture.
-
Equilibrate the samples by shaking or rotating for a set period (e.g., 24-48 hours) at a controlled temperature.
-
Visually inspect for precipitation. For a quantitative assessment, centrifuge the samples and measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Workflow for Co-Solvent Screening
Caption: A systematic workflow for identifying an effective co-solvent system.
For indole derivatives with ionizable functional groups, solubility is highly dependent on the pH of the solution.[6][12] Creating a pH-solubility profile is crucial for identifying the optimal pH range for dissolution.
-
Acidic Compounds: Weakly acidic compounds (e.g., those with a carboxylic acid or phenol group) are more soluble at higher pH values where they are deprotonated and exist as anions.
-
Basic Compounds: Weakly basic compounds (e.g., those with an amine group) are more soluble at lower pH values where they are protonated and exist as cations.
Experimental Protocol: Generating a pH-Solubility Profile
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 10).
-
Add an excess amount of your solid indole derivative to a fixed volume of each buffer.
-
Equilibrate the samples by shaking at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Separate the undissolved solid by centrifugation or filtration.
-
Measure the concentration of the dissolved compound in the supernatant of each sample using a validated analytical method.
-
Plot the measured solubility against the pH to visualize the profile.
Decision Tree for pH Adjustment
Caption: A decision-making guide for utilizing pH to enhance solubility.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate poorly water-soluble molecules, like many indole derivatives, forming inclusion complexes that have enhanced aqueous solubility.[13][15][16]
-
Mechanism of Action: The hydrophobic indole derivative partitions into the non-polar interior of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the guest molecule.[13]
-
Common Cyclodextrins: Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are widely used.[16][17]
Experimental Protocol: Preparing Cyclodextrin Inclusion Complexes
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD).
-
Slowly add the indole derivative to the cyclodextrin solution while stirring.
-
Continue stirring the mixture for an extended period (e.g., 24-72 hours) at a controlled temperature to allow for complex formation.
-
Remove any undissolved compound by filtration or centrifugation.
-
Determine the concentration of the dissolved indole derivative in the clear solution.
| Technique | Principle | Advantages | Considerations |
| Co-solvents | Reduces solvent polarity | Simple and effective for many compounds | Potential for co-solvent toxicity in biological assays |
| pH Adjustment | Ionizes the compound | Highly effective for ionizable molecules | Limited to compounds with appropriate pKa values |
| Cyclodextrins | Encapsulation of the hydrophobic molecule | Significant solubility enhancement, often used in drug formulations | Stoichiometry of complexation and potential for competitive binding |
| Solid Dispersions | Disperses the compound in a hydrophilic matrix in an amorphous state | Can lead to substantial increases in dissolution rate and bioavailability | Requires specialized equipment (e.g., hot-melt extruder, spray dryer) |
Problem: My compound is intended for solid dosage form development, and liquid-based solutions are not suitable.
For solid formulations, techniques that enhance the dissolution rate of the solid form of the compound are necessary.
A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier or matrix.[18][19][20] This can be achieved through methods like hot-melt extrusion or spray drying.[18]
-
Mechanism of Action: By dispersing the drug at a molecular level within a carrier, often in an amorphous state, the energy required for dissolution is reduced.[18][20] This leads to a faster dissolution rate and potentially higher bioavailability.
-
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are common carriers.[20]
Section 3: Data Summary Tables
Table 1: Solubility of Indole-3-Carbaldehyde in Various Solvents
| Solvent | Solvent Type | Reported Solubility | Reference |
| Water | Aqueous | Low / Insoluble | [1][4][5] |
| Methanol | Polar Organic | Soluble | [1][3] |
| Ethanol | Polar Organic | Soluble | [1] |
| Acetonitrile | Polar Organic | Soluble | [1] |
| DMSO | Polar Organic | ~30 mg/mL | [2] |
| Dimethylformamide | Polar Organic | ~30 mg/mL | [2] |
| DMSO:PBS (1:1, pH 7.2) | Aqueous/Organic | ~0.5 mg/mL | [2] |
| Hexane | Non-polar Organic | Limited Solubility | [1] |
| Toluene | Non-polar Organic | Limited Solubility | [1] |
References
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Solubility of 1H-indole-3-carbaldehyde. (n.d.). Solubility of Things. Retrieved from [Link]
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API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. (n.d.). Retrieved from [Link]
-
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (2020). NIH National Library of Medicine. Retrieved from [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. (2024). Retrieved from [Link]
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Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Retrieved from [Link]
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The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). JOCPR. Retrieved from [Link]
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Co-solvent and Complexation Systems. (n.d.). ResearchGate. Retrieved from [Link]
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Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). PMC. Retrieved from [Link]
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Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
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How To Determine Solubility Of Organic Compounds? (2025). YouTube. Retrieved from [Link]
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A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. (n.d.). PMC - NIH. Retrieved from [Link]
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Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved from [Link]
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The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
- Method for determining solubility of a chemical compound. (n.d.). Google Patents.
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. (2016). PubMed Central. Retrieved from [Link]
-
Molecular Structure, Substituent Effect and Physical-Chemistry Property Relationship of Indole Derivatives. (2016). ResearchGate. Retrieved from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved from [Link]
-
Can I use Cyclodextrin to improve the solubility of a compound? (2015). ResearchGate. Retrieved from [Link]
-
Recent advances in the synthesis of indoles and their applications. (2025). RSC Publishing. Retrieved from [Link]
-
Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. (n.d.). MDPI. Retrieved from [Link]
-
The Importance of Solubility for New Drug Molecules. (2020). Retrieved from [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (n.d.). PubMed. Retrieved from [Link]
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Indole synthesis: a review and proposed classification. (n.d.). PMC - NIH. Retrieved from [Link]
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Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Retrieved from [Link]
-
Indole-3-carbaldehyde. (n.d.). Wikipedia. Retrieved from [Link]
-
Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. (2023). EurekAlert!. Retrieved from [Link]
-
Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. (n.d.). Retrieved from [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Study of pH-dependent drugs solubility in water. (2025). ResearchGate. Retrieved from [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Publishing. Retrieved from [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. Retrieved from [Link]
-
An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA). (2025). ResearchGate. Retrieved from [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2025). ResearchGate. Retrieved from [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Technical Support Center: Purification Techniques for Substituted Indole-3-Carbaldehydes
Welcome to the Technical Support Center for the purification of substituted indole-3-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of substituted indole-3-carbaldehydes.
Q1: What are the primary methods for purifying crude substituted indole-3-carbaldehydes?
A1: The two most effective and widely used methods are recrystallization and column chromatography.[1][2][3] The choice between them depends on the nature and quantity of impurities, the scale of your reaction, and the desired final purity of the product. For many syntheses, a simple recrystallization is sufficient to obtain a product of high purity.[3]
Q2: Which solvents are recommended for the recrystallization of indole-3-carbaldehyde and its derivatives?
A2: Ethanol is a very common and effective solvent for the recrystallization of indole-3-carbaldehyde.[2] Generally, these compounds are soluble in polar organic solvents such as ethanol, methanol, and acetonitrile, but show low solubility in non-polar solvents like hexane.[2] A solvent system of acetone-hexane has also been reported to be effective.[2] The ideal solvent should dissolve the compound when hot but not when cold.[4]
Q3: What are the typical impurities I might encounter in my crude product?
A3: The impurities largely depend on the synthetic route employed. For instance, in a Vilsmeier-Haack reaction starting from indole, unreacted indole is a common impurity.[2] Other potential impurities include byproducts from side reactions, residual solvents, and starting materials.[3]
Q4: How can I effectively monitor the progress of my purification?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification, especially during column chromatography.[2][5] It provides a quick qualitative assessment of the separation of your desired compound from impurities. For a more quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.[2][6] The melting point of the purified solid is also a reliable indicator of purity; for example, pure indole-3-carbaldehyde has a sharp melting point of 197-199 °C.[2]
Q5: My purified indole-3-carbaldehyde appears colored (e.g., yellow or tan). Is this a cause for concern?
A5: While pure indole-3-carbaldehyde is typically an off-white to beige-brown crystalline powder, slight coloration is not uncommon and may not necessarily indicate significant impurity.[7] However, a pronounced color can suggest the presence of persistent impurities. If high purity is critical, further purification steps, such as treatment with activated charcoal during recrystallization, may be necessary.[2]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification process.
A. Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated but requires nucleation. | - Evaporate some of the solvent to concentrate the solution and allow it to cool again.[2]- Induce crystallization by scratching the inner wall of the flask with a glass rod at the liquid's surface.[2]- Add a seed crystal of the pure compound.[2] |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound or an impurity-solute mixture.- The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow for slower cooling.[2]- Select a solvent or solvent mixture with a lower boiling point.[2][4] |
| Low recovery of the purified product. | - Excessive solvent was used, leaving a significant amount of the product in the mother liquor.- Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.[2]- Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution.[2] |
| Colored impurities persist in the crystals. | - Inefficient removal of colored byproducts from the synthesis. | - Add a small amount of activated charcoal to the hot solution before filtration. Use it sparingly, as excessive amounts can adsorb your product.[2] |
B. Column Chromatography Troubleshooting
Column chromatography is a versatile technique for separating mixtures of compounds.[8]
Workflow for Column Chromatography
Caption: Workflow for purifying indole-3-carbaldehydes via column chromatography.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of spots on TLC. | - The solvent system is too polar or not polar enough. | - Adjust the polarity of the eluent. For increasing polarity, add a more polar solvent (e.g., ethyl acetate to hexane). For decreasing polarity, do the opposite. A good starting point for many indole-3-carbaldehyde derivatives is a mixture of hexanes and ethyl acetate or chloroform and methanol.[1][9] |
| The compound is not moving from the baseline. | - The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase.[8] |
| All compounds run with the solvent front. | - The eluent is too polar. | - Decrease the polarity of the mobile phase.[8] |
| Streaking of spots on the TLC plate. | - The sample is too concentrated.- The compound is acidic or basic and is interacting strongly with the silica gel. | - Dilute the sample before spotting it on the TLC plate.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |
| Cracking of the silica gel bed. | - The column was packed improperly.- The solvent polarity was changed too abruptly. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.- When running a gradient elution, change the solvent composition gradually.[8] |
Recommended Solvent Systems for Column Chromatography
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
| Indole-2-carboxaldehyde | Silica Gel | 80:20 Hexanes:Ethyl Acetate | [1] |
| Indole-3-carboxaldehyde Derivatives | Silica Gel | 85:15 Chloroform:Methanol | [1][9] |
| General Indole Derivatives | Silica Gel | Petroleum ether/ethyl acetate (2:1) | [10] |
C. Acid-Base Extraction Troubleshooting
Acid-base extraction is useful for separating acidic or basic impurities from a neutral product, or vice-versa.[11][12] Indole-3-carbaldehydes are generally neutral, but this technique can be employed to remove acidic or basic byproducts.
Decision Tree for Employing Acid-Base Extraction
Sources
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Common side reactions in the synthesis of N-methylindoles
Welcome to the Technical Support Center for N-Methylindole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. The synthesis of N-methylindoles, while conceptually straightforward, is often complicated by competing reaction pathways. This document provides in-depth, mechanism-driven solutions to frequently encountered challenges.
Section 1: Classical N-Methylation Issues
Direct alkylation of the indole nitrogen is a common strategy, but it is fraught with selectivity challenges. The indole anion is an ambident nucleophile, leading to competition between N-alkylation and C-alkylation.
FAQ 1: My reaction produces a significant amount of the C3-methylated byproduct. How can I improve N-selectivity?
Answer:
This is the most common side reaction in classical N-methylation. The regioselectivity is a delicate balance between the nucleophilicity of the nitrogen (N1) and the C3 carbon. Under strongly basic conditions, the indole N-H is deprotonated to form the indolide anion. While the negative charge resides on the nitrogen, resonance delocalizes it into the ring, conferring significant nucleophilic character onto the C3 position.
Causality and Mechanism: The choice of base, solvent, and counter-ion dramatically influences the N:C selectivity.
-
Strong Bases & Polar Aprotic Solvents: Conditions like sodium hydride (NaH) in dimethylformamide (DMF) or tetrahydrofuran (THF) strongly favor N-alkylation.[1] These conditions generate a "free" indolide anion where the nitrogen is the most accessible and reactive site for the methylating agent.
-
Ion-Pairing: In less polar solvents or with bases like potassium carbonate (K2CO3), the potassium counter-ion can associate more closely with the nitrogen, sterically hindering it and allowing the C3 position to compete more effectively as a nucleophile.
Troubleshooting Protocol:
-
Base and Solvent Selection:
-
For Maximum N-Selectivity: Use a strong base like NaH (1.1 eq.) in a dry, polar aprotic solvent like DMF.[1] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as NaH is moisture-sensitive.[1]
-
Alternative: Potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) is also a highly effective system for deprotonating the indole N-H, favoring N-alkylation.[2]
-
-
Temperature Control: Add the methylating agent (e.g., methyl iodide) slowly at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature. This minimizes exothermic spikes that can reduce selectivity.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. Over-running the reaction can sometimes lead to side products.[1]
Data Summary: Effect of Conditions on N- vs. C-Alkylation
| Base / Solvent System | Predominant Product | Rationale |
| NaH / DMF or THF | N1-Methylation | Favors formation of a free indolide anion, making the nitrogen the primary nucleophile.[1] |
| K2CO3 / Acetone | Mixture of N1/C3 | Weaker base and solvent combination allows for more C3-alkylation competition. |
| Metal-Catalyzed (Ir, Ni) | C3-Methylation | Modern "borrowing hydrogen" methods are specifically designed to favor C3 alkylation.[1][3] |
Visualization: N- vs. C-Alkylation Pathway
Caption: Competing N1 vs. C3 alkylation pathways of the indolide anion.
FAQ 2: My reaction is clean, but the yield is low with significant starting material remaining. What should I do?
Answer:
Low conversion despite a clean reaction profile typically points to issues with deprotonation, reagent quality, or reaction conditions.
Troubleshooting Protocol:
-
Verify Base Activity: Sodium hydride (NaH) is notoriously sensitive to moisture.[1] Use freshly opened NaH or wash the NaH with dry hexanes to remove the mineral oil and any surface hydroxides. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere.
-
Check Methylating Agent: Methyl iodide can degrade over time, releasing iodine which gives it a brownish or purplish color. If discolored, purify it by passing it through a short plug of activated alumina.
-
Increase Temperature or Time: If the reaction is proceeding cleanly at room temperature but is slow, you can gently heat the mixture (e.g., to 40-50 °C) while monitoring by TLC.[1] Alternatively, increase the reaction time.
-
Consider a Stronger Methylating Agent: If methyl iodide is not reactive enough, consider using dimethyl sulfate (DMS) or methyl triflate (MeOTf). Caution: These are significantly more toxic and should be handled with extreme care in a fume hood.
Section 2: Issues in Reductive Amination Routes
Reductive amination, for instance using formaldehyde followed by a reducing agent, is another route. However, it presents its own set of challenges, particularly for the indole nucleus.
FAQ 3: I am attempting a reductive amination with formaldehyde and my indole is forming a dimeric byproduct.
Answer:
This is a common and expected side reaction. Indole's C3 position is highly nucleophilic and readily attacks electrophilic species, including the iminium ion intermediate or protonated formaldehyde. This leads to the formation of bis(indolyl)methane (BIM), a stable and often insoluble byproduct.[2] The classic Eschweiler-Clarke reaction (formaldehyde and formic acid) is generally not suitable for indole itself for this reason.[2][4]
Causality and Mechanism: The reaction of indole with an electrophile (E+) is faster at C3 than the desired N-methylation. The initial C3-adduct can then be attacked by a second indole molecule, leading to the dimer.
Troubleshooting Protocol & Alternative Strategies:
-
Protect the Nitrogen First: The most reliable method is to perform a classical N-methylation first (as described in Section 1). If your synthesis requires building the indole core from scratch, consider using an N-methylated precursor.
-
Use a Different Synthetic Route: If direct N-methylation is not feasible, avoid reductive amination conditions that use strong acids or generate highly reactive electrophiles with the unprotected indole.
-
Modify the Substrate: If starting with tryptamine (which has an ethylamine side chain), the Pictet-Spengler reaction can be a competing pathway under acidic conditions.[2] In these cases, using a milder reducing agent like sodium triacetoxyborohydride [Na(OAc)3BH] can sometimes favor the desired reductive amination.[5][6]
Visualization: Dimer Formation Pathway
Caption: Mechanism of bis(indolyl)methane dimer formation.
Section 3: Side Reactions in Advanced Syntheses
Modern cross-coupling and Fischer indole synthesis methods offer powerful ways to construct N-methylindoles, but they come with their own potential pitfalls.
FAQ 4: In my Fischer indole synthesis using an N-methyl-N-phenylhydrazine, I'm getting low yields and a complex mixture of byproducts. What's going wrong?
Answer:
The Fischer indole synthesis involves heating a phenylhydrazone with an acid catalyst.[7] While robust, its success is sensitive to the acid strength, temperature, and the stability of intermediates.[8]
Troubleshooting Protocol:
-
Acid Catalyst Choice: The choice of acid is critical. Brønsted acids (H2SO4, PPA) or Lewis acids (ZnCl2, BF3) are commonly used.[7][9] The optimal acid and its concentration should be determined empirically. Polyphosphoric acid (PPA) is often effective but can lead to charring if overheated. A milder option might be p-toluenesulfonic acid (p-TsOH).
-
Hydrazone Purity: Ensure the N-methyl-N-phenylhydrazone precursor is pure. Impurities from the initial condensation can carry through and generate side products.[8] It's often best to isolate and purify the hydrazone before the cyclization step.[8]
-
Substituent Effects: Electron-donating groups on the arylhydrazine can sometimes weaken the N-N bond, leading to cleavage as a side reaction instead of the desired cyclization.[8]
-
Temperature Control: Overheating can lead to decomposition and tar formation. Systematically screen temperatures to find the optimal balance between reaction rate and byproduct formation.
FAQ 5: I'm attempting a Buchwald-Hartwig N-arylation to form an N-arylindole, but I am observing hydrodehalogenation of my aryl halide starting material. How can I prevent this?
Answer:
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[10] Hydrodehalogenation (replacement of the halide with hydrogen) is a known side reaction that competes with the desired reductive elimination step. It often arises from β-hydride elimination from the palladium-amide intermediate.[10]
Troubleshooting Protocol:
-
Ligand Choice: The choice of phosphine ligand is paramount. For indole N-arylation, sterically hindered, electron-rich ligands are often required. Ligands like DavePhos or tBuXPhos are good starting points for coupling with indoles.[11] Experiment with different "generations" of Buchwald-Hartwig ligands to find the optimal one for your specific substrate combination.
-
Base Selection: The base is crucial. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is common. However, if your substrate is base-sensitive, a weaker base like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may be necessary, though this might require higher temperatures or longer reaction times.[12]
-
Solvent and Temperature: Toluene is a common solvent for these reactions.[11] Ensure it is anhydrous. The reaction temperature needs to be optimized; too low and the reaction is slow, too high and side reactions like hydrodehalogenation can increase.
References
-
Direct C3-functionalization of indoles with α-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. ChemRxiv. Available at: [Link]
-
Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology in the presence of alcohols. ResearchGate. Available at: [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. National Institutes of Health (NIH). Available at: [Link]
-
Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Organic-Chemistry.org. Available at: [Link]
-
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. National Institutes of Health (NIH). Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Nickel-catalyzed C3-alkylation of indoles with alcohols via a borrowing hydrogen strategy. Royal Society of Chemistry. Available at: [Link]
-
C‐alkylation versus N‐alkylation. Yields relate to isolated products. ResearchGate. Available at: [Link]
-
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Publications. Available at: [Link]
-
Catalytic C3 aza-alkylation of indoles. Royal Society of Chemistry. Available at: [Link]
-
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. National Institutes of Health (NIH). Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Methylation of indole? Sciencemadness Discussion Board. Available at: [Link]
-
Fischer indole synthesis. Wikipedia. Available at: [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
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How could we prevent dimerization of thienopyrimidinone in basic conditions? ResearchGate. Available at: [Link]
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Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. PubMed. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. National Institutes of Health (NIH). Available at: [Link]
-
N‐methylation of indoles and other N,H‐heteroacromatic compounds. ResearchGate. Available at: [Link]
-
The Fischer indole synthesis. ACS Publications. Available at: [Link]
-
Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. PubMed. Available at: [Link]
-
(PDF) Fischer Indole Synthesis. ResearchGate. Available at: [Link]
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Reductive Amination & Amide Synthesis (IOC 40). YouTube. Available at: [Link]
-
Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]
-
How can I prevent protein dimerization? ResearchGate. Available at: [Link]
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Reductive Amination. YouTube. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. ResearchGate. Available at: [Link]
-
Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. Available at: [Link]
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- 12. youtube.com [youtube.com]
Technical Support Center: Optimizing the Formylation of 5-Ethoxyindoles
Welcome to the technical support guide for the formylation of 5-ethoxyindole. This resource is designed for researchers, chemists, and drug development professionals aiming to synthesize 5-ethoxy-1H-indole-3-carbaldehyde, a valuable intermediate in medicinal chemistry. This guide provides in-depth, experience-based answers to common challenges encountered during this synthesis, focusing on the widely-used Vilsmeier-Haack reaction.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the formylation of 5-ethoxyindole?
The Vilsmeier-Haack reaction is the most efficient, scalable, and widely documented method for the C-3 formylation of electron-rich indoles like 5-ethoxyindole.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to act as the formylating agent.[1][2] Alternative methods like the Reimer-Tiemann or Duff reactions often suffer from harsher conditions, lower yields, and poorer regioselectivity for this class of substrate.[3][4]
Q2: Why is the Vilsmeier-Haack reaction so effective for this specific substrate?
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[5][6] The 5-ethoxy group is a strong electron-donating group, which significantly activates the indole ring towards electrophilic attack. The Vilsmeier reagent, a chloroiminium salt, is a relatively mild electrophile, making it highly selective for such activated systems.[2][5] This pairing of a highly activated substrate with a mild, selective electrophile results in a reaction that is typically high-yielding and proceeds under manageable temperature conditions.[1][6]
Q3: What are the critical safety precautions for this reaction?
The Vilsmeier-Haack reaction involves hazardous reagents and exothermic steps that demand careful handling:
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Addition of POCl₃ to DMF is exothermic and must be done slowly and with efficient cooling.[1][7]
-
Vilsmeier Reagent Formation: The reaction between POCl₃ and DMF is exothermic and can lead to a runaway reaction if not properly cooled.[7] It is critical to maintain a low temperature (typically 0-5 °C) during the formation of the reagent.
-
Quenching: The reaction is typically quenched by pouring the reaction mixture into ice-cold water or an ice-cold basic solution. This step is also highly exothermic and should be performed slowly and with vigorous stirring to manage heat evolution.
Section 2: In-Depth Troubleshooting Guide
Problem 1: Low to No Product Formation
Q: My TLC analysis shows only the starting 5-ethoxyindole spot, even after several hours. What are the likely causes?
This issue almost always points to a problem with the Vilsmeier reagent itself or insufficient reaction conditions.
Causality & Solutions:
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. POCl₃ reacts violently with water, and any water present in the DMF or glassware will consume the reagent before it can be formed.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous DMF, preferably from a freshly opened bottle or a properly stored container. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Quality: Old or improperly stored POCl₃ and DMF can lead to reaction failure. DMF can decompose over time to form dimethylamine, which can interfere with the reaction.[8]
-
Insufficient Temperature/Time: While reagent formation requires cooling, the subsequent formylation step may need thermal energy to proceed to completion, especially if the substrate is less reactive than anticipated.[9]
-
Solution: After adding the 5-ethoxyindole at a low temperature (0-5 °C), allow the reaction to slowly warm to room temperature. If TLC monitoring shows a sluggish reaction, consider gently heating the mixture to 40-60 °C.[9] Reaction times can vary, so monitor progress by TLC until the starting material is consumed.
-
Problem 2: Multiple Spots on TLC and Low Purity
Q: My reaction works, but the TLC plate shows several product spots, and the crude yield of the desired aldehyde is low. How can I improve selectivity?
The formation of multiple byproducts is a common challenge and typically results from poor control over stoichiometry and temperature.
Causality & Solutions:
-
Side Reactions: Highly activated indoles can sometimes undergo side reactions. While di-formylation is less common for indoles than other activated aromatics, other side reactions can occur.[9] At higher temperatures, the Vilsmeier reagent can also act as a chlorinating agent.[9]
-
Solution: Maintain the lowest effective reaction temperature. Careful, dropwise addition of the substrate to the pre-formed Vilsmeier reagent can help avoid localized high concentrations that may promote side reactions.[9]
-
-
Stoichiometry Control: Using a large excess of the Vilsmeier reagent can lead to the formation of byproducts.
-
Solution: A molar ratio of 1.1 to 1.5 equivalents of POCl₃ (relative to the indole) is often optimal. It's recommended to start with a smaller excess (e.g., 1.2 equivalents) and optimize from there.[9]
-
Problem 3: Product Degradation During Workup
Q: I see a good product spot on TLC before workup, but my isolated yield is poor. What is happening during quenching and extraction?
The workup is a critical step where the intermediate iminium salt is hydrolyzed to the final aldehyde. Improper pH or temperature control can lead to product loss.
Causality & Solutions:
-
Acidic Hydrolysis: The intermediate iminium salt must be hydrolyzed to the aldehyde. This is achieved by adding water. However, leaving the product in a strongly acidic aqueous solution for extended periods can lead to degradation.
-
Solution: The standard procedure involves quenching the reaction mixture in a large volume of ice water, followed by basification (e.g., with NaOH, K₂CO₃, or NaHCO₃ solution) to a pH > 9. This ensures the complete hydrolysis of the iminium salt and neutralizes acidic byproducts. The product, 5-ethoxy-1H-indole-3-carbaldehyde, typically precipitates as a solid from the basic aqueous solution and can be collected by filtration.
-
-
Temperature of Quench: As mentioned, quenching is highly exothermic. A rapid temperature increase can "boil off" volatile components or promote degradation pathways.
-
Solution: Always pour the reaction mixture slowly onto a vigorously stirred slurry of ice and water. This provides a large thermal sink to absorb the heat of quenching safely.
-
Data Summary: Reaction Parameter Effects
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Temperature | Too Low (< 0°C) | Low / No Reaction | Insufficient energy to overcome activation barrier.[9] |
| Optimal (0°C -> RT -> 60°C) | High Yield | Balances reagent stability with reaction rate.[6][9] | |
| Too High (> 80°C) | Decreased Yield, More Impurities | Promotes side reactions and potential degradation.[10] | |
| POCl₃ Stoich. | < 1.0 equiv. | Incomplete Reaction | Insufficient electrophile to convert all starting material. |
| 1.1 - 1.5 equiv. | Optimal Yield | Sufficient electrophile for complete conversion with minimal side products.[9] | |
| > 2.0 equiv. | Decreased Yield, More Impurities | Increased potential for side reactions.[9] | |
| Solvent | Anhydrous DMF | High Yield | Acts as both reagent precursor and solvent. |
| Wet DMF | Low / No Reaction | Water consumes the Vilsmeier reagent. |
Section 3: Optimized Experimental Protocol
This protocol is a robust starting point for the formylation of 5-ethoxyindole.
Step 1: Vilsmeier Reagent Preparation
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (approx. 5-10 mL per gram of substrate).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[1]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of a pale yellow to white precipitate of the Vilsmeier reagent may be observed.[1]
Step 2: Formylation Reaction
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Condition Optimization for 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the optimization of this specific chemical transformation. The insights provided herein are based on established chemical principles and field-proven strategies to help you navigate common challenges and achieve optimal results in your experiments.
The primary synthetic route for introducing a formyl group onto an electron-rich indole ring is the Vilsmeier-Haack reaction.[1][2] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to act as the formylating agent.[3][4] While robust, the reaction's success is highly dependent on carefully controlled parameters.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the Vilsmeier-Haack formylation of 5-Ethoxy-1,2-dimethyl-1H-indole.
Q1: My reaction yield is consistently low, or the reaction does not go to completion. What are the likely causes and how can I improve it?
Low yield or incomplete conversion is a frequent challenge and can stem from several factors related to reagent activity, reaction conditions, and substrate reactivity.
Possible Causes & Solutions:
-
Inactive Vilsmeier Reagent: The chloroiminium salt (Vilsmeier reagent) may not have formed completely before the addition of your indole substrate.[5]
-
Solution: Ensure that POCl₃ is added dropwise to chilled DMF (0-5 °C) and allowed to stir for a sufficient duration (typically 15-30 minutes) to ensure complete formation of the reagent. The reaction is exothermic, so maintaining a low temperature during this step is critical to prevent degradation.[3][6]
-
-
Improper Stoichiometry: An incorrect molar ratio of the Vilsmeier reagent to the indole can lead to incomplete conversion.
-
Solution: A moderate excess of the Vilsmeier reagent (e.g., 1.5 to 3 equivalents relative to the indole) is often necessary to drive the reaction to completion.[5] It is advisable to start with 1.5 equivalents and increase if starting material remains.
-
-
Sub-optimal Reaction Temperature: The temperature profile of the reaction is crucial and highly substrate-dependent.
-
Solution: For an electron-rich substrate like 5-Ethoxy-1,2-dimethyl-1H-indole, the reaction may proceed well at room temperature after the initial addition at low temperature. However, if the reaction is sluggish, gentle heating (e.g., 40-80 °C) may be required.[3] Progress should be monitored by Thin Layer Chromatography (TLC) to avoid decomposition at elevated temperatures.[7]
-
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture, which can quench the reaction.
-
Solution: Use anhydrous DMF and freshly distilled or high-purity POCl₃. All glassware should be flame-dried or oven-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
Q2: I am observing the formation of multiple byproducts in my crude reaction mixture. What are these impurities and how can I prevent their formation?
Side product formation is typically a result of the high reactivity of the indole nucleus or reactions of the desired product under the reaction conditions.
Possible Side Products & Prevention Strategies:
-
Bis(indolyl)methane Derivatives: This is a common high-molecular-weight byproduct that forms when the newly generated aldehyde product reacts with another molecule of the starting indole under the acidic conditions of the reaction.[7]
-
Prevention:
-
Control Stoichiometry: Avoid a large excess of the Vilsmeier reagent.[7]
-
Temperature Management: Maintain a low temperature (0 °C to room temperature) during the addition of the indole to the pre-formed Vilsmeier reagent.[7]
-
Order of Addition: Always add the indole solution slowly to the Vilsmeier reagent. This ensures the indole is more likely to react with the formylating agent rather than the product aldehyde.[7]
-
Prompt Quenching: Once TLC indicates the consumption of the starting material, quench the reaction promptly to prevent further side reactions.[7]
-
-
-
Di-formylation: Although formylation is highly regioselective for the C3 position of indoles, harsh conditions or highly activated substrates can sometimes lead to formylation at a second position.[5]
-
Tar Formation: The appearance of a dark, tar-like substance indicates decomposition or polymerization.
Q3: The work-up and purification of my product are proving difficult. What are the best practices for isolating pure this compound?
A careful work-up procedure is essential for hydrolyzing the intermediate iminium salt and isolating the final aldehyde product.
Work-up and Purification Recommendations:
-
Proper Quenching: The reaction is typically quenched by carefully adding the reaction mixture to crushed ice or a cold aqueous solution. This hydrolyzes the intermediate iminium salt to the aldehyde.
-
pH Adjustment: After quenching, the solution will be strongly acidic. It should be carefully neutralized and then made basic by the slow addition of a base like sodium hydroxide (NaOH) solution, often causing the product to precipitate.[8]
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as aqueous DMF or ethanol.[8][9]
-
Chromatography: If recrystallization is insufficient, silica gel column chromatography is an effective purification method. A non-polar/polar solvent system like petroleum ether and ethyl acetate is a good starting point for elution.[10]
Experimental Protocols & Data
Standard Vilsmeier-Haack Protocol
This protocol provides a general procedure for the formylation of an indole.
-
Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous DMF (3.0 equiv.). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.5 equiv.) dropwise to the stirred DMF solution over 30-60 minutes, ensuring the temperature remains below 5 °C.[3] After the addition, allow the mixture to stir at 0 °C for an additional 30 minutes.[3]
-
Reaction with Indole: Dissolve the 5-Ethoxy-1,2-dimethyl-1H-indole (1.0 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[3]
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by TLC. If the reaction is sluggish, it can be gently heated to 40-60 °C.[3]
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice.[8] Basify the resulting solution with a cold aqueous NaOH solution until the product precipitates.[8] Collect the solid by filtration, wash thoroughly with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent or purify by silica gel chromatography.
Data Summary for Optimization
The following table summarizes key parameters that can be adjusted to optimize the reaction.
| Parameter | Standard Condition | Optimized Range/Suggestion | Rationale |
| POCl₃ (equiv.) | 1.5 | 1.2 - 2.0 | A slight excess ensures complete conversion, but a large excess can promote side reactions.[5] |
| DMF (equiv.) | 3.0 | 3.0 - 5.0 (or as solvent) | Acts as both reagent and solvent. |
| Temperature | 0 °C to RT | 0 °C to 80 °C | Substrate dependent; higher temperatures may be needed for less reactive indoles but increase risk of side products.[3] |
| Reaction Time | 1-3 hours | 1 - 12 hours | Monitor by TLC to determine completion and avoid prolonged reaction times that can lead to byproducts.[7] |
Visualizing the Process
Vilsmeier-Haack Reaction Mechanism
The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of an indole.
Caption: Vilsmeier-Haack reaction workflow.
Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: Troubleshooting decision tree.
References
- BenchChem. (n.d.). Technical Support Center: Formylation Reactions of N-Substituted Indoles.
- BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Formylation of Indoles.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- BenchChem. (n.d.). Optimizing reaction conditions for synthesizing 4-Hydroxyindole-3-carboxaldehyde derivatives.
-
Kaur, N., & Kishore, D. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26758–26792. [Link]
- BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes & Protocols: Synthesis of Indole-3-carboxaldehyde via the Vilsmeier-Haack Reaction.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
-
Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved from [Link]
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
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- 10. rsc.org [rsc.org]
Technical Support Center: Stability of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde in Solution
Welcome to the technical support center for 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a substituted indole-3-carbaldehyde, its stability can be influenced by a variety of factors including solvent, pH, light, and temperature. Understanding these sensitivities is crucial for obtaining reliable and reproducible experimental results.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Rapid Decrease in Compound Concentration in Aqueous Solution
Question: I've prepared an aqueous stock solution of this compound, but I'm observing a significant drop in its concentration within a few hours, as measured by HPLC. What could be the cause?
Answer: The indole nucleus, particularly when substituted with an aldehyde group, can be susceptible to degradation in aqueous environments, especially under non-neutral pH conditions. The decrease in concentration is likely due to chemical degradation.
Potential Causes and Solutions:
-
pH-Mediated Hydrolysis or Oxidation: The stability of indole derivatives can be highly pH-dependent.[1][2] Acidic or basic conditions can catalyze hydrolysis of the ethoxy group or oxidation of the indole ring. The aldehyde group itself can also be prone to oxidation.
-
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your aqueous solution. Even dissolved CO₂ can lower the pH of unbuffered water.
-
Buffering: Prepare your solutions in a buffered system. For initial screening, a phosphate buffer at pH 7.0-7.4 is recommended.
-
Forced Degradation Study: To understand the pH sensitivity of your specific compound, a forced degradation study is advised.[3][4][5] This involves intentionally exposing the compound to a range of acidic and basic conditions (e.g., 0.1 N HCl, 0.1 N NaOH) and monitoring the degradation over time.
-
-
-
Photodegradation: Indole compounds are known to be light-sensitive.[2][6] Exposure to ambient laboratory light, especially UV wavelengths, can lead to photodegradation.
-
Troubleshooting Steps:
-
Protect from Light: Prepare and store all solutions in amber vials or wrap your containers in aluminum foil.
-
Minimize Exposure: During experimental procedures, minimize the exposure of the solution to direct light.
-
-
Issue 2: Appearance of Unexpected Peaks in HPLC Chromatogram
Question: After storing my stock solution of this compound in methanol for a day, I see new, smaller peaks in my HPLC chromatogram. What are these?
Answer: The appearance of new peaks is a strong indicator of compound degradation. The indole-3-carbaldehyde moiety can undergo oxidation to the corresponding carboxylic acid, and other degradation pathways may also be possible.
Potential Degradation Products:
| Potential Degradant | Common Cause | Analytical Expectation |
| 5-Ethoxy-1,2-dimethyl-1H-indole-3-carboxylic acid | Oxidation | A more polar compound, eluting earlier on a reverse-phase HPLC column. |
| Products of ring opening or polymerization | Harsh acidic/basic conditions, strong light exposure | Multiple, often poorly resolved peaks. |
Experimental Workflow for Identifying Degradants:
To confidently identify these new peaks, a systematic approach is necessary.
Caption: Workflow for the identification of unknown degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For maximal stability, it is recommended to prepare stock solutions in aprotic solvents such as anhydrous DMSO or DMF. If your experimental protocol requires a protic solvent, anhydrous ethanol or methanol are preferable to aqueous solutions.[7][8][9][10] Always store stock solutions at -20°C or -80°C and protect them from light.
Q2: How should I store my solutions to minimize degradation?
A2: The following storage conditions are recommended:
-
Solvent: Anhydrous DMSO or DMF.
-
Temperature: -20°C for short-term storage (days to weeks) and -80°C for long-term storage (months).
-
Light: Store in amber vials or containers wrapped in aluminum foil.
-
Atmosphere: For highly sensitive applications, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.
Q3: Is this compound sensitive to oxidation?
A3: Yes, the indole ring and the aldehyde functional group are both susceptible to oxidation.[11] This can be initiated by atmospheric oxygen, peroxides in solvents (especially older ethers like THF or dioxane), or exposure to strong light. To mitigate this, use fresh, high-purity solvents and consider adding an antioxidant like BHT (butylated hydroxytoluene) in some applications, if it does not interfere with your experiment.
Q4: What analytical methods are best for monitoring the stability of this compound?
A4: The most common and reliable method is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[12][13] A C18 column is typically a good starting point. For method development, a gradient elution with a mobile phase consisting of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid to improve peak shape) is recommended. Liquid chromatography-mass spectrometry (LC-MS) is invaluable for identifying any degradation products that may form.[3]
Protocol for a Generic Stability Study:
This protocol outlines a basic approach to assess the stability of this compound in a chosen solvent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Relation of pH to fluorescence of serotonin, melatonin, and other indole compounds reacted with o-phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of solvent upon the fluorescence decay of indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sci-Hub. SOLVENT EFFECTS ON THE FLUORESCENT STATES OF INDOLE DERIVATIVES‐DIPOLE MOMENTS / Photochemistry and Photobiology, 1977 [sci-hub.st]
- 10. Solvent effects on the photooxidation of indolepyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 12. cetjournal.it [cetjournal.it]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Purification of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde
Welcome to the dedicated technical support guide for the chromatographic purification of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving high purity and yield. This guide moves beyond simple protocols to explain the underlying principles, helping you to troubleshoot effectively and optimize your separation strategy.
Introduction: Understanding the Molecule
This compound is a moderately polar heterocyclic compound. Its structure, featuring an indole core, an aldehyde group, and an ethoxy substituent, presents specific challenges during purification. The indole nitrogen can interact with acidic silica gel, the aldehyde is susceptible to oxidation, and the overall polarity requires a well-chosen mobile phase for effective separation from common synthetic impurities like unreacted starting materials or over-alkylated byproducts.[1] This guide provides a systematic approach to overcoming these challenges using flash column chromatography.
Troubleshooting Guide: Common Problems & Solutions
This section addresses the most frequent issues encountered during the purification of this compound in a question-and-answer format.
Question: I'm seeing poor separation between my product and an impurity. The spots are too close on the TLC plate. How can I improve the resolution?
Answer: Achieving good resolution is critical and depends almost entirely on the choice of the mobile phase (eluent). An ideal Thin-Layer Chromatography (TLC) separation will show a target compound Rf value between 0.2 and 0.3, with clear separation from all other spots.[2]
-
Causality: The separation on silica gel is governed by the polarity of the eluent. If your spots are too close, the eluent polarity is not optimal for differentiating between the polarities of your compound and the impurity.
-
Solution Strategy:
-
Systematic Solvent Screening: Do not rely on a single solvent system. Test a range of solvent mixtures with varying polarities. A good starting point for indole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3][4]
-
Adjust Polarity Incrementally: If using a hexane/ethyl acetate system, adjust the ratio in small increments (e.g., from 9:1 to 8:2, 7:3). Small changes can have a significant impact on resolution.
-
Introduce a Different Solvent: If binary systems fail, introducing a third solvent can alter the selectivity of the separation. For instance, adding a small amount of dichloromethane or methanol can modulate the interactions between your compounds and the silica gel.
-
Consider Alternative Systems: For indole alkaloids and related compounds, systems like Toluene:Ethylacetate:Diethylamine (7:2:1) or Chloroform:Methanol combinations have proven effective.[5] The basic additive (diethylamine) can help reduce tailing caused by the indole nitrogen's interaction with acidic silica.
-
| Solvent System (Hexane:Ethyl Acetate) | Relative Polarity | Expected Rf Change for Target Compound |
| 9:1 | Low | Lower Rf (Stays near baseline) |
| 7:3 | Medium | Optimal Target Range (Rf ≈ 0.2-0.3) |
| 1:1 | High | Higher Rf (Moves closer to solvent front) |
| 100% Ethyl Acetate | Very High | Very high Rf, poor separation from non-polar impurities |
Question: My compound seems to be degrading on the column. My yield is very low, and I see new spots on the TLC of my collected fractions.
Answer: Indole derivatives, especially aldehydes, can be sensitive to the acidic nature of standard silica gel.[1][6] The aldehyde group is also prone to oxidation into the corresponding carboxylic acid.[1]
-
Causality: The surface of silica gel is covered in silanol groups (Si-OH), which are acidic. These sites can catalyze decomposition or irreversibly bind to sensitive compounds.
-
Solution Strategy:
-
Test for Stability: Before running a large-scale column, perform a stability test. Spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you see a new spot appear at the baseline or a "smear" from the original spot, your compound is likely degrading.[6]
-
Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica. This can be done by preparing your column slurry in a solvent system containing a small amount of a base, such as 0.5-1% triethylamine (NEt₃) or ammonia.[7] Flush the packed column with this basic solvent before loading your sample.[7]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina or Florisil.[6]
-
Work Quickly: Minimize the time your compound spends on the column. Flash chromatography, which uses pressure to speed up elution, is highly recommended over gravity chromatography.[8]
-
Question: I'm observing significant peak tailing/streaking for my product spot on TLC and in the column fractions. What's causing this and how do I fix it?
Answer: Peak tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase, or issues with the mobile phase.
-
Causality: For indole derivatives, the slightly basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, causing a portion of the molecules to lag behind the main band.[7] Additionally, if the compound is not fully soluble in the mobile phase, it can lead to streaking.
-
Solution Strategy:
-
Add a Basic Modifier: As with degradation issues, adding a small amount (0.5-1%) of a base like triethylamine or pyridine to your eluent is a highly effective solution. The modifier competes with your compound for the active acidic sites on the silica, leading to sharper, more symmetrical peaks.[7]
-
Check Compound Solubility: Ensure your compound is readily soluble in the chosen mobile phase. If solubility is low, this can cause streaking as the compound precipitates and re-dissolves during elution. You may need to choose a slightly more polar solvent system.[6]
-
Avoid Overloading the Column: Loading too much sample can saturate the stationary phase, leading to broad, tailing peaks. A general rule is to use a silica-to-sample mass ratio of at least 50:1.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to load my sample onto the column? For the best separation, the sample should be applied to the column in the most concentrated band possible. There are two primary methods:
-
Liquid Loading: Dissolve your crude sample in the minimum amount of the initial mobile phase solvent (or a slightly more polar solvent like dichloromethane if necessary) and carefully pipette it onto the top of the column.[8] This is fast and efficient for samples that are readily soluble.
-
Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a volatile solvent (e.g., DCM, acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[4] Carefully add this powder to the top of your packed column. This method prevents issues with initial sample dissolution and often leads to sharper bands.[4]
Q2: Should I run an isocratic or a gradient elution? This depends on the complexity of your mixture, as determined by your initial TLC analysis.
-
Isocratic Elution (Constant Solvent Composition): Ideal for simple separations where the impurities are far from your product on the TLC plate. It is simpler to execute and reproduce.
-
Gradient Elution (Increasing Polarity Over Time): Necessary for complex mixtures with spots at various Rf values.[2] Start with a low polarity to elute non-polar impurities, then gradually increase the percentage of the polar solvent to elute your product and then any highly polar impurities. A stepwise gradient is often sufficient for flash chromatography.
Q3: How do I monitor the column separation effectively? Systematic fraction collection and analysis is key.
-
Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column).
-
Spot every few fractions onto a TLC plate.
-
Once all fractions are collected, run the TLC plates to identify which fractions contain your pure product.
-
Combine only the pure fractions to maximize purity. It is often wise to keep fractions containing mixed product/impurity separate for a potential second purification.
Experimental Workflow & Protocols
Workflow Diagram: From Crude to Pure Product
The following diagram illustrates the logical workflow for developing and executing the purification protocol.
Caption: A systematic workflow for chromatographic purification.
Protocol 1: TLC Analysis for Method Development
-
Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.
-
Development: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 8:2 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Optimization: Calculate the Rf value for each spot. Adjust the solvent system polarity to achieve an Rf of ~0.2-0.3 for the target compound and maximize the distance (ΔRf) between it and any impurities.[2]
Protocol 2: Flash Column Chromatography (Normal-Phase)
-
Column Selection: Choose a column size appropriate for your sample amount. A general guideline is a 50:1 to 100:1 ratio of silica gel mass to crude sample mass.
-
Packing the Column (Slurry Method):
-
Add a small plug of cotton or glass wool to the bottom of the column and cover it with a thin layer of sand.[2]
-
In a beaker, mix the required amount of silica gel with the initial, low-polarity eluent to form a smooth, lump-free slurry.[2]
-
Pour the slurry into the column. Use a funnel to avoid spilling. Tap the column gently to help the silica pack evenly.
-
Open the stopcock and allow excess solvent to drain, collecting it for reuse. Crucially, never let the solvent level drop below the top of the silica bed. [2]
-
-
Sample Loading: Once the silica has settled into a stable bed, load your sample using either the dry or liquid loading method described in the FAQs.
-
Elution:
-
Carefully add your eluent to the top of the column.
-
Apply pressure (using a hand pump or compressed air, typically 1-4 psi) to achieve a steady flow rate.[8]
-
Begin collecting fractions immediately.
-
If using a gradient, start with the low-polarity mobile phase and switch to progressively more polar mixtures after the non-polar impurities have eluted.[2]
-
-
Analysis: Analyze the collected fractions by TLC to identify and combine the pure product fractions before solvent evaporation.
References
-
ResearchGate Discussion on TLC Eluent Ratios for Alkaloids. (2017). Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
MicroSolv Technology Corporation. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). Available at: [Link]
-
Welch Materials. A Simple Yet Effective Trick for Isomer Separation. (2025). Available at: [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. (2025). Available at: [Link]
-
ResearchGate Discussion on Mobile Phase for TLC of Alkaloids. (2014). Available at: [Link]
-
ResearchGate Discussion on Common Indole Impurities. (2017). Available at: [Link]
-
MIT OpenCourseWare. Flash Column Chromatography Guide. Available at: [Link]
-
Chemistry For Everyone. How To Improve Column Chromatography Separation?. (2025). Available at: [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. (2024). Available at: [Link]
-
NIH National Library of Medicine. Preparative Separation of Monoterpenoid Indole Alkaloid Epimers. (Date not available). Available at: [Link]
-
NIH National Library of Medicine. Identification and synthesis of impurities formed during sertindole preparation. (2011). Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]
-
Beilstein Journal of Organic Chemistry via PMC. Identification and synthesis of impurities formed during sertindole preparation. (2011). Available at: [Link]
-
PubMed. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2007). Available at: [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. (2022). Available at: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). Available at: [Link]
-
Supporting Information, Royal Society of Chemistry. General Procedure for Synthesis of 1-Tosylindole. (Date not available). Available at: [Link]
-
Synthesis and Chemistry of Indole. (Date not available). Available at: [Link]
-
Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (Date not available). Available at: [Link]
-
ACS Publications, The Journal of Organic Chemistry. (Date not available). Available at: [Link]
-
Wikipedia. Indole-3-carbaldehyde. (Date not available). Available at: [Link]
-
ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2025). Available at: [Link]
-
Supporting Information, ACS Publications. Regioselective C5−H Direct Iodination of Indoles. (Date not available). Available at: [Link]
-
Reddit. What compounds are unstable in a silica gel column (chromatography). (2016). Available at: [Link]
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Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde. Due to the limited direct experimental data on this specific molecule, this document leverages structure-activity relationships and data from closely related analogs to build a predictive profile. The primary comparator is the structurally similar 5-methoxy-indole derivative, ES936, a known inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1) with demonstrated anti-cancer activity. This guide will also draw comparisons with other indole-3-carbaldehyde derivatives to explore potential antimicrobial and antioxidant properties.
Introduction: The Indole-3-Carbaldehyde Scaffold in Drug Discovery
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[2][3] The aldehyde group at the 3-position of the indole ring is a key functional group that allows for diverse chemical modifications, making indole-3-carbaldehyde and its analogs attractive starting points for the synthesis of novel therapeutic agents.[4] These compounds serve as crucial intermediates in the preparation of more complex, biologically active molecules and indole alkaloids.[2]
This compound: A Profile
Comparative Analysis: Unveiling Potential Biological Activities
Anticancer Activity: A Potential NQO1 Inhibitor
A compelling avenue for the potential therapeutic application of this compound lies in its structural similarity to 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) . ES936 is a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in various solid tumors, including pancreatic cancer.[5]
Mechanism of Action of the Comparator, ES936:
ES936 has been shown to inhibit NQO1 activity in human pancreatic tumor cell lines, leading to growth inhibition and a reduced ability to form colonies.[5] This suggests that NQO1 is a viable therapeutic target in cancers with high NQO1 expression. The inhibitory action of ES936 is proposed to disrupt the protective role of NQO1 against oxidative stress, thereby sensitizing cancer cells to apoptosis.[5]
Given the structural parallels between the 5-ethoxy subject compound and the 5-methoxy comparator (ES936), it is hypothesized that this compound may also function as an NQO1 inhibitor. The ethoxy group, being slightly larger and more lipophilic than the methoxy group, could influence the binding affinity and inhibitory potency of the compound at the NQO1 active site.
Hypothesized Signaling Pathway:
Caption: Hypothesized mechanism of action for this compound.
Antimicrobial and Antioxidant Potential: Insights from Indole Analogs
The broader class of indole-3-carbaldehyde derivatives has been investigated for antimicrobial and antioxidant properties. The nature and position of substituents on the indole ring play a crucial role in determining the potency and spectrum of these activities.
-
Antimicrobial Activity: Various indole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[3] For instance, indole-triazole conjugates have shown promising antifungal activity.[3] It is plausible that this compound could exhibit some degree of antimicrobial activity, which would require experimental verification.
-
Antioxidant Activity: The indole nucleus is known to possess antioxidant properties. Studies on indole-3-carboxaldehyde analogues have shown that the presence of electron-donating groups, such as a methoxy group, can enhance antioxidant activity.[6] The ethoxy group at the 5-position of the target compound is also an electron-donating group, suggesting a potential for free radical scavenging activity.
Comparative Data Summary (Analog Compounds):
| Compound/Analog | Biological Activity | Key Findings | Reference |
| 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) | Anticancer (Pancreatic) | Mechanism-based inhibitor of NQO1; induces growth inhibition in pancreatic cancer cells. | [5] |
| Indole-3-carboxaldehyde derivative with a methoxy group | Antioxidant | Showed dominant DPPH radical scavenging activity compared to the standard BHA. | [6] |
| Indole-triazole conjugates | Antimicrobial | Demonstrated potent antifungal activity, particularly against Candida species. | [3] |
Experimental Protocols
To empirically determine the biological activity of this compound, the following experimental protocols are recommended.
NQO1 Inhibition Assay
This assay will determine if the compound inhibits the enzymatic activity of NQO1, providing evidence for its potential anticancer mechanism.
Workflow for NQO1 Inhibition Assay:
Caption: Workflow for determining NQO1 inhibitory activity.
Step-by-Step Protocol:
-
Prepare Reagents: Prepare a reaction buffer (e.g., 25 mM Tris-HCl, pH 7.4), FAD, bovine serum albumin (BSA), NADH, and the substrate 2,6-dichlorophenolindophenol (DCPIP).
-
Enzyme Preparation: Use purified recombinant human NQO1 enzyme.
-
Assay Setup: In a 96-well plate, add the reaction buffer, FAD, BSA, and NQO1 enzyme to each well.
-
Compound Addition: Add serial dilutions of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control (DMSO alone) and a positive control inhibitor (e.g., dicoumarol).
-
Initiate Reaction: Start the reaction by adding NADH and DCPIP to all wells.
-
Data Acquisition: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of DCPIP reduction is proportional to NQO1 activity.
-
Data Analysis: Calculate the initial reaction velocities and determine the concentration of the compound that causes 50% inhibition (IC50) of NQO1 activity.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay will assess the compound's ability to inhibit the proliferation of cancer cells.
Step-by-Step Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., pancreatic cancer lines like MIA PaCa-2 or BxPC-3) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay will determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.
Step-by-Step Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial and/or fungal strains in appropriate broth media.
-
Compound Dilution: Prepare serial dilutions of this compound in the broth media in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis based on its structural analogs provides a strong rationale for investigating its potential as an anticancer, antimicrobial, and antioxidant agent. The structural similarity to the known NQO1 inhibitor ES936 makes the exploration of its anticancer properties, particularly in NQO1-overexpressing tumors, a promising area of research. The provided experimental protocols offer a clear roadmap for the empirical validation of these hypothesized activities. Further investigation into this and similar indole derivatives could lead to the discovery of novel therapeutic compounds.
References
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ChemSrc. (n.d.). 5-Methoxy-1H-indole-3-carbaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 5-methoxy-1H-indole-3-carbaldehyde. Retrieved from [Link]
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
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The Strategic Design of Novel Indole-3-Carbaldehyde Analogs: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, consistently furnishing compounds with a remarkable breadth of biological activities. Among its myriad derivatives, indole-3-carbaldehydes have emerged as a particularly fruitful starting point for the development of novel therapeutics. This guide provides a comparative analysis of key structural analogs of indole-3-carbaldehyde, culminating in a prospective evaluation of a novel, strategically designed analog: 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde . This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols.
The Indole-3-Carbaldehyde Scaffold: A Versatile Pharmacophore
The indole-3-carbaldehyde framework is a cornerstone in drug discovery, with its derivatives demonstrating a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] The reactivity of the aldehyde group at the C3 position allows for facile structural modifications, such as the formation of Schiff bases, Knoevenagel condensates, and other derivatives, paving the way for the creation of diverse chemical libraries.[1][2] The indole core itself is known to interact with various biological targets, and substitutions on the indole ring—at the N1, C2, and C5 positions, for instance—can profoundly influence the compound's pharmacokinetic and pharmacodynamic profile.
Comparative Analysis of Key Structural Modifications
The design of "this compound" is predicated on the strategic combination of substituents at the N1, C2, and C5 positions of the indole ring. To understand the rationale behind this design, we will dissect the known contributions of each of these modifications in analogous compounds.
The Impact of N1-Methylation
Substitution at the N1 position of the indole ring, particularly with a methyl group, has been shown to modulate the biological activity of indole derivatives. N-substituted indoles have demonstrated a range of effects, including anti-inflammatory, antimicrobial, and antipsychotic activities.[3] In the context of anticancer activity, N-methylation can influence the compound's interaction with its target. For example, in a series of N-((1-methyl-1H-indol-3-yl)methyl)acetamides designed as tubulin polymerization inhibitors, the N-methyl group was a common feature in active compounds.[4]
The Significance of C2-Methylation
The introduction of a methyl group at the C2 position of the indole ring can also significantly impact biological activity. Studies on 2-methylindole analogs have revealed their potential as inhibitors of cholinesterases and glutathione S-transferase, suggesting applications in neurodegenerative diseases and cancer.[5] Furthermore, 2-methyl indole hydrazones have been investigated as aromatase inhibitors for the treatment of estrogen receptor-positive breast cancer.[6]
The Role of C5-Alkoxy Substitution
Substitution at the C5 position with an alkoxy group, such as methoxy or ethoxy, is a common strategy in the design of bioactive indole derivatives. 5-Methoxyindole derivatives have been explored for a variety of therapeutic applications, including their potential as neuropharmacological agents.[7][8] The ethoxy group, being slightly more lipophilic than the methoxy group, can alter the compound's solubility and ability to cross cell membranes, potentially leading to improved pharmacokinetic properties. In a series of indole-3-glyoxylamides, the replacement of a p-methoxy with an ethoxy group was well-tolerated, maintaining cytotoxic activity.[3]
Prospective Profile of this compound
Based on the comparative analysis of its constituent structural motifs, we can hypothesize the potential biological profile of This compound . The combination of N1 and C2 methylation may confer enhanced cytotoxic and anti-proliferative activities, potentially through mechanisms involving tubulin polymerization or the inhibition of key enzymes in cancer cell signaling. The 5-ethoxy group could further enhance these activities and improve the compound's drug-like properties.
Table 1: Comparative Anticancer Activity of Indole Analogs
| Compound ID | N1-Substituent | C2-Substituent | C5-Substituent | Target Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | H | H | H | HeLa, MCF-7, HT-29 | >20 | [4] |
| Analog B | CH₃ | H | H | HeLa, MCF-7, HT-29 | 0.34 - 0.86 | [4] |
| Analog C | H | CH₃ | H | MCF-7 BUS | Active | [6] |
| Analog D | COPh | H | H | COX-2 | 0.32 | [9] |
| Hypothetical | CH₃ | CH₃ | OCH₂CH₃ | Various | Potentially <1 | - |
Synthetic Strategy and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, leveraging established indole synthesis methodologies.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like indoles.[10][11]
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C. The formation of the chloroiminium ion (Vilsmeier reagent) is exothermic.
-
Substrate Addition: Dissolve the starting material, 5-Ethoxy-1,2-dimethyl-1H-indole, in a minimal amount of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Biological Evaluation: Key Assays
To validate the hypothesized biological activities of this compound and its analogs, a panel of in vitro assays is recommended.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12]
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway Modulation
Indole derivatives are known to modulate key signaling pathways involved in cancer progression and inflammation, such as the NF-κB and MAPK pathways.[1][2][15][16][17]
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Many indole compounds have been shown to inhibit NF-κB activation.[15][18]
Caption: Inhibition of the NF-κB signaling pathway by indole analogs.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell growth, differentiation, and apoptosis. Dysregulation of this pathway is common in many cancers, and indole alkaloids have been shown to modulate MAPK signaling.[2][16][17]
Caption: Modulation of the MAPK signaling pathway by indole analogs.
Conclusion and Future Directions
The strategic design of novel indole-3-carbaldehyde analogs, such as This compound , represents a promising avenue for the discovery of new therapeutic agents. By systematically evaluating the contributions of various substituents, researchers can rationally design compounds with enhanced potency and improved pharmacokinetic profiles. The experimental protocols and comparative data presented in this guide provide a solid foundation for the synthesis and biological evaluation of this and other novel indole derivatives. Future work should focus on the comprehensive in vitro and in vivo characterization of these compounds to validate their therapeutic potential.
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A Comparative Guide to Ethoxy-Indole Derivatives in Preclinical Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] Its structural versatility and ability to interact with numerous biological targets have made it a focal point in the quest for novel therapeutics, particularly in oncology.[2][3][4] Among the myriad of possible substitutions on the indole ring, the introduction of an alkoxy group, such as an ethoxy moiety, can profoundly influence the molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of ethoxy-indole derivatives, offering insights into their synthesis, anticancer potential, and mechanisms of action, supported by experimental data and established scientific principles.
The Influence of the Ethoxy Group: A Physicochemical Perspective
The addition of an ethoxy group (-OCH₂CH₃) to the indole scaffold imparts significant changes in its electronic and steric properties, which in turn affect its solubility, lipophilicity, and metabolic stability.[5][6] Compared to a methoxy group (-OCH₃), the ethoxy group is larger and more lipophilic. This increased lipophilicity, often quantified as a higher logarithm of the partition coefficient (logP), can enhance a molecule's ability to cross cell membranes, a critical step for reaching intracellular targets.[7] However, excessive lipophilicity can also lead to lower aqueous solubility, potentially hindering formulation and bioavailability.[8]
The position of the ethoxy group on the indole ring is also a critical determinant of its physicochemical properties. The electron-donating nature of the ethoxy group can increase the electron density of the indole ring system, influencing its reactivity and potential for hydrogen bonding.[9]
Comparative Anticancer Activity: A Focus on Positional Isomerism
While direct comparative studies on the anticancer activity of all positional isomers of simple ethoxy-indoles are limited in the publicly available literature, valuable insights can be gleaned from studies on closely related methoxy-indole derivatives. Research on isomeric methoxy-substituted indolyl-pyridinyl-propenones has demonstrated that the position of the methoxy group can dramatically alter both the potency and the mechanism of cell death.[10]
A study on pyrazino[1,2-a]indole derivatives revealed that moving a methoxy group from the 8-position to the 7- or 6-position resulted in a significant loss of antiproliferative activity against human leukemia K562 cells.[11] Specifically, the 8-methoxy derivative exhibited a 50% inhibitory concentration (IC₅₀) of 19 μM, while the 6- and 7-methoxy isomers were largely inactive.[11] This highlights the critical role of substituent placement in defining the biological activity of these scaffolds.
Extrapolating from these findings, it is reasonable to hypothesize that the anticancer activity of ethoxy-indole derivatives will also be highly dependent on the position of the ethoxy group. The precise positioning of the ethoxy moiety likely influences the molecule's ability to fit into the binding pocket of its biological target, thereby dictating its inhibitory potency.
Ethoxy vs. Methoxy: A Comparative Analysis
The choice between an ethoxy and a methoxy substituent can have subtle yet significant consequences for a drug candidate's profile. The larger size of the ethoxy group can sometimes lead to steric hindrance, preventing optimal binding to a target protein. Conversely, the increased lipophilicity of the ethoxy group may enhance membrane permeability.
A study on indole-based anticancer agents inspired by the vascular disrupting agent OXi8006, which contains a 6-methoxyindole core, provides some comparative context. While this study did not directly compare a 6-ethoxy derivative, it did evaluate a 7-methoxy analogue, which was found to be comparable in activity to the 6-methoxy parent compound.[12] This suggests that for this particular scaffold, the position of the alkoxy group may be more critical than the specific nature of the alkyl portion (methyl vs. ethyl).
Key Mechanistic Insights: How Ethoxy-Indoles Exert Their Anticancer Effects
Indole derivatives have been shown to exert their anticancer effects through a variety of mechanisms, including:
-
Tubulin Polymerization Inhibition: Many indole derivatives, particularly those with substitutions at the 3-position, can bind to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][6]
-
Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors. These compounds can target a wide range of kinases involved in cancer cell proliferation, survival, and angiogenesis, such as VEGFR, PDGFR, and EGFR.[13]
-
Induction of Apoptosis: Ethoxy-indole derivatives can trigger programmed cell death through various pathways, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[14][15]
-
Topoisomerase Inhibition: Some indole derivatives can inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and repair.[2]
The specific mechanism of action of an ethoxy-indole derivative is highly dependent on its overall structure, including the position of the ethoxy group and the nature of other substituents.
Data Summary
The following table summarizes the anticancer activity of selected alkoxy-indole derivatives from the literature.
| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ (µM) | Key Findings & Mechanism of Action | Reference(s) |
| 8-Methoxypyrazino[1,2-a]indole | K562 (Leukemia) | 19 | Positional isomers (6- and 7-methoxy) were inactive, highlighting the importance of the 8-position for activity. | [11] |
| 6-Methoxyindolyl-pyridinyl-propenone | Glioblastoma | Not specified | Methoxy at the 6-position led to microtubule disruption, whereas the 5-methoxy isomer induced a non-apoptotic form of cell death called methuosis. | [10] |
| 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-7-methoxyindole | SK-OV-3, NCI-H460, DU-145 | Sub-micromolar | Comparable in activity to the 6-methoxy parent compound (OXi8006), acting as a potent inhibitor of tubulin assembly. | [12] |
| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | HCT116, A549, A375 | 6.43, 9.62, 8.07 | Exhibited significant anticancer activity and was identified as a promising EGFR inhibitor. | [13] |
Experimental Protocols
General Procedure for the Synthesis of Ethoxy-Indole Derivatives
The synthesis of ethoxy-indole derivatives can be achieved through various established methods, with the Fischer indole synthesis being a classic and versatile approach.
Step-by-step Fischer Indole Synthesis of 5-Ethoxy-1H-indole:
-
Hydrazone Formation:
-
To a solution of 4-ethoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol, add sodium acetate (1.1 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add pyruvic acid (1 equivalent) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
The resulting phenylhydrazone can be isolated by filtration or used directly in the next step.
-
-
Cyclization:
-
The crude phenylhydrazone is added to a pre-heated solution of a cyclizing agent, such as polyphosphoric acid or a mixture of sulfuric acid and ethanol.
-
The reaction mixture is heated at 80-100 °C for 1-3 hours.
-
After cooling to room temperature, the reaction mixture is poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide solution).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization or column chromatography.
-
Protocol for Assessing Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
The plate is incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ethoxy-indole derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37 °C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz, illustrate a potential mechanism of action for an ethoxy-indole derivative that acts as a tubulin polymerization inhibitor.
Caption: Inhibition of Tubulin Polymerization by an Ethoxy-Indole Derivative.
Caption: Inhibition of a Receptor Tyrosine Kinase Signaling Pathway.
Conclusion and Future Directions
Ethoxy-indole derivatives represent a promising class of compounds in the field of anticancer drug discovery. Their biological activity is intricately linked to their physicochemical properties, which are, in turn, dictated by the position of the ethoxy group on the indole scaffold. While direct comparative studies of ethoxy-indole isomers are still needed, research on analogous methoxy-indoles provides a strong rationale for the importance of positional isomerism in determining both the potency and the mechanism of action of these compounds.
Future research should focus on the systematic synthesis and evaluation of a complete series of ethoxy-indole positional isomers to establish clear structure-activity relationships. Furthermore, a direct comparison of ethoxy- and methoxy-indole analogues within the same study would provide invaluable data for fine-tuning the properties of these promising anticancer agents. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in their efforts to develop novel and effective indole-based cancer therapeutics.
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A Comparative Guide to the Synthesis and Validation of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2] Among the vast array of indole derivatives, 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde stands as a key intermediate for the synthesis of various bioactive compounds. Its strategic functionalization at the 1, 2, 3, and 5-positions makes it a versatile scaffold for drug discovery endeavors.[3][4]
This in-depth technical guide provides a comprehensive comparison of synthetic routes to this compound, with a primary focus on the widely employed Vilsmeier-Haack reaction. We will delve into the mechanistic underpinnings of this and alternative formylation methods, present comparative data to inform your synthetic strategy, and provide a detailed protocol for the validation of the final product.
Comparative Analysis of Synthetic Routes
The introduction of a formyl group at the C3 position of the indole ring is a critical transformation in the synthesis of the target molecule. Several methods exist for this purpose, each with its own set of advantages and limitations. The choice of method is often dictated by the nature of the substituents on the indole core, desired yield, and scalability.
The Vilsmeier-Haack reaction is the most prevalent and efficient method for the formylation of electron-rich indoles.[5][6] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7] The electrophilic chloroiminium ion formed then attacks the electron-rich C3 position of the indole.
However, alternative methods can be considered, especially when dealing with sensitive functional groups or when aiming for milder reaction conditions. These include the Duff, Gattermann, and Rieche reactions, although they often provide lower yields for indole substrates. More contemporary methods focus on catalysis to achieve formylation under greener and milder conditions.
Below is a comparative table summarizing key parameters for various formylation methods applicable to indole derivatives.
| Method | Reagents | Typical Substrates | Temperature (°C) | Time (h) | Yield (%) |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich indoles | 0 - 100 | 1 - 5 | High (often >90%) |
| Duff | Hexamethylenetetramine, acid | Phenols, electron-rich aromatics | 150 - 165 | 0.5 - 3 | Low to Moderate |
| Gattermann | HCN, HCl, Lewis Acid | Phenols, benzene derivatives | Room Temp. | - | Moderate to Good |
| Rieche | Dichloromethyl methyl ether, TiCl₄ | Electron-rich aromatics | 0 | 1 - 3 | High |
Synthetic Workflow: From Precursor to Product
The synthesis of this compound is a two-step process, starting from the corresponding indole precursor.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of N-Methylated Indole-3-Carbaldehydes
Introduction: The Significance of the N-Methyl Indole Scaffold
N-methylated indole-3-carbaldehydes are a pivotal class of heterocyclic compounds, serving as foundational scaffolds in the synthesis of a vast array of biologically active molecules and natural products.[1][2] Their utility as precursors in medicinal chemistry—for crafting potential vasodilators, antihistamines, and antipyretic analgesics—necessitates unambiguous structural characterization.[1] The methylation of the indole nitrogen at position 1 fundamentally alters the molecule's electronic properties and reactivity compared to its parent, indole-3-carbaldehyde. This guide provides a comparative analysis of the essential spectroscopic techniques used to elucidate and confirm the structure of these vital synthetic intermediates, focusing on the archetypal 1-methyl-1H-indole-3-carbaldehyde and its analogues. We will explore the causality behind the spectral data, offering insights grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, as well as mass spectrometry (MS).
Workflow for Spectroscopic Characterization
The robust characterization of a newly synthesized N-methylated indole-3-carbaldehyde follows a logical workflow. This process ensures that the target molecule's identity, structure, and purity are confirmed before its use in downstream applications. The workflow integrates complementary analytical techniques, each providing a unique piece of the structural puzzle.
Caption: General workflow for the synthesis and spectroscopic validation of N-methylated indole-3-carbaldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise covalent framework of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Expertise in Action: Why NMR is Decisive
For N-methylated indole-3-carbaldehydes, NMR is indispensable for confirming two critical transformations:
-
Successful N-Methylation: The appearance of a new singlet in the ¹H NMR spectrum around 3.8-3.9 ppm and a corresponding signal in the ¹³C NMR spectrum around 33 ppm provides definitive evidence of the methyl group's attachment to the indole nitrogen.
-
Retention of the C3-Aldehyde: The presence of a highly deshielded proton singlet between 9.9-10.1 ppm in the ¹H NMR spectrum and a carbonyl carbon signal around 184-186 ppm in the ¹³C NMR spectrum confirms the aldehyde group remains intact.[1]
Comparative Analysis: ¹H and ¹³C NMR Data
The effect of N-methylation is immediately apparent when comparing the spectra of the parent indole-3-carbaldehyde with 1-methyl-1H-indole-3-carbaldehyde. The most significant change is the replacement of the broad N-H proton signal (typically >11 ppm) in the parent compound with the sharp N-CH₃ singlet.
| Compound Name | Aldehyde Proton (CHO) δ (ppm) | Aromatic Protons δ (ppm) | N-Substituent Protons δ (ppm) |
| Indole-3-carbaldehyde | ~10.08[3] | 7.29 - 8.79[3] | ~11.31 (N-H, broad s)[4] |
| 1-Methyl-1H-indole-3-carbaldehyde | ~10.01[3] | 7.33 - 8.35[3] | ~3.90 (N-CH₃, s, 3H)[3] |
| 1-Benzyl-1H-indole-3-carbaldehyde | ~10.01[3] | 7.16 - 8.38[3] | ~5.37 (N-CH₂, s, 2H), 7.30-7.39 (Ph, m, 5H)[3] |
| 1-Allyl-1H-indole-3-carbaldehyde | ~10.02[3] | 7.32 - 8.32[3] | ~4.80 (N-CH₂, d, 2H), 5.17-5.36 (CH=CH₂, m, 2H), 5.99-6.07 (CH=CH₂, m, 1H)[3] |
| Compound Name | Aldehyde Carbon (C=O) δ (ppm) | Aromatic Carbons δ (ppm) | N-Substituent Carbons δ (ppm) |
| Indole-3-carbaldehyde | ~185.34[3] | 111.70 - 136.79[3] | N/A |
| 1-Methyl-1H-indole-3-carbaldehyde | ~184.43[3] | 109.87 - 137.90[3] | ~33.69 (N-CH₃)[3] |
| 1-Benzyl-1H-indole-3-carbaldehyde | ~184.62[3] | 110.35 - 138.43[3] | ~50.95 (N-CH₂), 127.23-135.30 (Ph)[3] |
| 1-Allyl-1H-indole-3-carbaldehyde | ~184.58[3] | 110.28 - 138.28[3] | ~49.54 (N-CH₂), 118.42 (CH=CH₂), 131.75 (CH=CH₂)[3] |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. It is an exceptionally fast and reliable method for confirming the presence or absence of key functional groups.
Expertise in Action: The Vibrational Signature of N-Methylation
When analyzing N-methylated indole-3-carbaldehydes, IR spectroscopy serves as a rapid validation tool. The key diagnostic signals are:
-
Absence of N-H Stretch: The most crucial observation is the disappearance of the characteristic N-H stretching band found in the parent indole-3-carbaldehyde (around 3300 cm⁻¹).[5] Its absence is strong evidence of successful substitution at the nitrogen atom.
-
Presence of Aldehydic C=O Stretch: A strong, sharp absorption band in the region of 1640-1670 cm⁻¹ confirms the presence of the conjugated aldehyde carbonyl group.[5]
-
Presence of C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the N-methyl group appear just below 3000 cm⁻¹.
| Compound | Key IR Absorption Bands (cm⁻¹) | Interpretation |
| Indole-3-carbaldehyde | ~3301 (N-H stretch)[5], ~1650 (C=O stretch) | Contains a secondary amine and a conjugated aldehyde. |
| 1-Methyl-1H-indole-3-carbaldehyde | N/A (No N-H stretch), ~2800-2950 (Aliphatic C-H), ~1660 (C=O stretch) | Confirms N-substitution and retention of the aldehyde group. |
UV-Visible Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically those involving π-electrons in conjugated systems. The indole-3-carbaldehyde system constitutes a distinct chromophore.[1]
Expertise in Action: Understanding the Chromophore
The core chromophore is the indole ring conjugated with the C3-carbaldehyde group. This extended π-system gives rise to characteristic absorption bands in the UV region. While subtle, N-methylation can slightly alter the electronic environment, leading to minor shifts (solvatochromic shifts) in the absorption maxima (λ_max). The technique is less useful for detailed structural elucidation than NMR but is excellent for quantitative analysis (e.g., using the Beer-Lambert law) and for confirming the integrity of the conjugated system. For instance, indole-3-acetaldehyde, a closely related structure, shows distinct maxima at 244, 260, and 300 nm.[6] Similar patterns are expected for indole-3-carbaldehydes.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is the definitive technique for determining the molecular weight of a compound, thereby confirming its elemental formula. Electrospray ionization (ESI) is a soft ionization technique commonly used for these molecules, typically yielding the protonated molecular ion [M+H]⁺.
Expertise in Action: Confirming the Final Product
For 1-methyl-1H-indole-3-carbaldehyde (C₁₀H₉NO), the expected exact mass is 159.0684 g/mol .[7] ESI-MS analysis should show a prominent ion at m/z 160.0762 ([M+H]⁺). This single piece of data confirms that the reaction has yielded a product with the correct molecular formula. Further fragmentation analysis (MS/MS) can provide additional structural information, often showing characteristic losses of CO, HCN, or the methyl group, which helps piece together the molecule's structure.[8]
| Compound Name | Molecular Formula | Calculated [M+H]⁺ | Observed [M+H]⁺ (m/z) |
| Indole-3-carbaldehyde | C₉H₇NO | 146.0599 | 146[3] |
| 1-Methyl-1H-indole-3-carbaldehyde | C₁₀H₉NO | 160.0757 | 160[3] |
| 1-Benzyl-1H-indole-3-carbaldehyde | C₁₆H₁₃NO | 236.1069 | 236[3] |
| 1-Allyl-1H-indole-3-carbaldehyde | C₁₂H₁₁NO | 186.0913 | 186[3] |
Complementary Nature of Spectroscopic Techniques
No single technique provides the complete picture. It is the synergistic combination of these methods that allows for the unambiguous confirmation of a molecule's structure. Each technique validates the others, providing a self-consistent and trustworthy final analysis.
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Comparing the reactivity of "5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde" with similar compounds
Introduction: The Significance of the Indole-3-Carbaldehyde Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from alkaloids to modern pharmaceuticals.[1] Among its many derivatives, the 1H-indole-3-carbaldehyde framework is a particularly versatile intermediate.[2][3] The aldehyde at the C3 position serves as a synthetic handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and the construction of more complex heterocyclic systems.[2][3]
This guide focuses on the specific reactivity of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde , a highly substituted member of this chemical family. Its unique structure features:
-
An electron-donating ethoxy group at the C5 position.
-
An N-methyl group , which modifies the electronic properties and nucleophilicity of the indole nitrogen.
-
A C2-methyl group , which introduces both electronic and steric effects near the reactive C3 position.
The central objective of this guide is to provide a detailed, evidence-based comparison of this compound's reactivity relative to other structurally similar indole-3-carbaldehydes. By analyzing the interplay of electronic and steric effects, we can predict and understand its behavior in key synthetic reactions, providing valuable insights for researchers in chemical synthesis and drug development.
Comparator Compounds: Establishing a Reactivity Baseline
To effectively contextualize the reactivity of our target compound, we will compare it against a curated selection of analogues that represent a spectrum of electronic and steric properties:
| Compound Name | Key Features | Role in Comparison |
| 1H-Indole-3-carbaldehyde | Unsubstituted parent compound | Baseline for electronic and steric effects.[4][5] |
| 5-Methoxy-1H-indole-3-carbaldehyde | Strong electron-donating group (EDG) at C5 | Isolates the effect of a C5-alkoxy group.[6] |
| 5-Chloro-1H-indole-3-carbaldehyde | Electron-withdrawing group (EWG) at C5 | Demonstrates the impact of reduced electron density.[7] |
| 1,2-Dimethyl-1H-indole-3-carbaldehyde | N1 and C2 methylation, no C5 substituent | Isolates the combined effect of the methyl groups.[8] |
Comparative Reactivity Analysis
The reactivity of indole-3-carbaldehydes is dictated by two primary factors: the nucleophilicity of the indole ring itself and the electrophilicity of the aldehyde's carbonyl carbon. The substituents on our target compound influence both of these aspects profoundly.
Synthesis via Electrophilic Aromatic Substitution: The Vilsmeier-Haack Reaction
The most common method for synthesizing indole-3-carbaldehydes is the Vilsmeier-Haack reaction, a classic electrophilic aromatic substitution.[9][10] In this process, the electron-rich C3 position of the indole attacks the electrophilic Vilsmeier reagent (a chloroiminium ion). The reaction's efficiency is therefore directly proportional to the electron density of the indole ring.
Causality of Reactivity:
-
Target Compound (this compound): This molecule is primed for rapid formylation. The 5-ethoxy, 1-methyl, and 2-methyl groups are all electron-donating. They work in concert to significantly increase the electron density of the indole nucleus, making it highly nucleophilic and thus more reactive in electrophilic substitutions than the unsubstituted parent compound.
-
Comparator Compounds:
-
1H-Indole-3-carbaldehyde: Exhibits baseline reactivity.
-
5-Methoxy-1H-indole-3-carbaldehyde: Also highly reactive due to the strong electron-donating methoxy group. Its reactivity is expected to be very similar to the 5-ethoxy analogue.
-
5-Chloro-1H-indole-3-carbaldehyde: The electron-withdrawing nature of the chlorine atom deactivates the ring, making it less reactive and requiring more forcing conditions for formylation.[7]
-
Workflow: Vilsmeier-Haack Synthesis
Caption: General workflow for the Vilsmeier-Haack formylation of indoles.
Nucleophilic Addition & Condensation Reactions at the Carbonyl Group
Reactions such as the Knoevenagel condensation, Wittig olefination, and reduction with hydride reagents involve nucleophilic attack at the electrophilic carbonyl carbon of the aldehyde. The reactivity in these cases is inversely proportional to the electron density on the carbonyl group.
Causality of Reactivity:
-
Target Compound (this compound): The powerful electron-donating effect of the combined substituents (5-EtO, 1-Me, 2-Me) is relayed through the indole ring to the C3-aldehyde. This influx of electron density reduces the electrophilicity of the carbonyl carbon. Furthermore, the C2-methyl group creates significant steric hindrance around the aldehyde, impeding the approach of nucleophiles. Consequently, this compound is expected to be less reactive in nucleophilic addition and condensation reactions.
-
Comparator Compounds:
-
1H-Indole-3-carbaldehyde: Serves as the baseline with moderate carbonyl electrophilicity.
-
5-Chloro-1H-indole-3-carbaldehyde: The C5-chloro group withdraws electron density, increasing the electrophilicity of the carbonyl carbon and making it more reactive towards nucleophiles.
-
1,2-Dimethyl-1H-indole-3-carbaldehyde: The C2-methyl group introduces steric hindrance, but the lack of a C5-EDG makes its carbonyl more electrophilic than our target compound.
-
Table 1: Predicted Reactivity Trends in Key Reaction Classes
| Compound | Vilsmeier-Haack (Electrophilic Attack) | Knoevenagel/Wittig (Nucleophilic Addition) | Reduction (NaBH₄) |
| This compound | Very High | Low (due to electronics + sterics) | Slow |
| 1H-Indole-3-carbaldehyde | Medium | Medium | Medium |
| 5-Methoxy-1H-indole-3-carbaldehyde | High | Low | Slow |
| 5-Chloro-1H-indole-3-carbaldehyde | Low | High | Fast |
| 1,2-Dimethyl-1H-indole-3-carbaldehyde | High | Medium-Low (due to sterics) | Medium-Slow |
Mechanism: The Knoevenagel Condensation
Caption: Key steps in the base-catalyzed Knoevenagel condensation.[11]
Experimental Protocols
The following protocols are generalized procedures adapted from authoritative sources and should be considered as templates for experimental design.
Protocol 1: General Vilsmeier-Haack Synthesis of a Substituted Indole-3-carbaldehyde
(Adapted from BenchChem and Google Patents.)[7][10]
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, ~4 equiv.). Cool the flask to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, ~1.1 equiv.) dropwise to the cooled DMF, maintaining the internal temperature below 10 °C. Stir the resulting mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.
-
Indole Addition: Dissolve the substituted indole (1 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, again maintaining a low temperature.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Then, heat the mixture to 80-90 °C and maintain for 5-8 hours, monitoring progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization: Slowly neutralize the mixture by adding a saturated aqueous solution of sodium carbonate or sodium hydroxide until the solution is alkaline (pH > 8). A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude indole-3-carbaldehyde.
-
Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) or purify by silica gel column chromatography.
Protocol 2: General Knoevenagel Condensation
(Adapted from BenchChem and ACG Publications.)[1][11]
-
Setup: In a round-bottom flask, dissolve the indole-3-carbaldehyde (1 equiv.) and the active methylene compound (e.g., malononitrile, 1-1.1 equiv.) in a suitable solvent such as ethanol or acetonitrile.
-
Catalyst Addition: Add a catalytic amount of a weak base (e.g., 2-3 drops of piperidine or a catalytic amount of triethylamine).
-
Reaction: Stir the mixture at room temperature. The reaction can be gently heated if necessary to increase the rate. Monitor the consumption of the aldehyde by TLC. In many cases, the product will precipitate from the reaction mixture upon formation.
-
Isolation: If a precipitate forms, cool the mixture in an ice bath and collect the product by vacuum filtration. Wash the solid with cold ethanol.
-
Workup: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography or recrystallization.
Conclusion and Outlook
The reactivity of This compound is a clear illustration of the power of substituent effects in organic synthesis. Its three electron-donating groups render the indole core highly nucleophilic and susceptible to electrophilic attack, facilitating its synthesis. Conversely, these same groups, coupled with steric hindrance from the C2-methyl substituent, deactivate the C3-aldehyde towards nucleophilic attack. This dual nature makes it a unique building block: while its synthesis is straightforward, subsequent transformations of its aldehyde group will require more forcing conditions or specialized catalytic systems compared to less substituted or electron-deficient analogues. These predictable, well-grounded principles of reactivity are essential for any scientist aiming to leverage the rich chemistry of the indole scaffold in their research.
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Siddegowda, K. S., Zabiulla, K. M., & Yellappa, S. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. [Link]
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Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. [Link]
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Xue, J., Zhang, Y., Huan, Z., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. [Link]
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Siddegowda, K. S., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. [Link]
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ResearchGate. (2025). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. Request PDF. [Link]
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Böttcher, C., et al. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed Central. [Link]
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
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Le Cœur, C., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
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Wikipedia. (n.d.). Wittig reaction. [Link]
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Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
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National Center for Biotechnology Information. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). 5-methoxy-1H-indole-3-carbaldehyde. PubChem. [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Indole-3-carboxaldehyde. NIST WebBook. [Link]
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National Center for Biotechnology Information. (n.d.). 5-(2-hydroxyethoxy)-1H-indole-3-carbaldehyde. PubChem. [Link]
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A Comparative Guide to 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde and Other Indole Aldehydes in Synthetic Chemistry
Indole-3-carbaldehydes are a cornerstone in the synthesis of a vast array of biologically active molecules, from pharmaceuticals to natural products.[1][2][3] Their utility stems from the reactive aldehyde functionality at the C-3 position of the indole nucleus, which serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation. This guide provides a comparative analysis of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde against other commonly employed indole aldehydes, offering insights into how substituent patterns on the indole ring influence their synthetic applications. While specific experimental data for this compound is not extensively available in the public domain, this guide will extrapolate its expected reactivity based on established principles of organic chemistry and available data for structurally related analogs.
The Influence of Substituents on the Indole Ring
The electronic and steric properties of substituents on the indole ring play a pivotal role in modulating the reactivity of the C-3 carbaldehyde. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the indole ring and can influence the electrophilicity of the aldehyde, whereas electron-withdrawing groups (EWGs) have the opposite effect.
-
N-1 Substitution: Alkylation or acylation at the N-1 position, as seen in the N-methyl and N-acetyl groups, can alter the electronic properties and steric hindrance around the aldehyde. N-alkylation generally has a mild electron-donating effect, while N-acetylation is electron-withdrawing.
-
C-2 Substitution: The presence of a group at the C-2 position, such as a methyl group, can provide steric hindrance and also has a modest electron-donating effect.
-
C-5 Substitution: Substituents at the C-5 position, part of the benzene ring of the indole, significantly impact the overall electron density of the aromatic system. An ethoxy group at this position, as in our target molecule, is a strong electron-donating group due to resonance, increasing the electron density of the indole ring.
This guide will focus on three key transformations for indole aldehydes: the Knoevenagel condensation, the Wittig reaction, and reductive amination.
Synthesis of Indole-3-carbaldehydes
The most prevalent method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction .[4][5] This reaction involves the formylation of an electron-rich indole nucleus using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF). The electron-rich nature of the indole ring makes it highly susceptible to electrophilic substitution at the C-3 position.
For the synthesis of This compound , the starting material would be 5-ethoxy-1,2-dimethyl-1H-indole. The presence of the electron-donating ethoxy group at C-5 and the methyl groups at N-1 and C-2 would further activate the indole ring towards electrophilic attack, suggesting that the Vilsmeier-Haack reaction should proceed efficiently under standard conditions.
Comparative Reactivity in Key Synthetic Transformations
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction where an aldehyde or ketone reacts with an active methylene compound in the presence of a basic catalyst to form a new C=C double bond.[1][6] For indole-3-carbaldehydes, this reaction is crucial for the synthesis of various derivatives with extended conjugation, many of which exhibit interesting biological activities.
Expected Reactivity of this compound:
The presence of the electron-donating ethoxy group at the C-5 position and the methyl groups at N-1 and C-2 increases the electron density on the indole ring. This electronic effect is transmitted to the aldehyde group, making the carbonyl carbon slightly less electrophilic compared to an unsubstituted indole-3-carbaldehyde. However, the overall reactivity in a Knoevenagel condensation is often high for indole aldehydes. The reaction is typically catalyzed by a base, and the rate-determining step is often the nucleophilic attack of the carbanion generated from the active methylene compound. While the decreased electrophilicity of the aldehyde in the target molecule might slightly slow down the reaction compared to indole aldehydes with electron-withdrawing groups, it is still expected to proceed efficiently.
Table 1: Comparison of Indole Aldehydes in the Knoevenagel Condensation
| Indole Aldehyde | Substituents | Expected Relative Reactivity | Supporting Observations |
| Indole-3-carbaldehyde | Unsubstituted | Baseline | A standard substrate for this reaction.[1][6] |
| 5-Nitroindole-3-carbaldehyde | C-5: -NO₂ (EWG) | Higher | Electron-withdrawing groups increase the electrophilicity of the aldehyde carbon. |
| 5-Methoxyindole-3-carbaldehyde | C-5: -OCH₃ (EDG) | Lower | Electron-donating groups decrease the electrophilicity of the aldehyde carbon. |
| This compound | C-5: -OEt (EDG), N-1: -CH₃ (EDG), C-2: -CH₃ (EDG) | Lower | The combined electron-donating effects of the ethoxy and methyl groups are expected to reduce the electrophilicity of the carbonyl carbon. |
Experimental Protocol: General Knoevenagel Condensation of Indole-3-carbaldehydes
Materials:
-
Indole-3-carbaldehyde derivative (1.0 eq)
-
Active methylene compound (e.g., malononitrile, diethyl malonate) (1.1 eq)
-
Anhydrous ethanol
-
Piperidine (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the indole-3-carbaldehyde derivative in anhydrous ethanol.
-
Add the active methylene compound to the solution.
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the pure Knoevenagel adduct.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent). This reaction is highly valuable for introducing a double bond with control over its geometry.
Expected Reactivity of this compound:
Similar to the Knoevenagel condensation, the electron-donating substituents on the indole ring of the target molecule will slightly decrease the electrophilicity of the aldehyde's carbonyl carbon. This may lead to a slightly slower reaction rate compared to indole aldehydes bearing electron-withdrawing groups. However, the Wittig reaction is generally very effective for a wide range of aldehydes. The steric hindrance from the C-2 methyl group is minimal and unlikely to significantly impede the approach of the Wittig reagent.
Table 2: Comparison of Indole Aldehydes in the Wittig Reaction
| Indole Aldehyde | Substituents | Expected Relative Reactivity | Supporting Observations |
| Indole-3-carbaldehyde | Unsubstituted | Baseline | A common substrate for Wittig olefination. |
| 4-Chloroindole-3-carbaldehyde | C-4: -Cl (EWG) | Higher | The electron-withdrawing nature of chlorine enhances the aldehyde's electrophilicity. |
| 5-Methoxyindole-3-carbaldehyde | C-5: -OCH₃ (EDG) | Lower | The electron-donating methoxy group reduces the aldehyde's electrophilicity. |
| This compound | C-5: -OEt (EDG), N-1: -CH₃ (EDG), C-2: -CH₃ (EDG) | Lower | The cumulative electron-donating effect is expected to result in a less electrophilic aldehyde. |
Experimental Protocol: General Wittig Reaction of Indole-3-carbaldehydes
Materials:
-
Methyltriphenylphosphonium bromide (or other appropriate phosphonium salt) (1.1 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Indole-3-carbaldehyde derivative (1.0 eq)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi dropwise to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange).
-
Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of the indole-3-carbaldehyde derivative in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired alkene.
Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones. The reaction proceeds through the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine. This is a highly valuable transformation in drug discovery for the introduction of amine functionalities.
Expected Reactivity of this compound:
The initial step of reductive amination is the formation of an imine by the reaction of the aldehyde with an amine. The electron-donating groups on the indole ring of our target molecule will slightly disfavor the initial nucleophilic attack of the amine on the carbonyl carbon and the subsequent dehydration to form the imine. However, this effect is generally overcome by using appropriate reaction conditions, such as mild acid catalysis to activate the aldehyde. The subsequent reduction of the imine is typically fast and efficient with common reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).
Table 3: Comparison of Indole Aldehydes in Reductive Amination
| Indole Aldehyde | Substituents | Expected Relative Reactivity | Supporting Observations |
| Indole-3-carbaldehyde | Unsubstituted | Baseline | Widely used in reductive amination protocols. |
| 5-Bromoindole-3-carbaldehyde | C-5: -Br (EWG) | Higher | The electron-withdrawing bromine atom increases the electrophilicity of the aldehyde, facilitating imine formation. |
| 5-Methoxyindole-3-carbaldehyde | C-5: -OCH₃ (EDG) | Lower | The electron-donating methoxy group reduces the electrophilicity of the aldehyde, potentially slowing down imine formation. |
| This compound | C-5: -OEt (EDG), N-1: -CH₃ (EDG), C-2: -CH₃ (EDG) | Lower | The combined electron-donating effects will likely make the initial imine formation slower compared to electron-deficient indole aldehydes. |
Experimental Protocol: General Reductive Amination of Indole-3-carbaldehydes
Materials:
-
Indole-3-carbaldehyde derivative (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Acetic acid (catalytic amount)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
Procedure:
-
To a solution of the indole-3-carbaldehyde derivative in DCM or MeOH, add the amine followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired amine.
Conclusion
In the landscape of indole-3-carbaldehydes, This compound stands out as a highly electron-rich derivative. The cumulative electron-donating effects of the 5-ethoxy, N-methyl, and C-2 methyl groups are predicted to decrease the electrophilicity of the C-3 aldehyde. This would likely translate to slightly attenuated reactivity in nucleophilic addition-based reactions like the Knoevenagel condensation, Wittig reaction, and the initial imine formation step of reductive amination when compared to indole aldehydes bearing electron-withdrawing substituents. However, this reduced reactivity is not expected to be prohibitive, and these standard synthetic transformations should still proceed effectively, potentially requiring slightly longer reaction times or more forcing conditions in some cases. The increased electron density of the indole ring in this molecule could, in turn, make it a more reactive substrate in electrophilic aromatic substitution reactions at other positions, a property that could be exploited in further synthetic elaborations. For researchers and drug development professionals, understanding these substituent effects is paramount for designing efficient and predictable synthetic routes to complex indole-based targets.
References
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- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic reactions, 56(2), 355-661.
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- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of organic chemistry, 61(11), 3849-3862.
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
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MDPI. (2020). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Retrieved from [Link]
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ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
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ResearchGate. (2016). The reaction of aromatic aldehydes with 3-substituted indoles under various conditions. Retrieved from [Link]
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A Comparative In Vitro Evaluation Framework for 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde Derivatives
Introduction: The Enduring Potential of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceutical agents.[1][2] From the essential amino acid tryptophan to potent anticancer alkaloids like vinblastine, the indole nucleus is a privileged scaffold, prized for its ability to interact with diverse biological targets.[3] Among its many variations, indole-3-carbaldehyde (I3A) has emerged as a particularly versatile starting point for developing therapeutic agents with a wide spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][4][5]
This guide presents a comprehensive framework for the in vitro evaluation of a novel class of I3A analogues: derivatives of "5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde." While this specific core structure is not extensively documented, its constituent parts—the methylated indole ring, the C5-ethoxy group, and the C3-aldehyde—suggest significant potential for biological activity. The electron-donating ethoxy group at the 5-position can modulate the electronic properties of the indole ring, potentially enhancing binding to target proteins, while the aldehyde at the 3-position serves as a reactive handle for synthesizing a diverse library of derivatives, such as Schiff bases or hydrazones.[6][7]
This document is designed for researchers in drug discovery and development. It provides not just protocols, but the strategic rationale behind them, enabling a logical and efficient progression from initial synthesis to mechanistic insight. We will outline a two-pronged evaluation strategy focusing on the most promising therapeutic areas for indole derivatives: anticancer and antimicrobial activities. We will compare the hypothetical performance of our novel derivatives against established standards, providing a clear benchmark for success.
Part 1: Synthesis and Derivatization Strategy
The foundational step in this evaluation is the creation of a focused library of derivatives from the parent this compound scaffold. The aldehyde functional group is an ideal anchor for derivatization, most commonly through condensation reactions. A logical starting point is the synthesis of Schiff bases by reacting the aldehyde with a variety of primary amines (R-NH₂). This approach is synthetically straightforward and allows for the introduction of a wide range of chemical diversity, which is crucial for establishing structure-activity relationships (SAR).
Caption: General workflow for synthesizing a library of Schiff base derivatives.
Part 2: In Vitro Anticancer Evaluation
Indole alkaloids and their synthetic analogues have a rich history as anticancer agents, acting through various mechanisms including microtubule disruption, kinase inhibition, and apoptosis induction.[3][8] A new series of indole derivatives warrants a thorough investigation into its antiproliferative effects.
Anticancer Screening Workflow
A tiered approach is the most efficient method for screening. We begin with broad cytotoxicity screening against a panel of relevant cancer cell lines to identify promising lead compounds. These leads are then subjected to more detailed mechanistic assays to elucidate their mode of action.
Caption: Tiered workflow for in vitro anticancer evaluation of indole derivatives.
Experimental Protocol: Cell Viability (MTT) Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability. It provides a quantitative measure of a compound's ability to inhibit cell growth, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀). This value is a critical benchmark for comparing the potency of different derivatives.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole derivatives (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Erlotinib).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Comparative Data: Hypothetical Anticancer Activity
The table below illustrates how data from the MTT assay can be structured for comparison. We compare our hypothetical derivatives against Erlotinib, an EGFR inhibitor used in cancer therapy.
| Compound | Derivative Structure (R-group) | IC₅₀ (µM) on MCF-7 (Breast) | IC₅₀ (µM) on A549 (Lung) | IC₅₀ (µM) on Panc-1 (Pancreatic) |
| Control | Erlotinib | 8.5 | 5.2 | 12.1 |
| IND-01 | Phenyl | 15.2 | 11.8 | 25.4 |
| IND-02 | 4-Chlorophenyl | 7.1 | 4.5 | 9.8 |
| IND-03 | 4-Methoxyphenyl | 9.8 | 6.3 | 14.2 |
| IND-04 | Pyridin-4-yl | 2.5 | 1.8 | 4.1 |
Data are hypothetical and for illustrative purposes only.
From this hypothetical data, derivative IND-04 , featuring a pyridine ring, shows superior potency compared to both other derivatives and the reference drug, marking it as a high-priority candidate for further mechanistic studies, such as caspase-3 activation assays to confirm apoptosis induction.[8]
Part 3: In Vitro Antimicrobial Evaluation
The rise of multidrug-resistant (MDR) bacteria presents a global health crisis, and novel antimicrobial agents are urgently needed. Indole derivatives have demonstrated significant activity against a range of pathogens, including the notorious MRSA (Methicillin-resistant Staphylococcus aureus).[9][10]
Antimicrobial Screening Workflow
The evaluation of antimicrobial potential begins with determining the minimum concentration required to inhibit microbial growth (MIC). For promising compounds, further assays can assess their ability to disrupt biofilms, a key virulence factor in chronic infections.
Caption: Structured workflow for in vitro antimicrobial and anti-biofilm testing.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Rationale: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[9] It provides a precise, quantitative measure of potency that is essential for comparing derivatives and benchmarking against existing antibiotics.
Methodology:
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each indole derivative in cation-adjusted Mueller-Hinton Broth (MHB). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to all wells containing the test compounds. Include a positive control (bacteria in broth, no compound) and a negative control (broth only). Ciprofloxacin can be used as a reference antibiotic.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Comparative Data: Hypothetical Antimicrobial Activity
This table presents a comparison of hypothetical MIC values for the indole derivatives against common bacterial pathogens.
| Compound | Derivative Structure (R-group) | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) | MIC (µg/mL) vs. P. aeruginosa (Gram-) |
| Control | Ciprofloxacin | 1 | 0.5 | 1 |
| IND-01 | Phenyl | 32 | 64 | >128 |
| IND-02 | 4-Chlorophenyl | 8 | 16 | 64 |
| IND-03 | 4-Methoxyphenyl | 16 | 32 | 128 |
| IND-04 | Pyridin-4-yl | 4 | 8 | 32 |
Data are hypothetical and for illustrative purposes only.
In this scenario, IND-02 and IND-04 show the most promising activity, particularly against the Gram-positive S. aureus. The improved activity of the halogenated derivative (IND-02) and the heterocyclic derivative (IND-04) suggests these modifications are favorable for antimicrobial action. These compounds would be excellent candidates for subsequent anti-biofilm and synergy studies with conventional antibiotics.[11]
Conclusion and Future Directions
This guide outlines a robust, tiered strategy for the comprehensive in vitro evaluation of novel this compound derivatives. By focusing on anticancer and antimicrobial activities, researchers can efficiently screen a library of compounds, identify potent hits, and begin to elucidate their mechanisms of action.
The hypothetical data presented underscores the importance of systematic derivatization and comparative analysis. Promising candidates identified through this framework, such as the hypothetical IND-04 with its potent dual anticancer and antimicrobial profile, would be prioritized for further investigation. Subsequent steps would include in vitro toxicity assays using normal cell lines (e.g., HEK293), ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and ultimately, validation in in vivo animal models to assess therapeutic efficacy and safety.
The indole scaffold remains a fertile ground for drug discovery. A logical and well-justified evaluation cascade, as detailed here, is paramount to unlocking its full potential.
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New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]
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Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Institutes of Health (NIH). [Link]
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Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences. [Link]
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Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. ResearchGate. [Link]
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Indole-based derivatives as potential antibacterial activity against methicillin-resistance Staphylococcus aureus (MRSA). PubMed. [Link]
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Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. [Link]
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Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. [Link]
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Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. MDPI. [Link]
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The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed Central. [Link]
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Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Semantic Scholar. [Link]
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Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PubMed Central. [Link]
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5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. ResearchGate. [Link]
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A Comparative Guide to HPLC Purity Analysis of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde
In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For novel compounds like 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde, a substituted indole with potential applications as a synthetic intermediate, rigorous purity assessment is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, supported by experimental data and a critical evaluation of an orthogonal analytical technique, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Critical Role of Purity in Drug Development
This compound belongs to the indole class of heterocyclic compounds, a scaffold prevalent in many biologically active molecules. Impurities, which can arise from starting materials, intermediates, byproducts of the Vilsmeier-Haack formylation reaction commonly used in its synthesis, or degradation products, can have unintended pharmacological or toxicological effects.[1][2][3] Therefore, a robust and validated analytical method to determine purity is a regulatory and scientific necessity.
Strategic Approach to HPLC Method Development
The primary analytical tool for assessing the purity of non-volatile organic compounds in the pharmaceutical industry is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection. The choice of chromatographic conditions is dictated by the physicochemical properties of the analyte. This compound is a moderately polar molecule, making it an ideal candidate for RP-HPLC.
Understanding Potential Impurities
A critical aspect of developing a specific and accurate HPLC method is understanding the potential impurities that may be present. The Vilsmeier-Haack reaction, a common method for the formylation of indoles, can sometimes lead to the formation of byproducts.[4] Potential impurities could include unreacted starting materials, such as 1,2-dimethyl-5-ethoxyindole, and over-formylated products. The presence of these and other process-related impurities necessitates a chromatographic method with sufficient resolving power.
Comparative HPLC Methods for Purity Analysis
To ensure comprehensive purity analysis, employing two distinct HPLC methods with different selectivities is a robust strategy. This approach minimizes the risk of co-elution of impurities with the main peak. Below, we compare two such methods.
Method A: A Standard C18-Based Separation
This method utilizes a conventional C18 stationary phase, which separates compounds primarily based on their hydrophobicity.
Experimental Protocol: HPLC Method A
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a multi-wavelength UV detector.
-
Chromatographic Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Elution:
-
0-20 min: 30-70% B
-
20-25 min: 70-90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm. The indole chromophore generally exhibits strong absorbance in this region.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition (70:30 A:B) to a final concentration of 0.1 mg/mL.
Method B: Alternative Selectivity with a Phenyl-Hexyl Column
To provide an orthogonal separation, this method employs a phenyl-hexyl stationary phase. This column offers different selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic indole ring of the analyte and its impurities.
Experimental Protocol: HPLC Method B
-
Instrumentation: Same as Method A.
-
Chromatographic Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
0-15 min: 40-80% B
-
15-20 min: 80-95% B
-
20-25 min: 95% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Same as Method A.
Data Presentation and Comparison
| Parameter | HPLC Method A | HPLC Method B | Rationale for Comparison |
| Stationary Phase | C18 (Hydrophobic) | Phenyl-Hexyl (π-π interactions) | Provides orthogonal selectivity, increasing the probability of resolving all impurities. |
| Mobile Phase | Acetonitrile/Water with TFA | Methanol/Ammonium Acetate | Different organic modifiers and pH can alter elution order and peak shape. |
| Typical Retention Time | ~15 min | ~12 min | Demonstrates the effect of different conditions on analysis time. |
| Peak Asymmetry | 1.1 | 1.3 | Compares peak shape under different mobile phase conditions. |
| Resolution of Main Peak from Closest Impurity | > 2.0 | > 2.0 | Ensures accurate quantitation of the main component. |
Orthogonal Verification: Quantitative NMR (qNMR)
While HPLC is a powerful tool for purity assessment, it relies on the assumption that all components are UV-active and have similar response factors at the chosen wavelength, or that reference standards for all impurities are available for calibration. Quantitative NMR (qNMR) offers a fundamentally different and often more direct approach to purity determination.[6][7][8]
qNMR is a primary analytical method that allows for the direct measurement of the amount of a substance in a sample by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard of known purity.[9][10][11]
The Power of qNMR in Purity Analysis
-
Universality: qNMR is not dependent on the chromophoric properties of the analyte or its impurities.
-
Accuracy: It provides a direct measure of the molar concentration of the analyte.
-
Structural Confirmation: The NMR spectrum simultaneously provides structural information, confirming the identity of the main component.
Experimental Protocol: Quantitative ¹H NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a simple ¹H NMR spectrum and a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a resonance that does not overlap with any signals from the analyte or impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial.
-
Accurately weigh a similar mass of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a volumetric flask.
-
Transfer an appropriate volume to an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:[8]
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = mass
-
Purity_std = Purity of the internal standard
-
-
Visualizing the Workflow
Caption: Workflow for the comprehensive purity analysis of this compound.
Conclusion
The purity analysis of this compound requires a multi-faceted approach to ensure the highest degree of confidence. The use of two orthogonal RP-HPLC methods, one employing a standard C18 column and the other a phenyl-hexyl column with different mobile phase conditions, provides a robust strategy for separating and quantifying potential impurities. This approach, when coupled with an orthogonal technique like quantitative ¹H NMR, offers a self-validating system for purity determination. While HPLC provides excellent sensitivity and resolving power for impurity profiling, qNMR delivers a direct and absolute measure of the main component's purity, independent of its spectroscopic properties relative to impurities. For researchers and drug development professionals, the integration of these complementary techniques represents the gold standard in ensuring the quality and reliability of novel chemical entities.
References
- Pauli, G. F., Jaki, B. U., & Gödecke, T. (2012). Quantitative NMR for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 50(1), 7-15.
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link]
- Webster, G. K., & Ruan, J. (2015). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical Sciences, 104(6), 1835-1843.
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
- Pauli, G. F., Chen, S. N., & Lankin, D. C. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231.
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
- Rizal, M. K., et al. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3135.
-
ENFSI. (2019). GUIDELINE FOR qNMR ANALYSIS. Retrieved from [Link]
- Der Pharma Chemica. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 6(5), 344-351.
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National Center for Biotechnology Information. (n.d.). 5-Methoxyindole-3-carbaldehyde. PubChem Compound Database. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
- Naveen, N., et al. (2023). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 8(20), 17926-17936.
-
SpectraBase. (n.d.). 5-Methoxyindole -3-carboxaldehyde. Retrieved from [Link]
- G, S., et al. (2020). Optical properties of 3-substituted indoles. New Journal of Chemistry, 44(31), 13359-13369.
- Der Pharma Chemica. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 6(5), 344-351.
- Latin American Journal of Pharmacy. (2017). HPLC Analysis of Five Alkaloid Compounds from Radix isatidis. Latin American Journal of Pharmacy, 36(8), 1617-1623.
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Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Retrieved from [Link]
- Catalán, J. (2015). The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment. Physical Chemistry Chemical Physics, 17(19), 12515-12520.
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Reddit. (2024). Vilsmeier Haack Reaction. r/OrganicChemistry. Retrieved from [Link]
- The Royal Society of Chemistry. (2022). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Journal of Materials Chemistry A, 10(42), 22615-22623.
- International Journal of Research in Pharmaceutical Sciences. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Research in Pharmaceutical Sciences, 10(4), 3334-3339.
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- International Journal of Scientific Research in Chemistry. (2017). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Scientific Research in Chemistry, 2(4), 1-10.
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A Senior Application Scientist's Guide to Benchmarking Novel Fluorescent Probes: A Case Study of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde for Viscosity Sensing
For the Attention of: Researchers, scientists, and drug development professionals engaged in cellular imaging and assay development.
Preamble: The Quest for Superior Fluorescent Tools
In the landscape of cellular biology and drug discovery, fluorescent probes are indispensable tools that illuminate the intricate workings of the cell.[1] The utility of a probe is defined by its photophysical characteristics and its responsiveness to specific environmental parameters. While a plethora of probes exist, the pursuit of novel agents with enhanced brightness, photostability, and sensitivity is a continual endeavor.[2] This guide provides a comprehensive framework for the systematic evaluation of a novel fluorescent probe, using the hypothetical case of "5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde" as a candidate for a viscosity sensor.
Indole-based scaffolds are prevalent in the design of fluorescent chemosensors due to their versatile electronic properties and amenability to chemical modification.[3] Molecules of this class have been engineered to detect a range of analytes and environmental conditions, including pH and metal ions.[4] A particularly compelling application for such probes is the measurement of microviscosity within cellular compartments, a parameter that is increasingly recognized as a critical indicator of cellular health and function.[5]
This document will not only outline the necessary experimental protocols for characterizing a new probe but will also benchmark its potential performance against established commercial alternatives. The causality behind experimental choices is explained, ensuring a deep understanding of the evaluation process.
The Principle of Viscosity-Sensitive Fluorescent Probes
Many fluorescent probes designed to measure viscosity are known as "molecular rotors." These molecules typically possess a rotatable bond that allows for intramolecular rotation in their excited state. In low-viscosity environments, this rotation is facile and provides a non-radiative pathway for the decay of the excited state, resulting in low fluorescence quantum yield. As the viscosity of the surrounding medium increases, this intramolecular rotation is hindered, which closes the non-radiative decay channel and leads to a significant enhancement in fluorescence intensity.[1]
Initial Photophysical Characterization
Before assessing its viscosity-sensing capabilities, the fundamental photophysical properties of "this compound" must be determined.
Experimental Protocol 1: Determination of Absorption and Emission Spectra
-
Preparation of Stock Solution: Prepare a 1 mM stock solution of the probe in a spectroscopic grade solvent such as dimethyl sulfoxide (DMSO).
-
Working Solution: Dilute the stock solution to a final concentration of 10 µM in a solvent of choice (e.g., phosphate-buffered saline, PBS, for biological relevance).
-
Absorption Spectrum: Using a UV-Vis spectrophotometer, scan the absorbance of the working solution from 300 nm to 700 nm to determine the wavelength of maximum absorption (λ_abs_).
-
Emission Spectrum: Using a fluorometer, excite the sample at its λ_abs_ and scan the emission spectrum over a range of approximately 20 nm above the excitation wavelength to 700 nm to determine the wavelength of maximum emission (λ_em_).
-
Stokes Shift Calculation: The Stokes shift is the difference in nanometers between the λ_abs_ and λ_em_. A larger Stokes shift is generally desirable to minimize self-absorption and improve signal-to-noise.
Benchmarking Against Commercial Viscosity Probes
A direct comparison with established probes is crucial for a meaningful evaluation. For viscosity sensing, particularly in a cellular context, we will select two widely used commercial probes as benchmarks: a BODIPY-based probe and a dicyanovinyl-julolidine (DCVJ)-based probe.[3][6]
| Probe Class | Example Commercial Probe | Typical Excitation (nm) | Typical Emission (nm) | Key Features |
| BODIPY-based | BODIPY-C12 | ~488 | ~515 | High quantum yield, good photostability |
| DCVJ-based | DCVJ | ~430 | ~490 | Large fluorescence enhancement in viscous media |
Quantitative Assessment of Viscosity Sensitivity
The hallmark of a viscosity probe is the correlation between its fluorescence properties and the viscosity of its environment.
Experimental Protocol 2: Viscosity Titration
-
Preparation of Solvents of Varying Viscosity: Prepare a series of solutions with known viscosities using mixtures of methanol and glycerol at different ratios.
-
Probe Incubation: Add the novel probe and the benchmark probes to each solvent mixture at a final concentration of 1-10 µM.
-
Fluorescence Measurement: Record the fluorescence intensity and/or fluorescence lifetime of each probe in each solvent mixture using a fluorometer or a fluorescence lifetime imaging microscopy (FLIM) system.[3]
-
Data Analysis: Plot the fluorescence intensity or lifetime as a function of viscosity. A strong, linear correlation is indicative of a good viscosity sensor. The Förster-Hoffmann equation can be used to model the relationship between quantum yield and viscosity.
Diagram 1: Experimental Workflow for Viscosity Titration
Caption: Workflow for assessing probe sensitivity to viscosity.
Performance in a Cellular Context
The ultimate test of a fluorescent probe is its performance in living cells. This involves assessing its cytotoxicity, cellular uptake, and localization, as well as its ability to report on viscosity changes in a biological setting.
Experimental Protocol 3: Cellular Imaging and Viscosity Modulation
-
Cell Culture: Culture a suitable cell line (e.g., HeLa or COS-7) on glass-bottom dishes suitable for microscopy.
-
Probe Loading: Incubate the cells with the novel probe and benchmark probes at a low micromolar concentration (typically 1-5 µM) for 30-60 minutes.
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to ensure the probe is not toxic to the cells at the working concentration.
-
Subcellular Localization: Co-stain the cells with organelle-specific markers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) to determine the subcellular localization of the probe.[7][8]
-
Viscosity Modulation: Induce changes in intracellular viscosity using established methods, such as treatment with nystatin or monensin to induce ion influx and cellular swelling, which is known to alter cytoplasmic viscosity.
-
Image Acquisition: Acquire fluorescence images before and after viscosity modulation using a confocal or FLIM microscope.
-
Image Analysis: Quantify the changes in fluorescence intensity or lifetime in different cellular compartments.
Diagram 2: Cellular Imaging Workflow
Caption: Workflow for cellular imaging and viscosity modulation.
Comparative Performance Metrics
A comprehensive comparison should be summarized in a clear and concise manner.
| Performance Metric | "this compound" (Hypothetical Data) | BODIPY-C12 (Typical) | DCVJ (Typical) |
| Excitation Max (nm) | To be determined | ~488 | ~430 |
| Emission Max (nm) | To be determined | ~515 | ~490 |
| Stokes Shift (nm) | To be determined | ~27 | ~60 |
| Quantum Yield (in high viscosity) | To be determined | High | Moderate |
| Fluorescence Enhancement (low to high viscosity) | To be determined | ~10-fold | >100-fold |
| Photostability | To be determined | High | Moderate |
| Cytotoxicity | To be determined | Low | Low |
| Cellular Localization | To be determined | Mitochondria-targeting variants available | Primarily cell membrane |
Concluding Remarks and Future Directions
This guide has outlined a rigorous, step-by-step methodology for the comprehensive evaluation of a novel fluorescent probe, using "this compound" as a case study for a potential viscosity sensor. By benchmarking against established commercial probes, researchers can objectively assess the utility and potential advantages of their novel compound.
Should "this compound" demonstrate favorable properties as a viscosity probe, further studies could involve its derivatization to target specific organelles, such as the mitochondria or endoplasmic reticulum, which are known to exhibit dynamic changes in viscosity under various physiological and pathological conditions.[3][7] This would represent a significant contribution to the toolbox of fluorescent probes available to the scientific community.
References
- A minireview of viscosity-sensitive fluorescent probes: design and biological applications. Journal of Materials Chemistry B. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/tb/c7tb00843g]
- A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells. Molecules. [URL: https://www.mdpi.com/1420-3049/22/10/1735]
- New fluorescent probes for the measurement of cell membrane viscosity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3212891/]
- Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/24/8/7288]
- Better Fluorescent Probes Facilitate Cellular Imaging. Photonics Spectra. [URL: https://www.photonics.
- pHrodo Indicators for pH Determination. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Choosing proper fluorescent dyes, proteins, and imaging techniques to study mitochondrial dynamics in mammalian cells. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5364257/]
- pH Indicators. MedchemExpress.com. [URL: https://www.medchemexpress.
- pH Indicators. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- HPTS, Fluorescent membrane-impermeant pH indicator. Abcam. [URL: https://www.abcam.
- Fluorescent Probes Design Strategies for Imaging Mitochondria and Lysosomes. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.923837/full]
- Ion and pH indicators. Lumiprobe. [URL: https://www.lumiprobe.
- Fluorescent Materials for Monitoring Mitochondrial Biology. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8349277/]
- Probes for Mitochondria—Section 12.2. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/references/molecular-probes-the-handbook/probes-for-organelles/probes-for-mitochondria.html]
- Selective Imaging of Mitochondrial Surfaces with Novel Fluorescent Probes. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3881776/]
- 5-ETHOXY-1H-INDOLE-3-CARBALDEHYDE [P63110]. ChemUniverse. [URL: https://www.chemuniverse.com/5-ethoxy-1h-indole-3-carbaldehyde-p63110]
- 5-Ethoxy-1H-indole-3-carbaldehyde. CymitQuimica. [URL: https://www.cymitquimica.com/5-ethoxy-1h-indole-3-carbaldehyde-169789-47-3]
- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [URL: https://www.researchgate.net/publication/319213076_1H-Indole-3-carboxaldehyde_Synthesis_and_Reactions]
- 5-(2-hydroxyethoxy)-1H-indole-3-carbaldehyde | C11H11NO3 | CID 10352901. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10352901]
- Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8704273/]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde. In the dynamic environment of pharmaceutical research and development, the integrity of our work extends beyond discovery to the responsible management of chemical byproducts. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that safety and compliance are integrated into your laboratory workflow.
Part 1: Hazard Assessment and Characterization
The foundational principle of safe disposal is a thorough understanding of the material's potential hazards. Without specific toxicological data, we must infer the risk profile from analogous structures. Indole derivatives are known for a wide range of biological activities and potential toxicities, while aldehydes can be irritants and reactive species.[1][4][5] Therefore, this compound must be handled as a hazardous substance at all times.
The causality here is clear: assuming a conservative hazard profile prevents accidental exposure and ensures compliance with the most stringent disposal requirements. This compound should be presumed to be toxic if ingested, inhaled, or absorbed through the skin, and potentially harmful to aquatic life.[1][4]
Table 1: Assumed Hazard Profile and Chemical Properties
| Parameter | Assumed Value / Property | Rationale / Source |
|---|---|---|
| Physical State | Solid (Light brown to brown) | Based on data for similar indole aldehydes.[6] |
| Acute Toxicity | Presumed Hazardous: Harmful if swallowed, inhaled, or in contact with skin. | General precaution for novel indole derivatives and aldehydes.[1][5] |
| Skin Irritation | Causes skin irritation (H315). | Hazard statement for analogous compound 5-Ethoxy-1H-indole-3-carbaldehyde.[7][8][9] |
| Eye Irritation | Causes serious eye irritation (H319). | Hazard statement for analogous compounds.[7][8][9] |
| Respiratory Irritation | May cause respiratory irritation (H335). | Hazard statement for analogous compounds.[7][8][9] |
| Environmental Hazard | Presumed hazardous to aquatic life. | Indole derivatives can have complex ecological effects.[4] |
| Reactivity | Potentially reactive with strong oxidizing agents, acids, and bases. | Standard reactivity profile for aldehydes and substituted indoles.[1][9] |
Part 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the following personal protective equipment is mandatory to create a barrier against exposure.[10][11]
-
Eye Protection: Wear splash-proof safety goggles and a full-face shield.[5][11] The aldehyde functional group poses a significant risk of serious eye irritation.[7]
-
Hand Protection: Use chemically resistant gloves. Butyl rubber and nitrile gloves are most effective against aldehyde solutions and are recommended.[5] Always inspect gloves for tears or degradation before use.[12]
-
Body Protection: A full-length laboratory coat must be worn to protect skin and clothing.[11]
-
Respiratory Protection: All handling of the solid compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[13]
Part 3: Step-by-Step Waste Disposal Protocol
This protocol is designed as a self-validating system. Each step builds upon the last to ensure the waste is contained, identified, and stored in a manner that is safe for laboratory personnel and compliant with regulatory standards like the Resource Conservation and Recovery Act (RCRA).[2]
Experimental Protocol: Waste Collection and Storage
-
Waste Identification: All materials contaminated with this compound (e.g., residual solid, contaminated spatulas, weigh boats, gloves) must be treated as hazardous chemical waste.
-
Container Selection:
-
Collect all solid waste in a dedicated, robust container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass jar).[3]
-
The container must have a secure, leak-proof, screw-on cap to prevent spills and the release of dust.[2][14] It must be kept closed at all times except when waste is being added.[3][15]
-
-
Waste Segregation:
-
This is a critical step to prevent dangerous reactions.[2] Do NOT mix this waste stream with other chemical wastes.
-
Specifically, ensure this container is stored separately from incompatible materials such as strong oxidizing agents, acids, and bases.[9][14] Use physical barriers or secondary containment bins to enforce segregation.[2][14]
-
-
Hazardous Waste Labeling:
-
As soon as the first piece of waste is added, the container must be labeled.[15] An incomplete or missing label is a common and serious compliance violation.
-
The label must be fully completed and include the following information[3][14][16]:
-
The words "HAZARDOUS WASTE" .
-
Full Chemical Name: "this compound and contaminated lab debris". Do not use abbreviations.
-
Composition: List all contents and their approximate percentages.
-
Hazard Pictograms: Include pictograms for "Irritant" (exclamation mark) and "Health Hazard".
-
Generator Information: Your name, laboratory, and contact information.
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
The labeled waste container must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of laboratory personnel.[2][14][17]
-
The SAA must be a well-ventilated, secure area away from general laboratory traffic.[1]
-
It is best practice to place the solid waste container within a larger, secondary containment bin to contain any potential spills or leaks.[3][14]
-
-
Arranging for Final Disposal:
-
Do not allow hazardous waste to accumulate beyond your lab's capacity or regulatory time limits.[16][17]
-
Once the container is full, or you are nearing the end of your project, contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[3]
-
Provide the EHS team with all necessary information from your waste label.
-
Part 4: Spill and Emergency Procedures
In Case of a Small Spill (Solid):
-
Notify colleagues and the laboratory supervisor immediately.
-
Restrict access to the affected area.
-
Wearing full PPE, gently cover the spill with an absorbent material suitable for chemical solids. Avoid raising dust.
-
Carefully sweep the material into a designated hazardous waste container.
-
Clean the spill area thoroughly with soap and water.
-
All cleanup materials must be disposed of as hazardous waste.[18]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- Daniels Health. (2025).
- BenchChem. (2025). Essential Procedures for the Safe Disposal of 1-Ethyl-2-propyl-1H-indol-5-amine.
- Lab Manager. (n.d.). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Wang, Y., et al. (2025). Impact of indole and its derivatives in the environment: Metabolic mechanisms, functional properties, and ecological effects. PubMed.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?.
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Safeguarding Your Research: A Comprehensive Guide to Handling 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde
As researchers and scientists at the forefront of drug development, the integrity of our work and the safety of our laboratory personnel are paramount. This guide provides essential, field-tested safety and logistical information for handling 5-Ethoxy-1,2-dimethyl-1H-indole-3-carbaldehyde. Our goal is to empower you with the knowledge to work confidently and safely, ensuring that your focus remains on scientific advancement.
The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are actively investigated for a wide range of therapeutic applications. This compound is one such derivative, and like many specialized organic compounds, it requires careful handling to mitigate potential hazards. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods to ensure a secure laboratory environment.
Hazard Profile and GHS Classification
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
The signal word for this compound is "Warning" .[1] These classifications are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and are consistent with the safety profiles of many indole-3-carboxaldehyde derivatives.[3][4][5][6] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | Standard laboratory coat | N95 or N100 respirator if not in a fume hood[7] |
| Solution Preparation and Transfers | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., nitrile) | Standard laboratory coat | Work in a certified chemical fume hood |
| Running Reactions | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | Standard laboratory coat | Work in a certified chemical fume hood |
| Workup and Purification | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., nitrile) | Chemical-resistant apron over a laboratory coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant coveralls or "bunny suit" | Chemical cartridge-type respirator[7][8] |
Expert Insight: While nitrile gloves offer good general protection, it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times, especially when prolonged contact is anticipated.[9] Always double-glove when handling concentrated solutions to provide an extra layer of safety.[10]
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring the integrity of your experiment.
Experimental Workflow Diagram
Caption: A typical laboratory workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Don Appropriate PPE: Before entering the laboratory, put on a long-sleeved laboratory coat, closed-toe shoes, and long pants.[9] Before handling the chemical, don chemical safety goggles and nitrile gloves.
-
Prepare the Work Area: Ensure that a certified chemical fume hood is operational. All manipulations of the solid compound and its solutions should be performed within the fume hood to mitigate inhalation risks.[11] Have an eyewash station and safety shower readily accessible.
-
-
Handling the Compound:
-
Weighing: When weighing the solid, use an analytical balance inside the fume hood or in a ventilated enclosure. Use anti-static weigh paper to prevent dispersal of the powder.
-
Solution Preparation: Add the solid this compound to the solvent slowly and in portions to avoid splashing.
-
Reaction and Workup: Perform all subsequent reaction and workup steps within the fume hood. Use appropriate glassware and ensure all connections are secure.
-
-
Cleanup and Decontamination:
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone, ethanol) in the fume hood. Collect the rinsate as hazardous waste.
-
Clean Work Surfaces: Wipe down the work area in the fume hood with a suitable solvent and then with soap and water.
-
Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash your hands thoroughly with soap and water after removing your gloves.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Workflow
Caption: A systematic approach to the segregation and disposal of waste generated from handling this compound.
Disposal Procedures
-
Solid Waste:
-
Collect any unused or waste this compound in a clearly labeled, sealed container.
-
Contaminated items such as weigh boats, filter paper, and gloves should be placed in a designated hazardous waste bag.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a compatible, sealed, and clearly labeled hazardous waste container.
-
The label must include the words "Hazardous Waste" and list all chemical constituents with their approximate percentages.[12]
-
-
Container Management:
-
Keep all waste containers tightly closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area, segregated according to compatibility.[12]
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[3]
-
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before use.
References
- BenchChem. Personal protective equipment for handling 3-Allyl-1H-indole.
- Cayman Chemical. (2025-10-06). Indole-3-carboxaldehyde Safety Data Sheet.
- Sigma-Aldrich. (2025-10-16). Indole Safety Data Sheet.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Fisher Scientific. (2025-12-21). 1-Methylindole-3-carboxaldehyde SAFETY DATA SHEET.
- Fisher Scientific. (2010-08-30). 5-Benzyloxyindole-3-carboxaldehyde SAFETY DATA SHEET.
- Pfaltz & Bauer. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline 98% SAFETY DATA SHEET.
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- Alberta College of Pharmacy. (2019-10-30). Personal protective equipment in your pharmacy.
- Fisher Scientific. (2025-12-21). Indole-3-carboxaldehyde SAFETY DATA SHEET.
- Apollo Scientific. 5-Fluoro-1H-indole-3-carboxaldehyde SAFETY DATA SHEET.
- Safe Work Australia. (2014-09). GHS Hazardous Chemical Information List.
- LabSolu. 5-Ethoxy-1h-indole-3-carbaldehyde.
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- National Center for Biotechnology Information. PubChem Compound Summary for CID 157980671, C20H18N2O4.
- Fisher Scientific. (2025-12-24). 5-Chloroindole-3-carboxaldehyde SAFETY DATA SHEET.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 398554, 1-methoxy-1H-indole-3-carbaldehyde.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
